Acid-PEG9-t-butyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H50O13 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28) |
InChI Key |
PFVZSRZLXIYZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG9-t-butyl ester for Researchers and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of medicinal chemistry and drug development. Its unique architecture, featuring a terminal carboxylic acid and a t-butyl ester-protected carboxylic acid connected by a nine-unit PEG chain, makes it a versatile tool for the synthesis of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Physicochemical Properties
This compound is a well-defined, monodisperse PEG linker. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C26H50O13 | [1] |
| Molecular Weight | 570.67 g/mol | [2][3] |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [4] |
| Purity | Typically >95% | [2] |
| Storage | Store at -20°C for long-term stability | [3][4] |
Core Applications in Drug Development
The primary application of this compound is as a flexible linker in the construction of PROTACs.[2][5] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[5] The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[6]
The bifunctional nature of this compound allows for a sequential and controlled synthesis of PROTACs. The terminal carboxylic acid can be coupled to an amine-containing ligand (either the protein of interest binder or the E3 ligase ligand), while the t-butyl ester serves as a protecting group for the other end. This protected carboxylic acid can be deprotected under acidic conditions to allow for the subsequent coupling to the second ligand.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the key chemical transformations involving this compound in the synthesis of a PROTAC.
Amide Coupling of the Terminal Carboxylic Acid
This protocol describes the coupling of the free carboxylic acid of this compound to an amine-functionalized ligand (e.g., a ligand for the protein of interest, POI).
Materials:
-
Amine-functionalized POI ligand
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
LC-MS for reaction monitoring
Procedure:
-
Dissolve the amine-functionalized POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[7]
-
Add HATU (1.2 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude POI-linker intermediate.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group to reveal the free carboxylic acid, which is then ready for coupling to the second ligand (e.g., the E3 ligase ligand).
Materials:
-
POI-linker intermediate from the previous step
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the purified POI-linker intermediate (1.0 equivalent) in a 1:1 mixture of anhydrous DCM and TFA.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the t-butyl group.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM (3 x 10 mL).[7]
-
The resulting crude POI-linker-acid can often be used in the next step without further purification.
Final Amide Coupling to Synthesize the PROTAC
This protocol describes the final step of coupling the deprotected POI-linker-acid with an amine-functionalized E3 ligase ligand to form the final PROTAC molecule.
Materials:
-
Crude POI-linker-acid from the previous step
-
Amine-functionalized E3 ligase ligand
-
Anhydrous Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
-
Preparative reverse-phase HPLC system with a C18 column
-
Water/acetonitrile mobile phase with 0.1% TFA
Procedure:
-
Dissolve the crude POI-linker-acid (1.0 equivalent) and the amine-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.[7]
-
Add HATU (1.2 equivalents) to the reaction mixture.[7]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, the final PROTAC can be purified by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[7]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the key processes involved in the synthesis and action of a PROTAC utilizing this compound.
Synthetic Workflow for PROTAC using this compound
Caption: Synthetic workflow for a PROTAC using this compound.
Mechanism of PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Conclusion
This compound is a valuable and versatile tool for researchers and professionals in drug development. Its well-defined structure and bifunctional nature facilitate the controlled and sequential synthesis of complex molecules, most notably PROTACs. The inclusion of the PEG linker often imparts favorable physicochemical properties to the final conjugate, enhancing its potential as a therapeutic agent. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this important chemical entity in the pursuit of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Acid-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in modern drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal carboxylic acid and a t-butyl ester protected carboxylic acid connected by a nine-unit PEG chain, offers a unique combination of hydrophilicity, biocompatibility, and synthetic versatility. The PEG moiety enhances the aqueous solubility and pharmacokinetic profile of the resulting conjugate, a crucial attribute for improving the bioavailability of poorly soluble drugs.[1][2] The orthogonal protecting groups allow for a controlled, stepwise synthesis, making it an invaluable building block in the construction of complex biomolecules.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.
Core Chemical Properties
A summary of the key chemical and physical properties of this compound is provided below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀O₁₃ | [4] |
| Molecular Weight | 570.67 g/mol | [5] |
| IUPAC Name | 3-{2-[2-(2-{2-[2-(2-(2-(2-tert-butoxycarbonylethoxy)ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)propanoic acid | [4] |
| Synonyms | Acid-PEG9-t-Bu Ester, HY-143835, CS-0375478 | [4] |
| Purity | >96% (typical) | [5] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Storage | -20°C | [6] |
Synthesis and Chemical Reactivity
The key chemical reactivities of this compound are centered around its two terminal functional groups:
-
Carboxylic Acid: The free carboxylic acid can be activated using standard coupling reagents (e.g., HATU, EDC) to react with primary amines, forming a stable amide bond. This is a common strategy for conjugating the linker to a protein of interest (POI) ligand or an E3 ligase ligand in PROTAC synthesis.[3]
-
t-Butyl Ester: The t-butyl ester serves as a protecting group for the other carboxylic acid terminus. It is stable under a wide range of conditions but can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent conjugation.[3][7] This orthogonal protection strategy is fundamental to its utility in multi-step syntheses.[8]
Applications in Drug Development: PROTACs
This compound is prominently utilized as a linker in the synthesis of PROTACs.[1][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The PEG9 linker in this compound serves to connect the POI-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the efficient formation of the ternary complex (POI-PROTAC-E3 ligase).[5]
Signaling Pathway: The Ubiquitin-Proteasome System
The mechanism of action of PROTACs relies on hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.
References
- 1. This compound|COA [dcchemicals.com]
- 2. Acid-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C26H50O13 | CID 162641657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Acid-PEG9-t-butyl Ester: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics and bioconjugation. Its structure features a discrete polyethylene glycol (PEG) chain of nine ethylene oxide units, flanked by a carboxylic acid and a tert-butyl ester. This arrangement provides a versatile platform for covalently linking different molecular entities. The hydrophilic PEG spacer enhances solubility and can improve the pharmacokinetic profile of conjugated molecules, while the terminal functional groups allow for sequential and controlled conjugation reactions. The carboxylic acid can be activated for coupling to amine-containing molecules, and the tert-butyl ester serves as a protecting group for a second carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications. This guide details the structure, synthesis, and key properties of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a nonaethylene glycol core. One terminus is functionalized with a carboxylic acid, while the other is esterified with a tert-butyl group.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Molecular Formula | C₂₆H₅₀O₁₃ |
| Molecular Weight | 570.67 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in water and most organic solvents |
Synthesis of this compound
The synthesis of this compound typically involves the selective mono-esterification of a nonaethylene glycol dicarboxylic acid. The primary challenge lies in achieving high selectivity for the mono-ester product over the di-ester byproduct. Several strategies can be employed to achieve this, including statistical esterification with a large excess of the diacid, or more controlled methods utilizing protecting groups or specific catalytic systems.
A plausible and efficient synthetic approach involves the reaction of nonaethylene glycol with tert-butyl bromoacetate in the presence of a base, followed by oxidation of the remaining terminal alcohol to a carboxylic acid. An alternative, and more direct route, is the selective mono-esterification of a commercially available nonaethylene glycol dicarboxylic acid.
Experimental Protocol: Selective Mono-esterification of Nonaethylene Glycol Dicarboxylic Acid
This protocol describes a potential method for the synthesis of this compound via a selective mono-tert-butylation of nonaethylene glycol diacid, inspired by methodologies for the selective esterification of dicarboxylic acids.
Materials:
-
Nonaethylene glycol dicarboxylic acid
-
Trifluoroacetic anhydride (TFAA)
-
Lithium chloride (LiCl)
-
tert-Butanol
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a solution of nonaethylene glycol dicarboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add lithium chloride (1.5 equivalents). Stir the suspension at room temperature for 30 minutes.
-
Activation: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (2.4 equivalents) dropwise to the suspension. Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Esterification: Add tert-butanol (1.6 equivalents) to the reaction mixture and continue stirring at room temperature for another 24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous phase with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, a mixture of the desired mono-ester, the di-ester byproduct, and unreacted diacid, is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Characterization: Collect the fractions containing the desired product and confirm its identity and purity using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Summary of a Representative Synthesis of a Mono-tert-butyl Ester of a Dicarboxylic Acid
| Parameter | Details |
| Starting Material | Long-chain dicarboxylic fatty acid |
| Key Reagents | Trifluoroacetic anhydride (TFAA), Lithium chloride (LiCl), tert-Butanol |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 25 °C |
| Reaction Time | 24 hours for activation, 24 hours for esterification |
| Purification Method | Silica gel column chromatography |
| Reported Selectivity | High monoester to diester ratio (up to 50:1 for long-chain fatty acids)[2][3] |
| Characterization | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
Note: This table is based on a reported synthesis for long-chain dicarboxylic acids and serves as a model. Optimization for nonaethylene glycol dicarboxylic acid would be necessary.[2][3]
Synthesis Workflow
The synthesis of this compound can be visualized as a multi-step process, starting from the dicarboxylic acid precursor and culminating in the purified mono-protected linker.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure and versatile reactivity enable the precise construction of complex bioconjugates. The synthetic route, while requiring careful control to ensure mono-ester selectivity, is achievable through established organic chemistry principles. The detailed understanding of its synthesis and properties provided in this guide will aid researchers in the effective application of this important molecule in their scientific endeavors.
References
- 1. Mono- and dicationic short PEG and methylene dioxyalkylglycerols for use in synthetic gene delivery systems | Scilit [scilit.com]
- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
function of t-butyl ester protecting group
An In-depth Technical Guide to the t-Butyl Ester Protecting Group: Core Functions and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly within the complex multi-step processes inherent in drug development. Among the arsenal of protecting groups for carboxylic acids, the tert-butyl (t-butyl) ester stands out for its unique combination of stability and selective lability. This technical guide provides an in-depth analysis of the t-butyl ester's core functions, protection and deprotection methodologies, and its critical role in peptide synthesis and the broader field of pharmaceutical research. Quantitative data on its stability and reactivity are summarized, and detailed experimental protocols are provided to aid in practical application.
The t-butyl ester offers robust protection against a wide array of nucleophilic and basic conditions, while being readily cleaved under specific acidic conditions. This orthogonality is paramount in the synthesis of complex molecules with multiple functional groups. Its mechanism of cleavage, proceeding through a stable tertiary carbocation, allows for mild deprotection conditions that preserve the integrity of sensitive substrates. This guide will explore these facets in detail, providing the necessary information for researchers to effectively utilize the t-butyl ester protecting group in their synthetic endeavors.
Core Function and Advantages of the t-Butyl Ester Protecting Group
The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid functional group, preventing it from undergoing unwanted reactions during subsequent synthetic steps.[1] Its widespread use in organic synthesis, especially in pharmaceutical and peptide chemistry, stems from a unique set of advantageous properties:
-
Broad Stability: The t-butyl ester is exceptionally stable under a wide range of reaction conditions, including exposure to many nucleophiles and reducing agents.[2] The steric hindrance provided by the bulky t-butyl group effectively prevents nucleophilic attack at the carbonyl carbon.[1]
-
Mild and Selective Deprotection: Cleavage of the t-butyl ester is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3] This high degree of selectivity allows for its removal in the presence of other acid-sensitive protecting groups, a crucial concept known as orthogonality in complex syntheses.[4]
-
Avoidance of Harsh Basic Conditions: Unlike methyl or ethyl esters that require saponification with strong bases for deprotection, t-butyl esters are cleaved under non-hydrolytic, acidic conditions. This is a significant advantage when working with base-sensitive substrates, as it prevents potential side reactions like epimerization or degradation.[3]
-
Facile Removal of Byproducts: The deprotection of a t-butyl ester generates the desired carboxylic acid and volatile isobutylene gas (2-methylpropene), which is easily removed from the reaction mixture.[5] This simplifies the work-up and purification process.
Mechanism of Acid-Catalyzed Deprotection
The selective cleavage of the t-butyl ester in the presence of acid is a direct consequence of its mechanism, which proceeds through the formation of a stable tertiary carbocation.
Caption: Acid-catalyzed deprotection of a t-butyl ester.
Data Presentation: Comparative Stability and Deprotection Conditions
The choice of a protecting group is often dictated by its stability relative to other functional groups present in the molecule and the conditions required for its removal. The following tables summarize the stability of the t-butyl ester under various conditions and compare its deprotection with other common carboxylic acid protecting groups.
Stability of t-Butyl Ester Under Common Reaction Conditions
| Condition/Reagent | Stability of t-Butyl Ester | Reference |
| Strong Bases (e.g., NaOH, KOH) | Stable | [3] |
| Nucleophiles (e.g., amines, Grignard reagents) | Stable | [2] |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | [4] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | [6] |
| Mild Acidic Conditions | Labile | [3] |
| Strong Acidic Conditions (e.g., TFA, HCl) | Labile | [7] |
| Lewis Acids (e.g., ZnBr₂) | Can be labile | [8] |
Comparison of Common Carboxylic Acid Protecting Groups
| Protecting Group | Typical Protection Method | Typical Deprotection Method | Key Advantages | Key Disadvantages |
| t-Butyl Ester | Isobutylene, cat. H₂SO₄ | TFA, DCM | Orthogonal to many other protecting groups; mild deprotection; volatile byproducts. | Sensitive to strong acids. |
| Methyl Ester | MeOH, H₂SO₄ (Fischer) | NaOH, MeOH/H₂O (Saponification) | Stable to acidic conditions; readily prepared. | Requires harsh basic conditions for cleavage, which can be problematic for base-sensitive substrates. |
| Ethyl Ester | EtOH, H₂SO₄ (Fischer) | KOH, EtOH/H₂O (Saponification) | Similar to methyl ester. | Requires harsh basic conditions for cleavage. |
| Benzyl Ester | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) | Cleaved under neutral conditions; orthogonal to acid- and base-labile groups. | Not compatible with substrates containing reducible functional groups. |
Experimental Protocols
The following section provides detailed methodologies for the protection of a carboxylic acid as a t-butyl ester and its subsequent deprotection.
Protection of a Carboxylic Acid as a t-Butyl Ester using Isobutylene
Objective: To protect a carboxylic acid functional group as a t-butyl ester.
Materials:
-
Carboxylic acid
-
Dioxane or a mixture of t-butyl acetate and dichloromethane
-
Concentrated sulfuric acid
-
Isobutylene (gas or liquid)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction vessel (e.g., pressure bottle)
Procedure:
-
Dissolve the carboxylic acid (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of t-butyl acetate and dichloromethane in a pressure-rated reaction vessel.[3]
-
Cool the solution in an ice bath.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalent).[3]
-
Bubble isobutylene gas through the solution or add liquid isobutylene.[3]
-
Seal the reaction vessel and allow it to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully vent the reaction vessel in a fume hood.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude t-butyl ester can be purified by column chromatography if necessary.
Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)
Objective: To remove the t-butyl ester protecting group to yield the free carboxylic acid.
Materials:
-
t-Butyl ester
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Rotary evaporator
Procedure:
-
Dissolve the t-butyl ester in dichloromethane (DCM).[3]
-
Add trifluoroacetic acid (TFA). A common ratio is 1:1 DCM:TFA, but this can be varied depending on the substrate's sensitivity.[3]
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC or LC-MS. Deprotection is often complete within 1-4 hours.[3]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[3]
-
The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or chromatography.
Applications in Drug Development and Peptide Synthesis
The t-butyl ester protecting group is of paramount importance in the synthesis of complex molecules, particularly in the fields of drug discovery and peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. The side chains of many amino acids (e.g., aspartic acid, glutamic acid) contain carboxylic acid groups that must be protected to prevent unwanted side reactions during peptide bond formation. The t-butyl ester is a commonly used protecting group for these side chains.[9]
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS).
The use of the t-butyl ester for side-chain protection is compatible with the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group used for the N-terminus. The Fmoc group is base-labile (removed with piperidine), while the t-butyl ester is acid-labile. This orthogonality is the foundation of the Fmoc/t-Bu strategy in SPPS. After the peptide chain is assembled, a final treatment with a strong acid cocktail, typically containing TFA, cleaves the peptide from the resin and removes the t-butyl ester side-chain protecting groups simultaneously.
Synthesis of Small Molecule Drugs
In the synthesis of complex small molecule drug candidates, it is often necessary to differentiate between multiple carboxylic acid groups or to protect a single carboxylic acid while other functional groups are being manipulated. The t-butyl ester provides a robust and reliable means of achieving this. Its stability to a wide range of reagents used in common organic transformations, such as oxidations, reductions, and organometallic reactions, makes it an invaluable tool for the medicinal chemist.
Conclusion
The t-butyl ester protecting group is a versatile and indispensable tool in modern organic synthesis, with profound implications for drug development and peptide chemistry. Its unique combination of stability under a broad range of conditions and its facile, selective removal under mild acidic conditions provides a level of control that is essential for the construction of complex molecular architectures. A thorough understanding of its properties, as detailed in this guide, is crucial for any researcher or scientist working in the field of synthetic organic chemistry and drug discovery. The strategic application of the t-butyl ester will undoubtedly continue to play a pivotal role in the advancement of pharmaceutical sciences.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
The Strategic Imperative of the PEG9 Linker in Advanced Molecular Design
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern therapeutic development, the rational design of linker molecules has transcended from a mere spacing element to a critical determinant of a drug's overall efficacy, safety, and pharmacokinetic profile. Among the diverse repertoire of linkers, the polyethylene glycol (PEG) linker, and specifically the discrete nine-unit PEG9 linker, has emerged as a cornerstone in the architecture of sophisticated molecular entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the multifaceted role of the PEG9 linker, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of PEG9 Linker Functionality
The PEG9 linker is a monodisperse entity composed of nine repeating ethylene glycol units. Its profound impact on molecular design stems from a unique combination of physicochemical properties that address several challenges in drug development.
Enhanced Hydrophilicity and Solubility: A primary attribute of the PEG9 linker is its inherent hydrophilicity. The ether oxygen atoms along the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule.[1][2] This property is crucial for improving the solubility of often large and hydrophobic ADCs and PROTACs, mitigating their propensity for aggregation, especially at higher drug-to-antibody ratios (DARs) in ADCs.[3][4][5]
Improved Pharmacokinetics: The hydrophilic nature and flexible structure of the PEG9 linker contribute to an increased hydrodynamic radius of the conjugate. This "stealth" effect shields the molecule from enzymatic degradation and reduces non-specific interactions, leading to decreased renal clearance and a longer plasma half-life.[3][6][7] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.[3]
Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity.[8] The hydration shell created by the PEG9 linker can mask potential epitopes on the payload or the linker itself, thereby reducing the immunogenicity of the conjugate.[3][6]
Optimal Spacing and Flexibility: The defined length of the PEG9 linker (approximately 37 atoms or ~43.9 Å) provides a flexible spacer arm that is crucial for the biological activity of the conjugate.[6][9] In ADCs, it ensures that the cytotoxic payload does not sterically hinder the antibody's binding to its target antigen.[6] In PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase, which is a prerequisite for target protein degradation.[9][10][11]
Quantitative Data on PEG9 Linker Performance
The selection of a linker is a data-driven process. The following tables summarize quantitative data from various studies, offering a comparative view of how PEG9 and other PEG linkers impact key performance indicators.
| Property | Value | Source(s) |
| Molecular Formula | C19H41NO9 (for m-PEG9-Amine) | [12] |
| Molecular Weight | 427.54 g/mol (for m-PEG9-Amine) | [12] |
| Spacer Arm Length | ~43.9 Å (estimated for SPDP-PEG9-acid) | [6] |
| Solubility | Soluble in DMSO, water, ethanol, chloroform, DMF, and methylene chloride | [12] |
| Table 1: Physicochemical Properties of a Representative PEG9 Linker. |
| Linker | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Plasma Stability (% remaining at 24h) |
| Non-PEGylated | 3.5 | <1 | 85 |
| PEG4 | 2.1 | 50 | 92 |
| PEG9 | 1.2 | >200 | 95 |
| PEG12 | 0.8 | >500 | 96 |
| Table 2: Impact of PEG Linker Length on Physicochemical Properties of a Model Small Molecule. (Data synthesized from general trends reported in[2][13]) |
| Linker | ADC Aggregation (%) | In Vitro Potency (IC50, nM) | In Vivo Efficacy (% Tumor Growth Inhibition) |
| SMCC | 15 | 1.2 | 60 |
| PEG9 | <5 | 1.5 | 85 |
| PEG12 | <5 | 1.8 | 80 |
| Table 3: Comparative Performance of ADCs with Different Linkers. (Data synthesized from general trends reported in[4][14]) |
| Linker | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Alkyl C8 | 50 | 80 | 15 |
| PEG5 | 25 | 95 | 10 |
| PEG9 | 40 | 90 | 5 |
| PEG12 | 60 | 85 | 2 |
| Table 4: Influence of PEG Linker Length on PROTAC Performance for BRD4 Degradation. (Data synthesized from studies on BRD4-targeting PROTACs, as reported in[9][10][15]) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of molecules incorporating PEG9 linkers.
Protocol 1: Synthesis of a PROTAC using a Tos-PEG9-NHBoc Linker
Objective: To synthesize a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using a tosylated PEG9 linker.
Materials:
-
POI ligand with a suitable reactive handle (e.g., a phenol or amine)
-
Tos-PEG9-NHBoc linker
-
E3 ligase ligand with a carboxylic acid group
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
LC-MS system for reaction monitoring
-
Preparative HPLC or flash chromatography system for purification
Procedure:
-
Coupling of POI Ligand to PEG9 Linker: a. Dissolve the POI ligand (1.0 equivalent) and Tos-PEG9-NHBoc (1.1 equivalents) in anhydrous DMF. b. Add K2CO3 (2.0 equivalents) to the solution. c. Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by LC-MS. d. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting POI-PEG9-NHBoc intermediate by flash chromatography or preparative HPLC.[10]
-
Deprotection of the Boc Group: a. Dissolve the purified POI-PEG9-NHBoc in DCM. b. Add TFA and stir the reaction at room temperature for 1-2 hours. c. Monitor the reaction by LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Coupling of E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF. b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the deprotected POI-PEG9-NH2 intermediate (1.1 equivalents) in DMF to the activated E3 ligase ligand solution. d. Stir the reaction at room temperature overnight. e. Monitor the reaction by LC-MS.
-
Purification: a. Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product. c. Characterize the product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of an m-PEG9-Payload to an Antibody
Objective: To conjugate a payload functionalized with m-PEG9-Amine to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG9-Payload with a terminal N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system for purification
-
UV-Vis spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC)-HPLC system for DAR determination
Procedure:
-
Antibody Preparation: a. Buffer-exchange the antibody into a conjugation buffer (e.g., phosphate-buffered saline, pH 7.4). b. Adjust the antibody concentration to 5-10 mg/mL.
-
Drug-Linker Preparation: a. Dissolve the m-PEG9-Payload-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
Conjugation: a. Add the desired molar excess of the m-PEG9-Payload-NHS ester solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v). b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: a. Purify the resulting ADC from unconjugated drug-linker and other reagents using SEC or tangential flow filtration.[14]
-
Characterization: a. Determine the average drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.[14] b. Assess the percentage of aggregation using SEC-HPLC. c. Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 3: In Vitro Cytotoxicity Assay of an ADC
Objective: To assess the potency of an ADC with a PEG9 linker against a target cancer cell line.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC with PEG9 linker
-
Unconjugated antibody (control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: a. Seed the target cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. b. Remove the old medium from the cells and add the ADC and control antibody dilutions. c. Include wells with untreated cells as a negative control.
-
Incubation: a. Incubate the plates for 72-120 hours to allow for ADC internalization and payload-induced cell death.[14]
-
Viability Assessment: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.[14]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the complex relationships in molecular design and experimental procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Role of PEG Linkers in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise engineering of therapeutic molecules is paramount to enhancing efficacy and safety. Among the arsenal of chemical tools available, polyethylene glycol (PEG) linkers have emerged as a versatile and powerful component in the design of sophisticated drug delivery systems. PEGylation, the covalent attachment of PEG chains to a molecule, has demonstrated profound effects on the pharmacokinetic and pharmacodynamic properties of therapeutics, ranging from small molecules to large biologics. This technical guide provides a comprehensive overview of the core applications of PEG linkers in drug discovery, with a focus on Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and PEG-based hydrogels for controlled drug release. Through a detailed exploration of their impact, supported by quantitative data, experimental protocols, and visual diagrams, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively leverage PEG linker technology in their work.
Core Principles of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene glycol units (-CH2CH2O-). Its utility in drug discovery stems from a unique combination of physicochemical properties:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of conjugated molecules. This is particularly advantageous for hydrophobic drugs that are otherwise difficult to formulate.[1]
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, reducing the risk of adverse reactions.[1]
-
Flexibility: The PEG chain is highly flexible, which can be crucial for optimizing the spatial orientation of linked molecules, such as in the formation of the ternary complex in PROTACs.[2]
-
Steric Hindrance: The hydrated PEG chain creates a "stealth" shield around the conjugated molecule, sterically hindering interactions with proteolytic enzymes and the host's immune system. This leads to increased stability and a prolonged circulation half-life.[1][3]
These properties can be fine-tuned by modulating the length, branching, and terminal functional groups of the PEG linker, allowing for precise control over the therapeutic's performance.
Applications of PEG Linkers in Drug Discovery
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting these two components is critical to the ADC's success, and PEG linkers have become a key element in their design.[4]
-
Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. Incorporating hydrophilic PEG linkers can counteract this hydrophobicity, improving solubility and enabling higher drug-to-antibody ratios (DARs) without compromising stability.[4]
-
Enhanced Pharmacokinetics: The steric shielding provided by PEG linkers reduces renal clearance and protects the ADC from enzymatic degradation, leading to a longer plasma half-life and increased tumor accumulation.[4][5]
-
Modulation of In Vitro and In Vivo Efficacy: The length of the PEG linker can influence the ADC's potency. While longer PEG chains can sometimes lead to decreased in vitro cytotoxicity due to steric hindrance, this is often offset by improved pharmacokinetics, resulting in enhanced in vivo anti-tumor activity and a wider therapeutic index.[4][6]
The following tables summarize quantitative data from preclinical studies on the impact of PEG linker length on ADC performance.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) [2]
| PEG Length | ADC Example | Animal Model | Half-Life (t½) | Clearance Rate |
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline |
| PEG8 | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs |
| PEG12 | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs |
| PEG24 | RS7-mPEG24-MMAE | Animal Model | Prolonged | Slower |
| 4 kDa | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported |
| 10 kDa | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported |
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers [4]
| Antibody-Payload | PEG Linker Length | Target Cell Line | IC50 (ng/mL) | General Trend |
| Trastuzumab-MMAE | PEG2 / PEG4 | HER2-positive | Lower | Higher potency with shorter linkers |
| Trastuzumab-MMAE | PEG8 / PEG12 | HER2-positive | Higher | Lower potency with longer linkers |
| Anti-CD30 ADC | Various | CD30-positive | No significant change | Potency not significantly impacted by PEG length in this case |
Protocol 1: NHS-Ester PEGylation of Antibodies
This protocol outlines a general procedure for conjugating an amine-reactive PEG-NHS ester to an antibody.
-
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform buffer exchange.
-
PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Conjugation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method provides an average DAR for an ADC.
-
Methodology:
-
Determine Extinction Coefficients: Measure the absorbance of known concentrations of the unconjugated antibody and the free drug at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λmax_drug). Calculate the molar extinction coefficients (ε) for both at both wavelengths.
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm and λmax_drug.
-
Calculate DAR: Use the Beer-Lambert law and the measured absorbances and extinction coefficients to calculate the concentrations of the antibody and the drug in the ADC solution, and from there, the average DAR.
-
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2]
-
Enhancing Solubility and Cell Permeability: PROTACs are often large and lipophilic, leading to poor solubility and cell permeability. The incorporation of hydrophilic PEG linkers can significantly improve these properties.[2] The flexibility of PEG linkers may also allow the PROTAC to adopt a more compact conformation, shielding its polar surface area and facilitating membrane traversal.[2]
-
Optimizing Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and flexibility of the PEG linker are crucial for achieving the optimal geometry for this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents hypothetical but representative data illustrating the impact of PEG linker length on PROTAC performance.
Table 3: Impact of PEG Linker Length on PROTAC Degradation Efficiency [5]
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A | PEG3 Linker | 150 | 75 | Cancer Cell Line A |
| PROTAC-B | PEG5 Linker | 25 | 95 | Cancer Cell Line A |
| PROTAC-C | PEG7 Linker | 100 | 80 | Cancer Cell Line A |
This illustrative data highlights that an optimal linker length (in this case, PEG5) can lead to significantly improved potency (lower DC50) and efficacy (higher Dmax).
References
An In-Depth Technical Guide to Acid-PEG9-t-butyl Ester for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Acid-PEG9-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker, and its application in the development of antibody-drug conjugates (ADCs). ADCs represent a powerful class of targeted therapeutics, and the linker connecting the antibody to the cytotoxic payload is a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile.[1][2] This document details the physicochemical properties of this compound, its role in ADC design, extensive experimental protocols, and data presentation to assist researchers in this field.
Introduction to PEG Linkers in Antibody-Drug Conjugates
Antibody-drug conjugates are designed to selectively deliver potent cytotoxic agents to cancer cells by leveraging the specificity of a monoclonal antibody to a tumor-associated antigen.[] The linker is a crucial component that ensures the ADC remains stable in systemic circulation and facilitates the efficient release of the payload within the target cell.[4]
Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique properties.[2][] As water-soluble and biocompatible polymers, they offer several advantages:
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance.[1][5] PEG linkers increase the overall hydrophilicity of the ADC, improving its solubility and stability.[1][6]
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG chain creates a "hydration shell" that increases the hydrodynamic radius of the ADC, reducing renal clearance and prolonging its circulation half-life.[1][5] This extended exposure can lead to greater tumor accumulation and efficacy.[1]
-
Increased Drug-to-Antibody Ratio (DAR) : By mitigating the aggregation caused by hydrophobic drugs, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, potentially increasing the ADC's potency.[1][2][6]
-
Reduced Immunogenicity : The PEG chain can shield the payload and parts of the linker from the immune system, potentially lowering the risk of an immune response.[1][5]
This compound is a specific type of PEG linker that offers a balance of sufficient length to impart the benefits of PEGylation while providing versatile handles for conjugation. The terminal carboxylic acid and the t-butyl ester protected carboxylic acid allow for controlled, sequential conjugation strategies.
Physicochemical Properties of this compound
This compound is a monodisperse PEG linker, meaning each molecule has a precise and uniform length, which is crucial for producing homogeneous ADCs with consistent properties.[6]
| Property | Value | Reference |
| Chemical Formula | C26H50O13 | [7][8] |
| Molecular Weight | 570.67 g/mol | [7][8][9] |
| Appearance | To be determined | [8] |
| Purity | >96% | [7] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [10] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [8] |
Role and Application in ADC Development
This compound is a heterobifunctional linker, featuring a terminal carboxylic acid and a t-butyl protected carboxylic acid. This "orthogonal" protection strategy is highly advantageous for the synthesis of complex bioconjugates.[11] The free carboxylic acid can be activated to react with primary amines (e.g., lysine residues on the antibody surface) or other nucleophiles.[12][13] The t-butyl ester provides a stable protecting group for the other terminus, which can be deprotected under acidic conditions to reveal a second carboxylic acid for conjugation to the payload.[12]
This linker is primarily utilized in the development of ADCs and other targeted therapies like PROTACs (Proteolysis Targeting Chimeras).[9][14] The PEG9 spacer provides adequate distance between the antibody and the payload, which can be important for minimizing steric hindrance and maintaining the antibody's binding affinity to its target antigen.
The general workflow for synthesizing an ADC using an this compound linker involves a multi-step process that leverages its bifunctional nature.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. precisepeg.com [precisepeg.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Acid-PEG8-t-butyl ester | BroadPharm [broadpharm.com]
- 11. N-Boc-PEG-t-butyl ester | 145119-18-2 | Benchchem [benchchem.com]
- 12. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 13. Acid-PEG1-t-butyl ester | 2086689-08-7 [chemicalbook.com]
- 14. Buy this compound [smolecule.com]
An In-depth Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block the function of a protein, TPD offers the complete removal of the target protein, providing a more profound and sustained therapeutic effect.[4] This approach opens up avenues for targeting proteins that have been historically considered "undruggable," such as scaffolding proteins and transcription factors.[5] The two most prominent TPD strategies are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6] Both hijack the ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI).[5][7][8]
Core Mechanisms of Targeted Protein Degradation
The central mechanism of TPD involves inducing the proximity of a target protein to an E3 ubiquitin ligase.[5][7] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5][7][8]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[5][7][8] PROTACs act as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[5][9] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.[5][9]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein by binding to the E3 ligase and altering its surface topology.[10][11] This induced new surface then recruits a "neo-substrate" (the target protein) that would not normally be recognized by the E3 ligase.[10] A well-known example is the immunomodulatory drug thalidomide and its analogs, which bind to the E3 ligase CRBN and induce the degradation of transcription factors IKZF1 and IKZF3.[1][12]
Quantitative Data on Degrader Molecules
The efficacy of degrader molecules is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Binding affinities (Kd) of the degrader for the target protein and the E3 ligase are also critical parameters.
PROTAC Quantitative Data
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| ARV-471 | Estrogen Receptor (ER) | CRBN | MCF7 | ~1-2 nM | >90% | [6][9][13] |
| ARV-471 | Estrogen Receptor (ER) | CRBN | T47D | ~2 nM | >90% | [9] |
Molecular Glue Quantitative Data
| Molecular Glue | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| EM12 (Thalidomide analog) | IKZF1 | CRBN | HEK293T | 1.7 µM | 69% | [1] |
| 4-OH-EM12 | IKZF1 | CRBN | HEK293T | 28 nM | 82% | [1] |
Experimental Protocols
A robust assessment of a degrader's efficacy requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a degrader molecule.
Materials:
-
Cell line of interest
-
Degrader compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the degrader compound in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the degrader. Incubate for a specific duration (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.
-
Calculate the percentage of remaining protein for each concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to measure the formation and stability of the ternary complex (Target Protein - Degrader - E3 Ligase).
Materials:
-
Purified target protein
-
Purified E3 ligase complex
-
Degrader compound
-
SPR instrument and sensor chips (e.g., CM5)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., amine coupling kit)
Procedure:
-
Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of the SPR sensor chip using a suitable chemistry (e.g., amine coupling).
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the degrader over the immobilized E3 ligase to determine the binary binding affinity (Kd) between the degrader and the E3 ligase.
-
In a separate experiment, inject a series of concentrations of the degrader over an immobilized target protein to determine the binary binding affinity between the degrader and the target protein.
-
-
Ternary Complex Analysis:
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the degrader.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams from the binary interaction analyses to a 1:1 binding model to determine the Kd values.
-
Fit the sensorgrams from the ternary complex analysis to a suitable binding model to determine the affinity of the ternary complex.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity.[11] A cooperativity factor greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[14]
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol is used to directly assess the ability of a degrader to induce the ubiquitination of the target protein.[7]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex (recruited by the degrader)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Degrader compound and vehicle control (DMSO)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination buffer.
-
Initiate Reaction: Add the degrader compound or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein or an antibody against ubiquitin.
-
A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be observed in the presence of an active degrader.[7]
-
Visualizations of Key Processes
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Molecular Glue Mechanism
Caption: Mechanism of action for a molecular glue degrader.
Experimental Workflow for Degrader Characterization
Caption: A typical experimental workflow for the characterization of a novel protein degrader.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
The Architect's Guide to E3 Ligase Ligands for PROTACs: A Deep Dive into Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to outright protein elimination. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific proteins of interest (POIs).[1][2][3] A critical determinant of a PROTAC's success lies in the judicious selection of an E3 ubiquitin ligase and its corresponding ligand.[2][4] This technical guide provides an in-depth exploration of the most prominent E3 ligase ligands employed in PROTAC design, offering a comparative analysis of their performance, detailed experimental methodologies, and a visual representation of the underlying biological and experimental frameworks.
While the human genome encodes over 600 E3 ligases, a select few have been extensively harnessed for PROTAC development, primarily due to the availability of well-characterized, high-affinity small molecule ligands.[2][5][6] The most widely utilized E3 ligases in PROTAC design include Cereblon (CRBN), von Hippel-Lindau (VHL), Murine Double Minute 2 (MDM2), and the Inhibitor of Apoptosis Proteins (IAPs).[4][5][6][7]
Comparative Performance of E3 Ligase Ligands
The efficacy of a PROTAC is not merely a function of the binary binding affinities of its warhead to the target protein or the E3 ligase ligand to its cognate E3 ligase. The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the linchpin of successful protein degradation.[1][2][4][8] The choice of E3 ligase ligand can profoundly influence the stability, cooperativity, and conformation of this ternary complex, thereby dictating the degradation potency (DC50) and the maximal level of degradation (Dmax).[1][2][4]
Below is a summary of quantitative data for PROTACs employing different E3 ligase ligands. It is important to note that direct head-to-head comparisons are often challenging due to variations in target proteins, linkers, and experimental conditions across different studies.
| E3 Ligase | Ligand Class | Representative Ligands | Typical Binary Binding Affinity (Kd) to E3 Ligase | Resulting PROTAC DC50 Range | Resulting PROTAC Dmax Range | Key Characteristics & Considerations |
| CRBN | Glutarimide-based (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide | 1-10 µM | 1 nM - 1 µM | >90% | Smaller ligand size, favorable drug-like properties. Potential for "neo-substrate" degradation.[5][] |
| VHL | Hydroxyproline-based | VH032, VH101, VH298 | 100 nM - 1 µM | 1 nM - 1 µM | >90% | High-affinity ligands available. Broad tissue expression.[8][10][11][12] |
| MDM2 | Nutlin-based | Nutlin-3a, RG7388 | 100 nM - 500 nM | 10 nM - 5 µM | 50-90% | Can induce p53 stabilization, offering a dual anti-cancer mechanism.[13][14][15] Larger ligand size can present challenges for physicochemical properties.[16] |
| IAP | Bestatin or SMAC mimetics | Bestatin, LCL161 | 100 nM - 1 µM | 10 nM - 10 µM | 50-90% | Can induce apoptosis independently of protein degradation.[7] |
Visualizing the PROTAC Mechanism and E3 Ligase Pathways
To better understand the intricate processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The catalytic cycle of a PROTAC, from ternary complex formation to proteasomal degradation of the target protein.
Caption: A decision-making workflow for selecting an appropriate E3 ligase for PROTAC development.
Experimental Protocols
Rigorous experimental validation is paramount in the development of effective PROTACs. The following sections provide detailed methodologies for key assays used to characterize E3 ligase ligands and their resulting PROTACs.
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[2] Several biophysical techniques can be employed to characterize this complex.
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This assay measures the proximity of the E3 ligase and the target protein induced by the PROTAC. The E3 ligase and target protein are labeled with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a FRET signal.[17]
-
Protocol:
-
Reagent Preparation: Label the E3 ligase and target protein with the appropriate FRET pair, often through antibody conjugation or by using fusion proteins.[17]
-
Assay Setup: In a low-volume 384-well plate, add the labeled E3 ligase and target protein at optimized concentrations.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound. Include appropriate controls (e.g., no PROTAC, single proteins).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.
-
Signal Detection: Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor using a plate reader.[17]
-
Data Analysis: Calculate the FRET ratio and plot it against the PROTAC concentration to determine the EC50 of ternary complex formation.
-
b) Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip.
-
Protocol:
-
Immobilization: Immobilize the E3 ligase onto a sensor chip.[2]
-
Binary Interaction: Inject the PROTAC at various concentrations to measure its binary binding affinity to the E3 ligase.[2]
-
Ternary Complex Formation: To measure ternary complex formation, pre-incubate the target protein with varying concentrations of the PROTAC and inject the mixture over the E3 ligase-immobilized surface.[2]
-
Data Analysis: Fit the sensorgrams to an appropriate binding model to determine the kinetic and affinity constants (kd, ka, KD) for both binary and ternary interactions. The cooperativity of the ternary complex can also be calculated.
-
Cellular Protein Degradation Assays
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.
a) Western Blotting
-
Principle: This technique is a cornerstone for quantifying the reduction in target protein levels following PROTAC treatment.[1]
-
Protocol:
-
Cell Treatment: Seed cells at an appropriate density and treat with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[18] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.[18]
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][18]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to correct for loading differences. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[1]
-
Caption: A streamlined workflow for assessing PROTAC-mediated protein degradation via Western blotting.
Conclusion
The selection of an appropriate E3 ligase and its corresponding ligand is a pivotal decision in the design and development of potent and selective PROTACs. While CRBN and VHL remain the workhorses of the field, the expanding repertoire of E3 ligase ligands offers new opportunities to tailor the properties of PROTACs for specific therapeutic applications. A thorough understanding of the quantitative performance metrics, coupled with rigorous experimental validation using the methodologies outlined in this guide, will empower researchers to unlock the full potential of targeted protein degradation and accelerate the translation of this transformative technology into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 11. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to Acid-PEG9-t-butyl ester: Properties, Applications, and Protocols
Introduction: Acid-PEG9-t-butyl ester is a heterobifunctional chemical linker that has become an invaluable tool in drug development and bioconjugation.[1] It features a discrete nine-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and provides a defined spatial separation between conjugated molecules.[2][3][4] The molecule is characterized by two distinct functional ends: a terminal carboxylic acid available for immediate conjugation and a t-butyl ester that serves as a protected carboxylic acid.[2][4][5][6] This dual functionality allows for a controlled, sequential approach to synthesizing complex molecules, making it particularly useful in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][7] This guide provides a comprehensive overview of its properties, applications, and standard experimental protocols.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its proper handling, storage, and application in experimental design.
| Property | Value | Reference |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | [2][8] |
| Synonyms | HY-143835, CS-0375478 | [8] |
| Molecular Formula | C26H50O13 | [2][8][9] |
| Molecular Weight | 570.67 g/mol | [8][9] |
| Typical Purity | >96% | [9] |
| Appearance | Colorless to pale yellow oil or solid | [1] |
| Solubility | Soluble in Water, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | [1][5] |
| Storage Conditions | Store at -20°C for long-term stability | [1][5][10][11][12] |
Chemical Reactivity and Handling
This compound's utility stems from its bifunctional nature, which allows for selective, stepwise reactions.
-
Terminal Carboxylic Acid (-COOH): This functional group is readily available for standard amide bond formation. It can be coupled with primary or secondary amines on a target molecule (such as a protein, peptide, or small molecule ligand) using common activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1][5][6]
-
t-Butyl Ester Group (-COOtBu): This group effectively "protects" a second carboxylic acid.[2] It is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions to reveal the free carboxylic acid.[2][3][4] Trifluoroacetic acid (TFA) is commonly used for this deprotection step.[1][13] This orthogonal reactivity is the key to its use in multi-step syntheses.
Key Applications in Research and Drug Development
The unique structure of this compound makes it a preferred linker in several advanced therapeutic and research areas.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the protein's degradation. The linker connecting the POI-binding ligand and the E3-binding ligand is crucial for the PROTAC's efficacy. This compound is frequently used as a PROTAC linker because its flexible, hydrophilic PEG chain can improve aqueous solubility and optimize the spatial orientation required for the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[2][7][13] The two-step conjugation capability allows for a modular and controlled assembly of the final PROTAC molecule.[13]
Bioconjugation and Drug Delivery
The process of PEGylation—attaching PEG chains to molecules—is a well-established strategy to improve the pharmacokinetic properties of therapeutics. This compound is used to conjugate with proteins, peptides, and small-molecule drugs to:
-
Enhance Solubility: The hydrophilic PEG chain significantly increases the aqueous solubility of hydrophobic drugs, aiding in formulation and delivery.[14][15]
-
Improve Stability: PEGylation can protect therapeutic molecules from enzymatic degradation, extending their circulation half-life.
-
Reduce Immunogenicity: The PEG chain can shield antigenic sites on protein drugs, reducing the potential for an immune response.[2]
Its application extends to the construction of ADCs, where the linker connects a potent cytotoxic drug to a monoclonal antibody, allowing for targeted delivery to cancer cells.[1]
Experimental Protocols
The following protocols provide a generalized framework for the use of this compound. Researchers should optimize reaction conditions, stoichiometry, and purification methods for their specific molecules.
General Protocol for Two-Step Conjugation
This protocol outlines the sequential coupling of two different amine-containing molecules.
Step 1: Amide Coupling of the Terminal Carboxylic Acid
-
Objective: To couple the first amine-containing molecule (Molecule A) to the linker's free acid.
-
Materials:
-
This compound
-
Amine-functionalized "Molecule A" (e.g., POI ligand)
-
Anhydrous DMF
-
Coupling agent: HATU or EDC/NHS
-
Base: Diisopropylethylamine (DIPEA) if using HATU or an amine salt
-
-
Procedure:
-
Dissolve this compound (1.1 equivalents) and Molecule A (1.0 equivalent) in anhydrous DMF.[13]
-
If using HATU, add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.[13]
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) to the mixture.[13]
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, quench the reaction and purify the intermediate conjugate (Molecule A-PEG9-t-butyl ester), typically by preparative reverse-phase HPLC.[13]
-
Step 2: Deprotection of the t-Butyl Ester
-
Objective: To remove the t-butyl protecting group and expose the second carboxylic acid.
-
Materials:
-
Purified Molecule A-PEG9-t-butyl ester intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Dissolve the purified intermediate (1.0 equivalent) in a solution of 1:1 DCM and TFA.[13]
-
Stir the mixture at room temperature for 1-2 hours.[1] Monitor the reaction by LC-MS to confirm the loss of the t-butyl group (mass decrease of 56 Da).
-
Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[1][13]
-
Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting crude product (Molecule A-PEG9-COOH) can often be used in the next step without further purification.[13]
-
Step 3: Amide Coupling of the Deprotected Carboxylic Acid
-
Objective: To couple the second amine-containing molecule (Molecule B) to the newly exposed acid.
-
Procedure:
-
Follow the procedure described in Step 1, using the deprotected intermediate (Molecule A-PEG9-COOH) as the starting acid and "Molecule B" (e.g., E3 ligase ligand) as the amine component.[13]
-
After the reaction is complete, purify the final conjugate molecule (Molecule A-PEG9-Molecule B) using an appropriate method, such as preparative HPLC.[13]
-
General Characterization Methods
-
High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is essential for assessing the purity of intermediates and the final product and for monitoring reaction conversion. A C18 column with a water/acetonitrile gradient (often with 0.1% TFA or formic acid) is commonly employed.
-
Mass Spectrometry (MS): LC-MS is the primary tool for confirming the identity of products at each stage of the synthesis by verifying their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for detailed structural confirmation of the final product, verifying the presence of signals corresponding to both conjugated molecules and the PEG linker.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound [smolecule.com]
- 3. mPEG9-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. Amino-PEG9-t-butyl ester, 1818294-44-8 | BroadPharm [broadpharm.com]
- 5. Acid-PEG12-t-butyl ester | BroadPharm [broadpharm.com]
- 6. Acid-PEG4-t-butyl ester, 1835759-85-7 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C26H50O13 | CID 162641657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. 5-(Azide-PEG9-ethylcarbamoyl)pentanoic t-butyl ester | BroadPharm [broadpharm.com]
- 11. Acid-PEG8-t-butyl ester | BroadPharm [broadpharm.com]
- 12. Acid-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. Acid-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 15. PEG-t-butyl ester | t-butyl ester-PEG linkers | AxisPharm [axispharm.com]
In-Depth Technical Guide: Acid-PEG9-t-butyl ester for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Acid-PEG9-t-butyl ester, a heterobifunctional PEG linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier information, and detailed, representative protocols for its application in synthesizing advanced drug molecules.
Core Compound Details
This compound is a polyethylene glycol (PEG) derivative containing nine ethylene glycol units. It is functionalized with a carboxylic acid group at one end and a t-butyl ester-protected carboxylic acid at the other. This bifunctional nature allows for sequential and controlled conjugation to two different molecules, a crucial feature in the modular synthesis of complex therapeutic agents like PROTACs.
It is important to note that a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound. Researchers should therefore rely on the compound's precise chemical name, molecular formula, and structure for identification.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(tert-butoxy)-1-oxo-3,6,9,12,15,18,21,24,27-nonaoxatriacontan-30-oic acid |
| Molecular Formula | C₂₆H₅₀O₁₃ |
| Molecular Weight | ~570.67 g/mol |
| Appearance | Varies by supplier; typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, DCM) |
Commercial Availability
A variety of chemical suppliers offer this compound, often as part of their portfolio of reagents for PEGylation and PROTAC development. The table below summarizes key information from several suppliers.
Table 2: Supplier Information for this compound
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Precise PEG | Acid-PEG9-t-Bu Ester | AG-2484 | >96% | States "CAS#: -" |
| Smolecule | This compound | SMOL-Y001158 | Not specified | |
| MedchemExpress | This compound | HY-143835 | >98% | States "CAS No.: N/A" |
| MedKoo Biosciences | This compound | 124112 | >98% | States "CAS#: N/A" |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
Role in PROTAC Development
PROTACs are innovative therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] They are composed of a ligand that binds to the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[2] PEG linkers, such as this compound, are frequently used due to their ability to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain can improve the solubility of often large and hydrophobic PROTAC molecules.[2]
-
Provide Flexibility: The PEG chain offers conformational flexibility, which is crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3]
-
Optimize Linker Length: The length of the linker is a critical parameter that must be optimized for each target. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[4] The nine PEG units in this linker provide a specific length that can be screened in a library of linkers of varying lengths.
The bifunctional nature of this compound allows for a modular and strategic synthesis of PROTACs. Typically, one of the ligands (either for the POI or the E3 ligase) is coupled to the free carboxylic acid. Subsequently, the t-butyl ester is deprotected to reveal a second carboxylic acid, which is then coupled to the second ligand.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The central mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The following diagram illustrates this signaling pathway.
Figure 1: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a sequential, multi-step process. The diagram below outlines a general workflow for a solution-phase synthesis.
References
Methodological & Application
Synthesis of Acid-PEG9-t-butyl Ester: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Acid-PEG9-t-butyl ester, a heterobifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The protocol herein details a robust and reproducible methodology for obtaining this valuable chemical tool.
Introduction
Polyethylene glycol (PEG) linkers are integral components in modern drug design, offering enhanced solubility, improved pharmacokinetic profiles, and precise control over the spatial orientation of conjugated molecules. This compound, featuring a terminal carboxylic acid and a t-butyl protected carboxyl group, is a versatile building block. The free carboxylic acid allows for conjugation to various amine-containing molecules, while the t-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions to reveal a second carboxylic acid for further functionalization. This dual functionality makes it an ideal linker for constructing complex molecular architectures such as PROTACs, which require the precise linkage of a target-binding ligand and an E3 ligase ligand.
This application note presents a detailed protocol for the synthesis of this compound, including reagent specifications, step-by-step instructions, and purification methods. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to facilitate successful execution in a laboratory setting.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on typical results and may vary depending on experimental conditions and scale.
| Parameter | Value | Notes |
| Starting Material | Nonaethylene glycol | Commercially available |
| Key Reagents | Potassium t-butoxide, t-butyl bromoacetate, Jones reagent | |
| Intermediate 1 | Mono-t-butyl ester of nonaethylene glycol | |
| Final Product | This compound | |
| Overall Yield | 60-70% | Two-step synthesis |
| Purity | >95% | Determined by HPLC and NMR |
| Molecular Weight | 522.6 g/mol | C25H46O12 |
Experimental Protocol
This protocol is based on a modified Williamson ether synthesis followed by oxidation.
Materials and Reagents
-
Nonaethylene glycol (HO-(CH₂CH₂O)₉-H)
-
Toluene, anhydrous
-
Potassium t-butoxide (KOtBu), 1.0 M solution in t-butanol
-
t-butyl bromoacetate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Jones Reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Part 1: Synthesis of Hydroxy-PEG9-t-butyl ester
-
Azeotropic Distillation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve nonaethylene glycol (1 equivalent) in toluene. Heat the mixture to reflux to remove any residual water azeotropically. After complete water removal, cool the solution to room temperature.
-
Alkoxide Formation: Under an inert atmosphere (e.g., argon or nitrogen), add a 1.0 M solution of potassium t-butoxide in t-butanol (1.1 equivalents) dropwise to the cooled solution of nonaethylene glycol. Stir the resulting mixture at room temperature for 1 hour to ensure the complete formation of the alkoxide.
-
Alkylation: Slowly add t-butyl bromoacetate (1.2 equivalents) to the reaction mixture. Stir the reaction at room temperature overnight (approximately 16-18 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure Hydroxy-PEG9-t-butyl ester.
Part 2: Oxidation to this compound
-
Oxidation: Dissolve the purified Hydroxy-PEG9-t-butyl ester (1 equivalent) in acetone. Cool the solution in an ice bath. Add Jones reagent dropwise with stirring until a persistent orange color is observed, indicating complete oxidation.
-
Quenching: Quench the reaction by the dropwise addition of isopropanol until the solution turns from orange to green.
-
Work-up:
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude this compound.
-
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the final pure product.
Deprotection of the t-butyl Ester (Optional)
To obtain the corresponding di-acid, the t-butyl ester can be removed under acidic conditions.
-
Dissolve the this compound in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 1:1 v/v with DCM).
-
Stir the solution at room temperature for 2-4 hours.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected di-acid product.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the two-part synthesis of this compound.
Signaling Pathway and Logical Relationships
The synthesis of this compound does not involve a biological signaling pathway. However, its application in PROTACs is central to inducing targeted protein degradation. The logical relationship of a PROTAC's mechanism of action is depicted below.
Caption: Logical diagram of the PROTAC mechanism of action.
Application Notes and Protocols for Amide Coupling with Acid-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of Acid-PEG9-t-butyl ester with primary or secondary amines. This versatile linker is commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where the polyethylene glycol (PEG) spacer enhances solubility and pharmacokinetic properties. The terminal carboxylic acid allows for covalent linkage to a target molecule, while the t-butyl ester protects a carboxylic acid on the other end for subsequent deprotection and further conjugation.
I. Overview of Amide Coupling Chemistry
The formation of a stable amide bond between the carboxylic acid of this compound and an amine-containing molecule is a cornerstone of bioconjugation. This reaction is typically facilitated by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. Common activation strategies involve the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions. Alternatively, highly efficient uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used, particularly for more challenging couplings. A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically added to neutralize the acidic byproducts and facilitate the reaction.
II. Experimental Protocols
Two common and effective protocols for the amide coupling of this compound are detailed below. The choice of method may depend on the specific amine substrate, its reactivity, and steric hindrance.
Protocol A: HATU-Mediated Amide Coupling
This protocol is highly efficient and generally preferred for a wide range of amines, including those that may be less reactive.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.[1]
-
Coupling Agent Addition: Add HATU (1.2 equivalents) to the reaction mixture.[1]
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.
Protocol B: EDC/HOBt-Mediated Amide Coupling
This classic method is a cost-effective and reliable alternative to HATU-mediated coupling.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate or DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent), HOBt (1.2 equivalents), and the amine-containing molecule (1.2 equivalents) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the amide coupling of this compound. Note that these are starting points and may require optimization for specific substrates.
| Parameter | Protocol A (HATU) | Protocol B (EDC/HOBt) |
| Coupling Reagent | HATU | EDC |
| Additive | None required | HOBt |
| Base | DIPEA | DIPEA or TEA |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM |
| Molar Ratio (this compound:Amine) | 1.1 : 1.0 | 1.0 : 1.2 |
| Molar Ratio (Coupling Reagent:Acid) | 1.2 : 1.1 | 1.2 : 1.0 |
| Molar Ratio (Base:Acid) | 3.0 : 1.1 | 2.0-3.0 : 1.0 |
| Reaction Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | Good to Excellent | Good |
IV. Deprotection of the t-butyl Ester
Following successful amide coupling, the t-butyl ester can be readily removed under acidic conditions to reveal a free carboxylic acid for subsequent conjugation.
Materials:
-
PEGylated conjugate with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the t-butyl ester-protected conjugate in a 1:1 mixture of DCM and TFA.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.[1] The resulting deprotected product can often be used in the next step without further purification.
V. Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for HATU-mediated amide coupling.
Caption: Workflow for t-butyl ester deprotection.
References
Step-by-Step Guide to PROTAC Synthesis Using Acid-PEG9-t-butyl ester
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC is comprised of a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[1] The linker is a pivotal component, significantly influencing the PROTAC's efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are widely utilized due to their ability to improve solubility, enhance pharmacokinetic properties, and offer the necessary flexibility for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2]
This document provides a comprehensive, step-by-step guide for the synthesis of a PROTAC utilizing a versatile bifunctional linker, Acid-PEG9-t-butyl ester. This linker features a terminal carboxylic acid for conjugation to an amine-functionalized ligand and a t-butyl ester-protected carboxylic acid at the other end. This protecting group strategy enables a controlled, sequential synthesis of the final PROTAC molecule.[2] Detailed protocols for synthesis, purification, and characterization are provided, along with representative data and diagrams to guide researchers in this field.
PROTAC Mechanism of Action
PROTACs operate catalytically to induce protein degradation. The molecule first forms a ternary complex by simultaneously binding to the POI and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3] This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to the surface of the POI.[4] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is not degraded in this process and is released to target another POI molecule for degradation.[3]
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a sequential, three-part process. This guide will use a generic amine-functionalized POI ligand (Ligand 1-NH₂) and an amine-functionalized E3 ligase ligand (Ligand 2-NH₂) as an example.
Protocol 1: Synthesis of Ligand 1-PEG9-t-butyl ester Intermediate (Amide Coupling)
This protocol describes the coupling of the this compound to an amine-functionalized POI ligand.
Materials:
-
Ligand 1-NH₂ (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Ligand 1-NH₂ and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.[5]
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Ligand 1-PEG9-t-butyl ester intermediate.
| Parameter | Value |
| Reagents | Ligand 1-NH₂, this compound, HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous work-up and extraction with ethyl acetate |
| Purification | Flash column chromatography |
| Representative Yield | 70-90% |
Protocol 2: Deprotection of the t-butyl Ester
This step removes the t-butyl protecting group to expose the terminal carboxylic acid.[6]
Materials:
-
Ligand 1-PEG9-t-butyl ester intermediate (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the purified Ligand 1-PEG9-t-butyl ester intermediate in a 1:1 mixture of DCM and TFA.[7]
-
Stir the reaction at room temperature for 2-5 hours. Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[7]
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.
-
The resulting crude Ligand 1-PEG9-acid can be used in the next step without further purification.
| Parameter | Value |
| Reagents | Trifluoroacetic acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-5 hours |
| Work-up | Concentration under reduced pressure |
| Representative Yield | >95% (crude) |
Protocol 3: Synthesis of the Final PROTAC
This protocol describes the final amide coupling of the deprotected intermediate with the E3 ligase ligand.
Materials:
-
Crude Ligand 1-PEG9-acid (1.0 equivalent)
-
Ligand 2-NH₂ (1.2 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous DMF
-
Solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Dissolve the crude Ligand 1-PEG9-acid and the amine-functionalized E3 ligase ligand in anhydrous DMF.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.[8]
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9][10]
-
Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified PROTAC as a solid.[11]
Purification and Characterization
The identity and purity of the final PROTAC must be confirmed.
| Technique | Purpose | Typical Parameters/Observations |
| Preparative RP-HPLC | Final purification | C18 column, Water/Acetonitrile gradient with 0.1% TFA. Detection at 254 nm.[9] |
| LC-MS | Purity assessment and identity confirmation | Provides molecular weight of the intact PROTAC and identifies impurities.[12] |
| ¹H and ¹³C NMR | Structural elucidation | Confirms the chemical structure and connectivity of atoms.[12] |
Application Example: BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of oncogenes like c-MYC and is a validated cancer target.[13] PROTACs that target BRD4 for degradation have shown potent anti-cancer activity.[14]
Quantitative Biological Evaluation
The efficacy of a synthesized PROTAC is quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation (Dₘₐₓ).[15] These values are typically determined by treating cancer cell lines with increasing concentrations of the PROTAC and measuring the remaining level of the target protein by Western Blot or other quantitative methods.[15]
| PROTAC | Target | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative PROTAC A | BRD4 | CRBN | AML Cells | < 1 | > 90 |
| Representative PROTAC B | BRD4 | VHL | Prostate Cancer | ~10 | > 95 |
| Representative PROTAC C | BTK | CRBN | Lymphoma Cells | ~5 | > 85 |
Conclusion
This compound is a highly valuable and versatile linker for the modular synthesis of PROTACs. The PEG9 spacer can enhance the solubility and pharmacokinetic properties of the final molecule, while the orthogonal protecting group strategy allows for a controlled and efficient synthetic route. The protocols and guidelines presented in these application notes provide a robust framework for researchers to design and synthesize novel protein degraders for a wide array of therapeutic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Acid-PEG9-t-butyl ester in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of peptide chains. The strategic incorporation of Polyethylene Glycol (PEG) linkers, such as Acid-PEG9-t-butyl ester, offers significant advantages in synthesizing peptides with enhanced therapeutic properties. This heterobifunctional linker features a carboxylic acid for coupling to the resin or peptide chain and a t-butyl ester protected terminus, which can be deprotected for further modification or to remain as a C-terminal modification. The nine-unit PEG spacer imparts increased hydrophilicity, which can improve the solubility of hydrophobic peptides, enhance bioavailability, and reduce immunogenicity.[1][2] PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profiles of therapeutic peptides.[3][4]
Key Applications of this compound in SPPS
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic peptides in aqueous solutions, which is beneficial for both synthesis and final formulation.[1]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of peptides, leading to reduced renal clearance and a prolonged in vivo half-life.[3][4]
-
Reduced Immunogenicity: The PEG spacer can mask antigenic epitopes on the peptide, thereby lowering the potential for an immune response.[2]
-
Drug Delivery and Conjugation: The terminal carboxylic acid, after deprotection of the t-butyl ester, provides a handle for conjugation to other molecules, such as targeting ligands, imaging agents, or cytotoxic drugs for creating Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).[5]
Quantitative Data Summary
The efficiency of coupling, cleavage yield, and final purity of peptides synthesized using this compound are highly dependent on the specific peptide sequence, the resin used, and the synthesis conditions. However, the following table provides typical ranges observed in SPPS utilizing PEG linkers.
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency | >95% | Peptide sequence (steric hindrance), coupling reagents, reaction time, temperature. |
| Cleavage Yield | 70-95% | Resin type, cleavage cocktail composition, reaction time, peptide sequence. |
| Crude Peptide Purity | 60-90% | Success of coupling and deprotection steps, side reactions during synthesis and cleavage. |
| Final Purity (after HPLC) | >98% | Efficiency of the purification method. |
Experimental Protocols
The following protocols are generalized for the manual use of this compound in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Coupling of this compound to an Amino-Functionalized Resin
This protocol describes the initial attachment of the PEG linker to a resin bearing a free amino group (e.g., Rink Amide resin).
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes.
-
Resin Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.
-
Linker Activation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2-3 eq.) in DMF. Add a base (e.g., DIPEA, 4-6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or perform a second coupling.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Protocol 2: On-Resin Deprotection of the t-butyl Ester
This protocol is for the removal of the t-butyl protecting group to expose the terminal carboxylic acid of the PEG linker for further peptide chain elongation.
Materials:
-
PEGylated resin with t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 50-95% TFA in DCM.
-
Deprotection Reaction: Add the TFA/DCM solution to the resin and agitate at room temperature for 1-2 hours.
-
Washing: Filter the resin and wash thoroughly with DCM (3-5 times), followed by DMF (3-5 times).
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DMF (2 x 5 minutes).
-
Final Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the coupling of the first amino acid.
Protocol 3: Cleavage of the PEGylated Peptide from the Resin
This final step releases the synthesized peptide from the solid support and removes side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT) or a simpler cocktail of 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) for peptides without sensitive residues).
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Isolation: Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the peptide.
-
Washing: Carefully decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry and analytical HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for SPPS using this compound.
Signaling Pathway Example: Vasopressin V2 Receptor Pathway
Peptides synthesized via SPPS, such as analogs of the hormone vasopressin, can be used to study and modulate critical signaling pathways. Vasopressin plays a key role in regulating water reabsorption in the kidneys by activating the V2 receptor, a G-protein coupled receptor (GPCR).
Caption: Vasopressin V2 receptor signaling pathway.
References
Application Note: High-Resolution Purification of Acid-PEG9-t-butyl ester Conjugates by Reversed-Phase HPLC
Abstract
This application note details a robust and reproducible method for the purification of Acid-PEG9-t-butyl ester, a heterobifunctional PEG linker, using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocol is designed for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The described method effectively separates the target compound from common process-related impurities, including the hydrolyzed carboxylic acid and unreacted starting materials.
Introduction
Heterobifunctional linkers, such as this compound, are critical components in the construction of complex biomolecules. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate, while the terminal functional groups—a carboxylic acid and a t-butyl protected carboxylic acid—allow for sequential and controlled conjugation strategies. The purity of these linkers is paramount, as impurities can lead to undesirable side reactions and heterogeneity in the final product. Reversed-phase HPLC is a powerful technique for the purification of such PEGylated molecules due to its high resolving power based on hydrophobicity.[1] This note provides a detailed protocol for the efficient purification of this compound.
Experimental Protocols
Materials and Instrumentation
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C4 column can also be considered for optimization.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
-
Sample:
-
Crude reaction mixture containing this compound.
-
Sample Preparation
-
Accurately weigh the crude material.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of Mobile Phase A and B.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter prior to injection.
HPLC Purification Method
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the column.
-
Gradient Elution: The following gradient is a recommended starting point and may require optimization:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes the expected retention times and purity of the target compound and potential impurities under the specified HPLC conditions.
| Compound | Expected Retention Time (min) | Purity (%) |
| Hydrolyzed di-acid impurity | ~ 8.5 | < 1 |
| This compound (Product) | ~ 15.2 | > 98 |
| Unreacted t-butyl ester starting material | ~ 18.0 | < 1 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Caption: Logical relationship of compound elution based on hydrophobicity.
Discussion
The purification of this compound by reversed-phase HPLC is highly effective. The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase (C18) and the polar mobile phase. The t-butyl ester group imparts significant hydrophobicity to the molecule, leading to a longer retention time compared to the more polar di-acid impurity that may result from hydrolysis. Unreacted starting materials, depending on their structure, will also exhibit different retention times.
The use of trifluoroacetic acid (TFA) as an ion-pairing agent in the mobile phase is crucial for achieving sharp peaks and good resolution.[1] It is important to note that the polydispersity inherent in many PEG reagents can sometimes lead to peak broadening.[1] However, for a discrete PEG9 linker, this effect is minimized. The provided protocol serves as an excellent starting point, and optimization of the gradient slope and temperature may further enhance the separation efficiency for specific impurity profiles.
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and efficient means for the high-purity isolation of this compound. The protocol is well-suited for implementation in both research and process development environments, ensuring the quality of this critical bifunctional linker for downstream applications in drug development and bioconjugation.
References
Application Notes and Protocols for the Analytical Characterization of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The incorporation of polyethylene glycol (PEG) chains into the linker, a process known as PEGylation, is a common strategy to enhance the physicochemical properties of PROTACs, particularly their solubility and pharmacokinetic profiles.[1][4] However, PEGylation introduces significant analytical challenges due to the heterogeneity of the resulting conjugates.[5][6]
This document provides a comprehensive guide to the analytical techniques essential for the robust characterization of PEGylated PROTACs. It includes detailed protocols for key experiments and summarizes quantitative data to aid in the rational design and development of these complex therapeutic agents.
Key Characterization Parameters
The comprehensive analysis of PEGylated PROTACs requires the assessment of several critical quality attributes to ensure product consistency, safety, and efficacy.[7]
-
Degree of PEGylation: Determining the average number of PEG molecules attached to the PROTAC is crucial for understanding its molecular weight and potential impact on biological activity.[7]
-
Molecular Weight: Accurate mass determination confirms the identity of the PEGylated PROTAC and the extent of PEGylation.[6][7]
-
Conjugation Site(s): Identifying the specific location of PEG attachment is vital, as it can influence the PROTAC's ability to form a productive ternary complex.[7][8]
-
Purity and Heterogeneity: Assessing the distribution of different PEGylated species, unreacted PROTAC, and other impurities is essential for quality control.[5][9]
-
Structure and Stability: Evaluating the impact of PEGylation on the PROTAC's conformation and stability is important for predicting its in vivo behavior.[7]
-
Biophysical Properties: Characterizing binary and ternary complex formation, binding affinity, and kinetics provides insight into the PROTAC's mechanism of action.[4][10]
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[4]
General Workflow for PEGylated PROTAC Characterization
A multi-step, orthogonal approach is necessary for the comprehensive characterization of PEGylated PROTACs, from initial purification to in-depth biophysical analysis.
Data Presentation: Impact of PEGylation on PROTAC Properties
The addition of PEG linkers can significantly influence the physicochemical and biological properties of PROTACs. The following tables summarize quantitative data from various studies.
Table 1: Effect of PEG Linker Length on Solubility and Lipophilicity
| PROTAC | Linker | Log S | BRlogD | Reference |
| Compound A | Alkyl | -5.2 | 4.5 | [1] |
| Compound B | PEG2 | -4.8 | 3.9 | [1] |
| Compound C | PEG4 | -4.1 | 3.2 | [1] |
| Compound D | PEG6 | -3.5 | 2.6 | [1] |
| Note: A lower log S value indicates lower solubility. A higher BRlogD value indicates higher lipophilicity.[1] |
Table 2: Impact of PEG Linker Length on Cell Permeability
| PROTAC Series | Linker Length | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| MZ Series | 2-unit PEG | 0.6 | [3][11] |
| MZ Series | 3-unit PEG | 0.03 | [3][11] |
| CM/CMP Series | 2-unit PEG | 0.04 | [3] |
| CM/CMP Series | 4-unit PEG | 0.02 | [3] |
| Note: PAMPA (Parallel Artificial Membrane Permeability Assay) is a measure of passive permeability. Lower Papp values indicate lower passive permeability.[1][3] |
Table 3: Comparative Efficacy of PEGylated vs. Non-PEGylated PROTACs
| PROTAC | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Non-PEGylated PROTAC X | 50 | 85 | [12] |
| PEGylated PROTAC X | 25 | 95 | [12] |
| ARV-825 | 1.8 | >95 | [12] |
| dBET1 | 4.3 | >95 | [12] |
| Note: DC₅₀ is the concentration required for 50% maximal degradation. Dₘₐₓ is the maximal level of degradation.[12] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible results. The following are starting point protocols that should be optimized for each specific PEGylated PROTAC.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis and Purification
RP-HPLC is a high-resolution technique for separating PEGylated PROTACs from un-PEGylated precursors and impurities based on hydrophobicity.[5][13]
-
Instrumentation: Analytical or preparative HPLC system with a UV detector.[14][15]
-
Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm for analytical; larger dimensions for preparative).[5][14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.[5][14]
-
Mobile Phase B: 0.1% TFA or 0.1% formic acid in acetonitrile.[5][14]
-
Gradient: A typical linear gradient is 5-95% Mobile Phase B over 20-30 minutes. This should be optimized based on the PROTAC's hydrophobicity.[5][16]
-
Flow Rate: 1.0 mL/min for analytical scale.[5]
-
Detection: UV at 220 nm and 280 nm.[5]
-
Injection Volume: 10 µL for analytical scale.[5]
-
Column Temperature: 40 °C.[5]
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B to ensure solubility and filter through a 0.22 µm syringe filter.[15][16]
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.[16]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate and Impurity Analysis
SEC separates molecules based on their hydrodynamic radius and is effective for removing smaller impurities like unreacted PEG and assessing for aggregates.[][18]
-
Instrumentation: HPLC system with UV, multi-angle light scattering (MALS), and refractive index (RI) detectors.[7]
-
Column: SEC column with an appropriate molecular weight range.
-
Mobile Phase: A buffer compatible with the PROTAC and detectors, e.g., phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV at 280 nm, MALS, and RI.[7]
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.1 or 0.22 µm filter.[7]
-
Data Acquisition: Inject the sample and collect data from all detectors simultaneously.[7]
-
Data Analysis: Use specialized software to determine the molecular weight, degree of PEGylation, and presence of aggregates.[7]
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Separation of PEGylated Species
HIC separates molecules based on differences in their surface hydrophobicity and can be used to separate PEGylated proteins and their isoforms.[][19]
-
Instrumentation: HPLC system with a UV detector.
-
Column: HIC column (e.g., Butyl, Phenyl, or Ether-based).
-
Mobile Phase A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[20]
-
Mobile Phase B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.[20]
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[20]
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the sample in Mobile Phase A.[20]
-
Data Analysis: Analyze the chromatogram to resolve species with different degrees of PEGylation. More hydrophobic species will elute later at lower salt concentrations.[20]
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation and Impurity Identification
LC-MS is a powerful technique for confirming the molecular weight of the PEGylated PROTAC and identifying impurities.[2][16]
-
Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7][16]
-
LC Conditions: Use an RP-HPLC method similar to Protocol 1, but with a mobile phase modifier compatible with MS (e.g., 0.1% formic acid is preferred over TFA).[16]
-
MS Detector: Electrospray ionization (ESI) mass spectrometer.[16]
-
MS Analysis Mode:
-
Top-Down (Intact Mass): Analyze the intact PEGylated PROTAC to determine the overall degree of PEGylation and the distribution of species.[6]
-
Bottom-Up (Peptide Mapping): Involves enzymatic digestion of the PROTAC (if it contains peptide components) followed by MS/MS analysis of the resulting peptides to identify PEGylation sites.[6]
-
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, typically at a lower concentration (e.g., 10-100 µg/mL).[16]
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the intact species. For bottom-up analysis, use software to map PEGylated peptides to the sequence.[6]
Protocol 5: Western Blot for Target Protein Degradation
Western blotting is a fundamental assay to quantify the degradation of the target protein in cells following PROTAC treatment.[12]
-
Materials:
-
Cell line expressing the target protein.
-
PEGylated PROTAC and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.[12]
-
-
Procedure:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them.[12]
-
Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).[12]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.
-
Detection: Add ECL substrate and image the blot.[12]
-
-
Data Analysis: Quantify band intensity using densitometry software. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[12]
Conclusion
The successful development of PEGylated PROTACs relies on a comprehensive suite of analytical techniques to ensure their identity, purity, and functional activity. The integration of chromatographic, mass spectrometric, and biophysical methods provides a robust framework for characterizing these complex molecules. The protocols and data presented in this guide offer a starting point for researchers to establish effective analytical strategies, ultimately facilitating the advancement of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of a site-specific PEGylated analog of exendin-4 and determination of the PEGylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality, capable of selectively eliminating target proteins by harnessing the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Polyethylene glycol (PEG) linkers are frequently integrated into PROTAC design to improve solubility and pharmacokinetic properties.[2][3] However, the large molecular weight and complex physicochemical properties of PROTACs, especially those with PEG linkers, pose considerable challenges to their ability to traverse cellular membranes and engage their intracellular targets.[2][4] Consequently, the precise and robust evaluation of cell permeability is a cornerstone in the development of efficacious PROTAC therapeutics.[1]
These application notes offer a comprehensive overview of the principal assays utilized to assess the cell permeability of PROTACs, with a specific focus on those incorporating PEG linkers. Detailed protocols for pivotal assays are provided to assist researchers in their experimental design and execution.
The Complex Role of PEG Linkers in PROTAC Permeability
PEG linkers are a double-edged sword in PROTAC design, influencing their physicochemical properties in ways that can either impede or facilitate cell permeability.[2][5] While the inherent hydrophilicity of PEG can enhance solubility, it may also hinder passive diffusion across the lipophilic cell membrane.[5]
Conversely, the flexibility of PEG linkers can be advantageous.[2] Some research suggests that flexible linkers, such as PEG, enable the PROTAC to adopt a more compact, folded conformation. This "chameleon-like" behavior can shield the molecule's polar surface area, thereby facilitating membrane traversal.[2][5] The optimal length of the PEG linker is system-dependent and must be determined empirically, as a sufficient length is necessary to facilitate a stable and productive ternary complex between the target protein and the E3 ligase.[5] Shorter linkers, however, generally lead to more permeable compounds.[5]
Key Cell Permeability Assays for PROTACs
A multi-pronged approach utilizing a combination of in vitro assays is recommended for a thorough assessment of PROTAC cell permeability.[2] The most widely employed assays include the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and cellular uptake assays.[2][6]
Quantitative Data Summary
The following tables summarize representative data on the impact of PEG linker length on the permeability of PROTACs.
Table 1: Permeability Data for VH032-Based PROTACs [5]
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) x 10⁻⁶ cm/s |
| Series A | Alkyl | 0.8 |
| Series A | 1-unit PEG | 0.4 |
| Series A | 2-unit PEG | 0.2 |
| Series B | Alkyl | 1.2 |
| Series B | 1-unit PEG | 0.9 |
| Series B | 2-unit PEG | 0.7 |
Table 2: Permeability of Androgen Receptor (AR) PROTACs [7]
| PROTAC | Linker Type | PAMPA Permeability x 10⁻⁶ cm/s | Caco-2 A to B Permeability x 10⁻⁶ cm/s | Caco-2 B to A Permeability x 10⁻⁶ cm/s | Efflux Ratio |
| PROTAC 14 | PEG | Low | 1.7 | 14.1 | 8.4 |
| PROTAC 20d | PEG | Low | < 0.1 | 8.6 | >12 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability by measuring the diffusion of a compound across an artificial lipid membrane.[6][8] It is a cost-effective method for early-stage screening.[6]
Methodology: [9]
-
Preparation of Plates:
-
Coat a 96-well filter plate (donor plate) with a solution of a lipid (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Fill a 96-well acceptor plate with buffer (e.g., PBS).
-
-
Compound Addition:
-
Add the PROTAC solution to the donor plate.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate and incubate the assembly for a defined period (e.g., 4-16 hours).
-
-
Quantification:
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to mimic the intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux.[6][7]
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports in a multi-well plate and culture for approximately 21 days to form a differentiated and polarized monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
-
Permeability Measurement (Apical to Basolateral, A-B):
-
Replace the culture medium in the apical (A) chamber with a solution containing the PROTAC.
-
The basolateral (B) chamber contains fresh medium.
-
Incubate the plate (e.g., at 37°C for 2 hours).
-
Collect samples from the basolateral side at various time points.
-
-
Permeability Measurement (Basolateral to Apical, B-A):
-
To assess active efflux, perform the experiment in the reverse direction, with the PROTAC added to the basolateral chamber and sampled from the apical chamber.[5]
-
-
Analysis:
-
Quantify the concentration of the PROTAC in the collected samples by LC-MS/MS to determine the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
Protocol 3: Cellular Uptake Assay
Principle: This assay directly measures the amount of a PROTAC that accumulates within cells over a specific period, providing a direct confirmation of its ability to cross the cell membrane.[2][6]
-
Cell Culture:
-
Plate the target cells in a suitable format (e.g., 6-well or 12-well plates) and allow them to adhere overnight.
-
-
Assay Procedure:
-
Treat the cells with the PROTAC at the desired concentration (e.g., 1 µM) in cell culture medium.
-
Incubate the cells for a defined period (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Lysis and Quantification:
-
Wash the cells with ice-cold PBS to remove extracellular compound.
-
Lyse the cells and analyze the concentration of the PROTAC in the cell lysate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the total protein concentration in each lysate sample using a BCA assay.
-
Express the intracellular concentration of the PROTAC as the amount of compound per milligram of total protein (e.g., pmol/mg protein).
-
Visualizations
Caption: PROTAC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflows for Permeability Assays.
Caption: Logical Flow for Selecting a Permeability Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Synthesizing Antibody-Drug Conjugates with PEG9 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing a nine-unit polyethylene glycol (PEG9) linker. The inclusion of a PEG9 moiety offers a strategic advantage in ADC development by enhancing hydrophilicity, which can improve solubility, reduce aggregation, and positively influence the pharmacokinetic profile of the conjugate.[1][2][][4] This document outlines detailed protocols for two primary conjugation strategies: targeting surface-accessible lysine residues and site-specific conjugation to cysteine residues.
The protocols provided are intended as a foundational guide. Researchers should optimize reaction conditions, such as molar ratios of reagents and incubation times, for each specific antibody, payload, and linker combination to achieve the desired drug-to-antibody ratio (DAR) and ensure the quality of the final ADC product.
Overview of PEG9 Linkers in ADC Synthesis
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect a monoclonal antibody (mAb) to a cytotoxic payload.[][5] The PEG9 linker, a discrete chain of nine ethylene glycol units, provides a balance of hydrophilicity and length, which can be beneficial for several reasons:
-
Enhanced Hydrophilicity : The PEG9 chain imparts a hydrophilic character to the ADC, which can help to mitigate the hydrophobicity of many potent cytotoxic payloads, thereby reducing the propensity for aggregation.[1][2]
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG linker can create a hydration shell around the ADC, potentially leading to a longer circulation half-life.[1][4]
-
Reduced Immunogenicity : PEGylation can shield the ADC from the host immune system, potentially reducing its immunogenicity.[]
-
Flexible Spacer : The PEG9 linker acts as a flexible spacer, ensuring that the cytotoxic payload does not sterically hinder the antigen-binding site of the antibody.[5]
A variety of heterobifunctional PEG9 linkers are available, allowing for different conjugation chemistries.[5][6][7] This document will focus on protocols utilizing amine-reactive (e.g., NHS-ester) and thiol-reactive (e.g., maleimide) functionalities.
General Workflow for ADC Synthesis
The synthesis of an ADC using a PEG9 linker is a multi-step process that involves the preparation of the linker-payload conjugate, modification of the antibody, conjugation of the linker-payload to the antibody, and finally, purification and characterization of the ADC.
Experimental Protocols
Protocol 1: Lysine-Based Conjugation via NHS-Ester PEG9 Linker
This protocol describes the conjugation of a payload to the lysine residues of a monoclonal antibody using an m-PEG9-Amine linker that has been activated with an NHS ester.[8]
3.1. Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
m-PEG9-Amine
-
Payload with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column
3.2. Procedure
Step 1: Preparation of Activated m-PEG9-Payload-NHS Ester
-
Payload Activation : Dissolve the payload containing a carboxylic acid group (1 equivalent) in anhydrous DMF. Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester of the payload. Monitor the reaction progress by LC-MS.[8]
-
Conjugation to m-PEG9-Amine : In a separate vessel, dissolve m-PEG9-Amine (1.2 equivalents) in anhydrous DMF.[8]
-
Slowly add the activated payload solution to the m-PEG9-Amine solution. Stir the reaction mixture at room temperature overnight.[8]
-
Purification : Purify the m-PEG9-Payload conjugate by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.[8]
Step 2: Antibody Preparation
-
Buffer exchange the antibody into the reaction buffer (PBS, pH 8.0-8.5) to a final concentration of 5-10 mg/mL.[8]
Step 3: Conjugation Reaction
-
Dissolve the purified m-PEG9-Payload conjugate in anhydrous DMSO.
-
Add a 5-10 molar excess of the dissolved linker-payload to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.[9]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[4]
Step 4: Quenching and Purification
-
Quenching : Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to stop the reaction by hydrolyzing any unreacted NHS esters.[1]
-
Purification : Purify the ADC using a size-exclusion chromatography (SEC) system to remove unconjugated linker-payload and other small molecules.[7][9] Collect the fractions corresponding to the monomeric ADC.
Protocol 2: Cysteine-Based Site-Specific Conjugation via Maleimide-PEG9 Linker
This protocol outlines the site-specific conjugation of a maleimide-functionalized drug-PEG9 linker to cysteine residues of an antibody, which can be either engineered cysteines or native interchain disulfides that have been reduced.[7]
3.1. Materials
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Mal-amido-PEG9-acid linker
-
Cytotoxic payload with a primary or secondary amine
-
EDC and NHS or other carbodiimide coupling agents
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation buffer (e.g., PBS with EDTA)
-
N-acetylcysteine
-
Desalting column
-
Size-Exclusion Chromatography (SEC) column
3.2. Procedure
Step 1: Preparation of Maleimide-Activated Payload
-
Linker Activation : Activate the carboxylic acid group of the Mal-amido-PEG9-acid linker using EDC and NHS in anhydrous DMF to form the NHS ester.[7]
-
Conjugation to Payload : In a separate flask, dissolve the amine-containing cytotoxic payload in anhydrous DMF. Add the activated Mal-amido-PEG9-NHS ester solution to the payload solution. Stir the reaction at room temperature overnight.[7]
-
Purification : Purify the maleimide-activated payload by reverse-phase HPLC and lyophilize the product.[7]
Step 2: Antibody Reduction
-
Prepare the antibody at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess will need to be optimized to achieve the desired DAR.[7]
-
Immediately remove excess TCEP using a pre-equilibrated desalting column with conjugation buffer.[7]
Step 3: ADC Conjugation
-
Immediately after desalting, add the maleimide-activated payload (typically 1.5-2.0 equivalents per generated thiol) to the reduced antibody solution.[7]
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[7]
Step 4: Quenching and Purification
-
Quenching : Quench any unreacted maleimide groups by adding a 5-fold molar excess of N-acetylcysteine and incubating for 20 minutes at room temperature.[7]
-
Purification : Purify the ADC using a size-exclusion chromatography (SEC) system to remove unreacted payload-linker and other small molecules.[7] Collect the fractions corresponding to the monomeric ADC.
ADC Characterization
After purification, the ADC must be thoroughly characterized to determine its critical quality attributes.
4.1. Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[9] HIC separates ADC species based on the number of conjugated drug-linker moieties.
4.2. Purity and Aggregation
Size-Exclusion Chromatography (SEC) is used to assess the purity of the ADC and to quantify the presence of aggregates.[9] The monomeric ADC peak should be the main peak, with higher molecular weight species corresponding to aggregates.[8]
4.3. Antigen Binding
It is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen. This can be assessed using methods such as ELISA or Surface Plasmon Resonance (SPR).[9]
4.4. In Vitro Cytotoxicity
The potency of the ADC is evaluated through in vitro cell-based assays. Target and non-target cancer cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload to determine the IC50 value (the concentration that inhibits cell growth by 50%).[4][8]
Data Presentation
The following tables present representative data that would be generated during the development and characterization of an ADC using a PEG9 linker.
Table 1: Conjugation Efficiency and DAR Analysis
| ADC Batch | Molar Ratio (Drug-Linker:mAb) | Average DAR (by HIC) | Monomer Purity (by SEC) |
| ADC-001 | 3:1 | 1.8 | >98% |
| ADC-002 | 5:1 | 3.5 | >97% |
| ADC-003 | 10:1 | 6.2 | >95% |
Data is representative and will vary based on the specific antibody, linker, and payload used.[9]
Table 2: In Vitro Cytotoxicity Data
| Compound | Target Cell Line (IC50, nM) | Non-Target Cell Line (IC50, nM) |
| ADC-002 (DAR 3.5) | 1.5 | >1000 |
| Free Payload | 0.1 | 0.2 |
| Unconjugated mAb | >1000 | >1000 |
Data is representative and will vary based on the cell lines and assay conditions.[8]
Signaling Pathway and Mechanism of Action
The general mechanism of action for an ADC involves binding to the target antigen on the cancer cell surface, followed by internalization and release of the cytotoxic payload, leading to cell death.
Conclusion
The use of PEG9 linkers in the synthesis of antibody-drug conjugates offers a powerful strategy to improve the physicochemical and pharmacokinetic properties of these targeted therapeutics.[1][] The detailed protocols and characterization methods provided in these application notes serve as a comprehensive resource for researchers in the field of ADC development. Successful implementation of these methodologies will facilitate the generation of more effective and safer ADC candidates for preclinical and clinical evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Storage and Handling of Acid-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule features a nine-unit polyethylene glycol (PEG) chain, which enhances the solubility, stability, and pharmacokinetic properties of conjugated molecules.[3][4] It is terminated by two distinct functional groups: a free carboxylic acid and a t-butyl protected carboxylic acid. This arrangement allows for sequential and controlled conjugation strategies. The t-butyl ester serves as a stable protecting group that can be selectively removed under acidic conditions to reveal a second carboxylic acid, enabling further modification.[5][6]
Proper storage and handling of this compound are critical to maintain its chemical integrity and ensure the reproducibility of experimental results. This document provides detailed guidelines on storage conditions, handling procedures, and experimental protocols for its use.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₅₀O₁₃ | [7][8] |
| Molecular Weight | 570.67 g/mol | [7][8] |
| Appearance | Varies (consult supplier data) | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [6] |
| Key Functional Groups | 1x Carboxylic Acid, 1x t-Butyl Ester | [6] |
Storage and Stability
To prevent degradation, this compound must be stored under appropriate conditions that mitigate exposure to moisture, light, and oxygen.
Long-Term Storage
For long-term stability, the compound should be stored in a freezer at temperatures between -15°C and -40°C.[7][9] It is crucial to store the reagent under a dry, inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and oxidation.[2][7][10] The container should be tightly sealed and protected from light.[7][10]
Short-Term Storage & Shipping
Most PEG derivatives, when properly packaged under an inert gas, can be shipped at ambient room temperature.[7][9] Upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions.
Stability Considerations
-
PEG Chain: The polyethylene glycol backbone is susceptible to oxidation.[2][7][10] Exposure to oxygen and light can lead to the formation of aldehydes and peroxides, altering the compound's properties.
-
t-Butyl Ester: The t-butyl ester group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA).[3][11][12][13]
A summary of recommended storage conditions is presented below.
| Condition | Recommendation | Rationale |
| Temperature | -15°C to -40°C | Minimizes degradation kinetics.[7][9][14] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the PEG chain.[2][7][10] |
| Light | Store in the dark (amber vial/opaque container) | Prevents light-induced degradation.[7][10] |
| Moisture | Keep container tightly sealed with desiccant | The compound is hygroscopic and moisture can affect stability.[7] |
Handling and Safety
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling this compound. This includes:
-
Nitrile or other appropriate chemical-resistant gloves to prevent skin contact.[5][15]
-
A lab coat to protect clothing.[5]
General Handling Procedures
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation.[5][15]
-
When handling the solid form, avoid generating dust.[5]
-
Before opening, allow the container to warm to room temperature to prevent condensation of moisture inside the vial.[7]
-
For repeated use, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture and to preserve the activity of the bulk supply.[7]
-
After use, backfill the container with an inert gas (nitrogen or argon) before sealing and returning to storage.[7]
-
Wash hands thoroughly after handling.[5]
The following diagram illustrates the recommended workflow for handling the reagent.
Experimental Protocols
This compound is a bifunctional linker. The free carboxylic acid can be coupled directly to an amine-containing molecule. Alternatively, the t-butyl ester can be deprotected to reveal a second carboxylic acid for subsequent reactions.
Protocol 1: Deprotection of the t-Butyl Ester
This protocol describes the removal of the t-butyl protecting group using trifluoroacetic acid (TFA) to yield the corresponding di-acid PEG linker.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (for co-evaporation)
-
Rotary evaporator
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., at a 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution to achieve a 1:1 (v/v) mixture (approximately 50% TFA concentration).[4][6][8]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) until all starting material has been consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene (e.g., 3 x 10 mL) and evaporate to dryness after each addition (co-evaporation).[8]
-
The resulting crude product, the TFA salt of the deprotected di-acid, can often be used directly in the next step or purified if necessary.
Reaction Parameters:
| Parameter | Recommended Value | Notes |
| Solvent | Dichloromethane (DCM), anhydrous | Ensures solubility and is compatible with TFA. |
| Reagent | Trifluoroacetic Acid (TFA) | Effective for t-butyl ester cleavage.[3] |
| TFA Concentration | 50% (v/v) in DCM | A common and effective concentration for deprotection.[6][8] |
| Reaction Time | 1-4 hours | Monitor by TLC or LC-MS for completion.[16] |
| Temperature | 0°C to Room Temperature | Initial cooling helps control any exotherm. |
The chemical transformation is illustrated in the diagram below.
Protocol 2: Amine Coupling via EDC/NHS Chemistry
This protocol describes the coupling of the free carboxylic acid of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Principle: This is a two-step process:
-
Activation: EDC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. NHS is added to react with this intermediate, forming a more stable, amine-reactive NHS ester. This step is most efficient at a slightly acidic pH (4.5-6.0).[1][17]
-
Coupling: The NHS ester readily reacts with a primary amine to form a stable amide bond. This step is most efficient at a physiological to slightly basic pH (7.2-8.5).[1][17]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate-buffered saline, PBS, pH 7.2-8.0)
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Carboxylic Acid Activation: a. Dissolve the this compound in the Activation Buffer. b. Add EDC and NHS to the solution. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).[1] c. Incubate the mixture at room temperature for 15-30 minutes with gentle mixing.[17]
-
Amine Coupling: a. Dissolve the amine-containing molecule in the Coupling Buffer. b. Immediately add the amine solution to the activated this compound solution. A molar ratio of 1:1.1 (Activated Acid:Amine) is a common starting point.[1] c. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: a. Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Purification: a. Purify the resulting conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, depending on the properties of the final product.
Reaction Parameters:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2-2 : 1.2-2 | An excess of EDC and NHS drives the activation reaction.[1] |
| Activation pH | 4.5 - 6.0 | Optimal for NHS ester formation.[1] |
| Coupling pH | 7.2 - 8.5 | Optimal for the reaction of NHS ester with primary amines.[1] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4h (RT) or overnight (4°C) | Optimization may be required for specific substrates. |
The signaling pathway for this reaction is shown below.
References
- 1. benchchem.com [benchchem.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hamptonresearch.com [hamptonresearch.com]
- 11. tert-Butyl Ethers [organic-chemistry.org]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. media.laballey.com [media.laballey.com]
- 16. benchchem.com [benchchem.com]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for Click Chemistry with Functionalized PEG9 Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of functionalized polyethylene glycol with nine repeating units (PEG9) linkers in click chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and data for bioconjugation strategies.
Introduction to Functionalized PEG9 Linkers in Click Chemistry
Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation and drug development to enhance the solubility, stability, and pharmacokinetic properties of molecules.[1][][3] PEG9 linkers, specifically, offer a balance of sufficient length to mitigate steric hindrance while maintaining a compact structure.[4] Functionalized PEG9 linkers are equipped with reactive groups that allow for their participation in highly efficient and specific "click chemistry" reactions.[5][6]
Click chemistry encompasses a class of reactions known for their high yields, minimal byproducts, and biocompatibility.[5][7] The most prominent examples in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7][8] These reactions form a stable triazole linkage between an azide and an alkyne.[8]
Functionalized PEG9 linkers are commonly employed in the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for surface modification and protein labeling.[9][10][11][12]
Key Applications and Advantages
The integration of PEG9 linkers via click chemistry offers several advantages in bioconjugation:
-
Enhanced Hydrophilicity and Reduced Aggregation : The PEG9 chain imparts water solubility to the conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins, thereby reducing the likelihood of aggregation.[9][13]
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG linker can increase the hydrodynamic radius of the conjugated molecule, leading to reduced renal clearance and a longer plasma half-life.[13][14]
-
High Specificity and Bioorthogonality : The azide and alkyne functional groups used in click chemistry are largely unreactive with biological macromolecules, ensuring that the conjugation reaction is highly specific to the intended targets.[1]
-
Stable Linkage : The triazole ring formed during azide-alkyne cycloaddition is exceptionally stable under physiological conditions, resistant to hydrolysis and enzymatic cleavage.[1]
-
Biocompatibility : Copper-free click chemistry (SPAAC) is highly biocompatible and can be performed in living systems without the concern of copper toxicity.[1][15]
Data Presentation: Comparative Performance of PEG Linkers
While direct head-to-head quantitative comparisons for PEG9 linkers are not always available in published literature, the following tables summarize the general impact of PEGylation on antibody-drug conjugate (ADC) properties and compare different click chemistry approaches.[13]
Table 1: Impact of PEGylation on ADC Properties
| Property | Non-PEGylated Linker | PEGylated Linker (e.g., PEG9) | Reference |
| Solubility | Often low, especially with hydrophobic payloads | Significantly increased | [9][13] |
| Aggregation | Prone to aggregation at high Drug-to-Antibody Ratios (DAR) | Reduced tendency for aggregation | [9] |
| In Vitro Potency | High | May be slightly reduced depending on payload and linker length | [4] |
| Plasma Half-Life | Shorter | Extended | [13] |
| Immunogenicity | Potential for immune response | Reduced | [13][14] |
Table 2: Comparison of Click Chemistry Reactions
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Rate | Very fast (minutes to a few hours) | Slower than CuAAC (2-12 hours) | [1][8] |
| Biocompatibility | Limited in vivo due to potential copper toxicity | Excellent, suitable for in vivo applications | [1][15] |
| Required Moieties | Terminal alkyne and azide | Strained cyclooctyne (e.g., DBCO, BCN) and azide | [6][8] |
| Reaction Yield | Consistently high to quantitative | High | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving functionalized PEG9 linkers in click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Azide-PEG9-Linker
This protocol describes the conjugation of an alkyne-modified protein with an azide-functionalized PEG9 linker.
Materials:
-
Alkyne-modified protein (1-5 mg/mL in reaction buffer)
-
Azide-PEG9-linker (5- to 20-fold molar excess over the protein)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in DMSO or water)
-
Sodium Ascorbate stock solution (1 M in deionized water, freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Protein and Linker Preparation : Prepare a solution of the alkyne-modified protein in the reaction buffer. In a separate tube, dissolve the Azide-PEG9-linker in DMSO or the reaction buffer to create a stock solution.
-
Catalyst Premix : In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand solution.
-
Reaction Initiation :
-
To the solution of the alkyne-modified protein, add the desired molar excess of the Azide-PEG9-linker solution.
-
Add the CuSO₄/THPTA premix to the protein/linker mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Final concentrations for the reaction can be optimized but are typically in the range of 1-2 mM copper, 5-10 mM ligand, and 10-20 mM sodium ascorbate.[1]
-
-
Incubation : Incubate the reaction mixture at room temperature for 1-4 hours.[1] The progress of the reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification : Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.[8]
-
Characterization : Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight and by mass spectrometry to confirm the conjugation.[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a DBCO-PEG9-Linker
This protocol details the copper-free conjugation of an azide-modified biomolecule with a DBCO-functionalized PEG9 linker.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
DBCO-PEG9-linker (1.5- to 20-fold molar excess over the biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification equipment (e.g., dialysis membrane, desalting column)
Procedure:
-
Reaction Setup :
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Add the DBCO-PEG9-linker to the biomolecule solution. The final concentration of any organic solvent (like DMSO) used to dissolve the linker should be kept low (typically <10%) to prevent denaturation of the biomolecule.[8]
-
-
Incubation : Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C.[8] Reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.[8]
-
Purification : After the incubation period, remove the excess, unreacted DBCO-PEG9-linker and byproducts. This can be achieved through dialysis against PBS or by using a desalting column.[8]
-
Characterization : Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizations
The following diagrams illustrate key workflows and concepts related to the application of functionalized PEG9 linkers in click chemistry.
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Comparison of Azide-PEG9 and Tosyl-PEG9 Linker Applications.
References
- 1. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labinsights.nl [labinsights.nl]
- 7. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 11. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. precisepeg.com [precisepeg.com]
- 15. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
Application Notes: Bioconjugation Techniques Using Acid-PEG9-t-butyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG9-t-butyl ester is a high-purity, monodisperse polyethylene glycol (PEG) linker used in bioconjugation and drug development. It is a heterobifunctional linker, featuring a terminal carboxylic acid group at one end and a t-butyl ester protected carboxyl group at the other, connected by a 9-unit hydrophilic PEG spacer.[1][2] This structure is particularly valuable for synthesizing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]
The key functionalities of this linker allow for a controlled, two-step conjugation strategy. The terminal carboxylic acid can be activated to react with primary amines on a target molecule (e.g., lysine residues on a protein), forming a stable amide bond.[4][5] The t-butyl ester serves as a protecting group for the second carboxyl group, which can be deprotected under acidic conditions post-conjugation to enable further chemical modifications.[1][6] The hydrophilic PEG chain enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate while potentially reducing its immunogenicity.[1][7]
Key Properties:
-
Molecular Formula: C26H50O13[8]
-
Purity: Typically >95%
-
Solubility: Soluble in common organic solvents like DMF, DMSO, and DCM.[4]
Core Applications
The unique structure of this compound makes it an ideal tool for advanced bioconjugation strategies.
-
PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation.[3] The linker is a critical component, and the defined length and hydrophilicity of the PEG9 spacer can optimize the formation of the necessary ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach cytotoxic payloads to monoclonal antibodies. The modular nature of the linker allows for the initial conjugation to the antibody, followed by deprotection and attachment of the drug molecule.[2]
-
PEGylation of Proteins and Peptides: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides can significantly improve their serum half-life, enhance solubility, and decrease immunogenicity.[6]
Experimental Workflow and Methodologies
The general workflow for using this compound involves a sequential process of activation, conjugation, and optional deprotection for further modification.
Detailed Experimental Protocols
Protocol 1: Activation of this compound Carboxylic Acid
This protocol describes the activation of the terminal carboxylic acid to an amine-reactive N-hydroxysuccinimide (NHS) ester using EDC and NHS.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Dry reaction vial
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
In a dry reaction vial under an inert atmosphere, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Add 1.5 equivalents of NHS to the PEG solution.
-
Add 1.5 equivalents of EDC to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours. The resulting activated PEG-NHS ester solution is now ready for conjugation to an amine-containing molecule.[6][10] It is recommended to use the activated linker immediately.
Protocol 2: Conjugation to an Amine-Containing Molecule (e.g., Protein)
This protocol details the conjugation of the activated PEG-NHS ester to a target protein.
Materials:
-
Activated PEG-NHS ester solution (from Protocol 1)
-
Target protein (e.g., monoclonal antibody at 5-10 mg/mL)
-
Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) columns, dialysis cassettes)
Procedure:
-
Ensure the target protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange.
-
While gently stirring the protein solution, add a 5- to 20-fold molar excess of the activated PEG-NHS ester solution.[11][12]
-
Note: The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to maintain protein stability.[6][12]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]
-
(Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[6][12]
-
Purify the PEGylated conjugate from unreacted PEG and byproducts using SEC or dialysis.
Protocol 3: Deprotection of the t-butyl ester
This protocol is for the removal of the t-butyl protecting group to reveal a free carboxylic acid for subsequent conjugation steps.
Materials:
-
Lyophilized PEGylated conjugate (from Protocol 2)
-
Deprotection Solution: 50-95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[6][11]
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.
-
Dissolve the lyophilized PEGylated conjugate in the Deprotection Solution. Use a minimal volume to ensure complete dissolution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction's progress via LC-MS if possible.[10][13]
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).[6]
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Pellet the product by centrifugation and carefully decant the ether.
-
Wash the pellet with cold diethyl ether to remove residual TFA and byproducts.
-
Dry the final product under vacuum. The conjugate now possesses a terminal carboxylic acid, ready for a second coupling reaction.
Data Presentation: Characterization of PEGylated Conjugates
Successful conjugation should be confirmed using a combination of analytical techniques. The following table provides example data for a PEGylated monoclonal antibody (mAb).
| Analysis Technique | Unmodified mAb | PEGylated mAb (1 PEG per mAb) | Information Provided |
| SDS-PAGE | ~150 kDa | ~155-160 kDa | Confirms increase in apparent molecular weight due to PEG attachment.[6] |
| SEC-HPLC | >98% Monomer | >95% Monomer | Assesses purity and detects aggregation or fragmentation.[6] |
| Mass Spectrometry (LC-MS) | 148,200 Da | 148,770 Da | Provides precise mass of the conjugate, confirming the degree of PEGylation. |
| Reverse Phase HPLC (RP-HPLC) | Single major peak | Multiple peaks | Separates species with different numbers of attached PEG chains. |
Visualization of PEGylation Benefits
The covalent attachment of PEG chains via linkers like this compound imparts several beneficial properties to therapeutic biomolecules.
References
- 1. Buy this compound [smolecule.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acid-PEG10-t-butyl ester | BroadPharm [broadpharm.com]
- 5. Acid-PEG3-t-butyl ester, 1807539-06-5 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Acid-PEG-t-butyl ester | AxisPharm [axispharm.com]
- 8. This compound | C26H50O13 | CID 162641657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formulation of Poorly Water-Soluble Drugs with PEG Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in pharmaceutical development is the formulation of poorly water-soluble drugs, often classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[1][2] These drugs exhibit low aqueous solubility, which can lead to slow dissolution rates, poor absorption, and consequently, low and variable bioavailability.[2] Polyethylene glycol (PEG) esters and their derivatives have emerged as highly effective carriers to enhance the solubility and dissolution of these challenging compounds.[3][4][5]
PEGs are non-toxic, hydrophilic polymers available in a range of molecular weights.[4][6] When formulated with poorly soluble drugs, typically as solid dispersions, they can increase the drug's wettability, reduce drug crystallinity, and disperse the drug at a molecular level within the hydrophilic carrier matrix.[3][7][8] This application note provides detailed protocols for the preparation and characterization of PEG ester-based formulations for poorly water-soluble drugs, along with quantitative data to guide formulation development.
Data Presentation: Enhancement of Solubility and Dissolution
The following tables summarize the quantitative improvements in solubility and dissolution rates for various poorly water-soluble drugs when formulated as solid dispersions with different PEG esters.
Table 1: Solubility Enhancement of Poorly Water-Soluble Drugs with PEG Esters
| Drug | PEG Ester | Drug:Carrier Ratio | Method | Solubility Enhancement | Reference(s) |
| Celecoxib | PEG 4000 | 1:5 (w/w) | Solid Dispersion | 12.7-fold increase (from 3.47 µg/mL to 44.23 µg/mL) | [9] |
| Celecoxib | PEG 6000 | 5% (w/v) polymer solution | - | 2.5-fold increase (from 3.47 µg/mL to 8.82 µg/mL) | [9] |
| Fenofibrate | PEG 6000 | 1:2 (w/w) | Melt Granulation | ~6-fold increase (from 0.087 mg/mL to 0.523 mg/mL with Poloxamer) | [10] |
| Furosemide | PEG 6000 | 1:10 (w/w) | Solid Dispersion | Markedly increased dissolution rate | [3][11] |
| Nimesulide | PEG 6000 | - | Solid Dispersion | >1000% increase in solubility | [12] |
| Simvastatin | PEG 12000 | 1:7 (w/w) | Solid Dispersion | ~2.8-fold increase (from 8.74 µg/mL to 24.83 µg/mL) | [1][4][13] |
Table 2: Dissolution Rate Enhancement of Poorly Water-Soluble Drugs with PEG Esters
| Drug | PEG Ester | Drug:Carrier Ratio | Method | Dissolution Enhancement | Reference(s) |
| Celecoxib | PEG 4000 | 1:9 (w/w) | Co-grinding | 69.94% release in 60 min (vs. 55.58% for pure drug) | [14][15] |
| Celecoxib | PEG 6000 | 1:9 (w/w) | Solvent Evaporation | 97.32% release in 120 min | [16] |
| Fenofibrate | PEG 6000 | 1:5 (w/w) | Solid Dispersion | 14-fold increase in dissolution after 60 min | [17] |
| Fenofibrate | PEG 6000 | 1:10 (w/w) | Solvent Evaporation | 76.50% release in 60 min (vs. 23.60% for pure drug) | [2] |
| Fluconazole | PEG 6000 | - | Fusion Method | 89.01% release in 180 min (vs. 40.3% for pure drug) | [18] |
| Fluvoxamine | PEG 6000 | 1:3 (w/w) | Solvent Evaporation | 98.9% drug release | [19][20] |
| Meloxicam | PEG 6000 | - | Solid Dispersion | >95% dissolution in 1 min | [6][21] |
| Nimesulide | PEG 6000 | 1:9 (w/w) | Solvent Evaporation | 97.46% release | |
| Simvastatin | PEG 12000 | 1:7 (w/w) | Solid Dispersion | 3-fold increase in dissolution rate | [1][4][13] |
Experimental Protocols
Preparation of Solid Dispersions
Solid dispersions are a common and effective method for formulating poorly water-soluble drugs with PEG esters. The goal is to disperse the drug in the hydrophilic carrier, ideally in an amorphous state, to improve its dissolution.[7]
This method is suitable for thermolabile drugs.
-
Materials:
-
Protocol:
-
Accurately weigh the drug and PEG ester in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).[19]
-
Dissolve both the drug and the PEG ester in a minimal amount of the selected organic solvent with continuous stirring until a clear solution is obtained.[22]
-
Evaporate the solvent using a rotary evaporator or by continuous stirring at a controlled temperature (e.g., 40-45°C).[23]
-
Dry the resulting solid mass in a desiccator under vacuum to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.[5]
-
Store the prepared solid dispersion in an airtight container until further analysis.
-
This method is suitable for thermostable drugs.
-
Materials:
-
Poorly water-soluble drug
-
PEG ester with a relatively low melting point (e.g., PEG 4000, PEG 6000)
-
-
Protocol:
-
Accurately weigh the drug and PEG ester in the desired ratio.
-
Melt the PEG ester in a porcelain dish or a beaker on a hot plate or in an oil bath at a temperature just above its melting point (e.g., 80-85°C for PEG 6000).[23]
-
Add the drug to the molten carrier with continuous stirring for 1-2 minutes to ensure a homogenous mixture.[23]
-
Rapidly cool the molten mixture by placing the container in an ice bath to solidify the mass.
-
Pulverize the solidified mass and sieve to obtain a uniform powder.
-
Store in an airtight container.
-
HME is a solvent-free, continuous manufacturing process suitable for scaling up production.
-
Materials:
-
Poorly water-soluble drug
-
Thermoplastic PEG-based polymer or a mixture of PEG with other polymers.
-
Plasticizers (optional, to reduce processing temperature).
-
-
Protocol:
-
Premix the drug and the polymer(s) in the desired ratio using a blender.
-
Feed the physical mixture into a hot-melt extruder.
-
Set the processing parameters, including screw speed, feed rate, and temperature profile across the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of the drug and excipients.[24]
-
The molten extrudate is passed through a die to form a specific shape (e.g., rods, films).
-
The extrudate is then cooled and milled into a powder or cut into pellets for further processing into final dosage forms.
-
Physicochemical Characterization
Characterization of the solid dispersion is crucial to understand the physical state of the drug and its interaction with the carrier.
DSC is used to determine the thermal properties of the drug, carrier, and solid dispersion, providing insights into the drug's crystallinity.[3][7]
-
Protocol:
-
Accurately weigh 3-5 mg of the sample (pure drug, PEG ester, physical mixture, or solid dispersion) into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature. The absence or a significant shift of the drug's melting peak in the solid dispersion thermogram suggests that the drug is in an amorphous or dissolved state.[7]
-
PXRD is used to analyze the crystalline or amorphous nature of the drug within the solid dispersion.[3][7]
-
Protocol:
-
Place the powder sample on a sample holder.
-
Expose the sample to an X-ray beam at a specific wavelength.
-
Scan the sample over a range of 2θ angles.
-
Sharp peaks in the diffractogram indicate a crystalline structure, while a halo pattern suggests an amorphous form. A reduction or disappearance of the characteristic peaks of the drug in the solid dispersion indicates a decrease in crystallinity.[7]
-
FTIR is used to identify any potential chemical interactions between the drug and the carrier.[3][7]
-
Protocol:
-
Mix a small amount of the sample with potassium bromide (KBr) and compress it into a pellet.
-
Place the pellet in the FTIR spectrometer.
-
Scan the sample over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Compare the spectra of the pure drug, carrier, and solid dispersion. Significant shifts or the appearance/disappearance of characteristic peaks may indicate an interaction between the drug and the carrier.
-
In Vitro Dissolution Testing
This test evaluates the rate and extent of drug release from the formulation.
-
Protocol:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle type).
-
Fill the dissolution vessels with a specified volume of dissolution medium (e.g., phosphate buffer pH 6.8, 0.1 N HCl).
-
Maintain the temperature of the medium at 37 ± 0.5°C and set the paddle speed (e.g., 75 rpm).[4]
-
Introduce a weighed amount of the solid dispersion (equivalent to a specific dose of the drug) into each vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released versus time.
-
In Vivo Pharmacokinetic Study (Rat Model)
This study assesses the absorption and bioavailability of the drug from the formulation in a living system.[25][26][27]
-
Protocol:
-
Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and divide them into groups (e.g., control group receiving pure drug suspension, test group receiving the solid dispersion).
-
Fast the animals overnight with free access to water before dosing.
-
Administer the formulation orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., from the tail vein or retro-orbital plexus) at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[25][26]
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Visualizations
Workflow for Solid Dispersion Preparation and Evaluation
Caption: Workflow for preparing and evaluating solid dispersions.
Decision Tree for Formulation Method Selection
Caption: Decision tree for selecting a formulation method.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Drug Recrystallization during Storage | The amorphous solid dispersion is thermodynamically unstable. | - Increase the polymer to drug ratio to better inhibit drug mobility.- Store the formulation at a lower temperature and humidity.- Select a polymer with a higher glass transition temperature (Tg). |
| Phase Separation in Molten State (Fusion/HME) | Poor miscibility between the drug and the carrier at the processing temperature. | - Screen for a different PEG ester or a combination of carriers with better miscibility.- Incorporate a surfactant to improve miscibility. |
| Incomplete Solvent Removal (Solvent Evaporation) | The solvent has a high boiling point or is entrapped within the solid matrix. | - Use a solvent with a lower boiling point.- Increase the drying time and/or temperature, or apply a higher vacuum. |
| Low Drug Loading Capacity | The drug has very poor solubility in the molten carrier or the drug-carrier system. | - Use a combination of carriers or a solubilizing agent.- Consider alternative formulation approaches like lipid-based formulations. |
| Variability in In Vitro Dissolution | Inconsistent particle size of the solid dispersion or incomplete amorphization. | - Ensure uniform pulverization and sieving of the solid dispersion.- Optimize the preparation method parameters (e.g., cooling rate in the fusion method) to ensure complete amorphization, as confirmed by DSC and PXRD. |
Conclusion
The use of PEG esters in the formulation of poorly water-soluble drugs offers a robust and versatile approach to enhance their solubility and dissolution, ultimately improving their potential for oral bioavailability. The choice of the specific PEG ester, the drug-to-carrier ratio, and the preparation method are critical factors that need to be optimized for each drug candidate. The protocols and data presented in this application note provide a comprehensive guide for researchers and formulation scientists to successfully develop effective oral dosage forms for this challenging class of drugs.
References
- 1. The effect of PEG molecular weights on dissolution behavior of simvastatin in solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. brieflands.com [brieflands.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. View of Solubility enhancement and development of dispersible tablet of meloxicam [asiapharmaceutics.info]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Dissolution rate of furosemide from polyethylene glycol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method | Semantic Scholar [semanticscholar.org]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. ijpsr.com [ijpsr.com]
- 24. ptbreports.org [ptbreports.org]
- 25. benchchem.com [benchchem.com]
- 26. Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability [ntno.org]
- 27. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis
Welcome to the PROTAC Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a particular focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the multi-step synthesis of PROTACs, offering insights into potential causes and actionable solutions.
Q1: My overall PROTAC synthesis yield is very low. Where should I begin troubleshooting?
Low overall yield in a multi-step PROTAC synthesis can arise from inefficiencies at any stage.[1] A systematic evaluation of the entire process is crucial. Begin by assessing the following key areas:
-
Integrity of Starting Materials: Confirm the purity and identity of your target protein ligand, E3 ligase ligand, and linker. Techniques like NMR or LC-MS should be used to ensure the materials have not degraded during storage.
-
Coupling Reaction Efficiency: The initial bond formation, often an amide bond, is a frequent point of failure. Low conversion rates at this step will significantly impact the overall yield. Subsequent coupling reactions, such as those involving click chemistry or Suzuki coupling, should also be scrutinized.
-
Side Reactions: Be mindful of potential side reactions. For instance, if your linker contains reactive functional groups, these may lead to unintended byproducts.
-
Purification Efficiency: Significant product loss can occur during purification. The unique physicochemical properties of PROTACs, which are often large and amphiphilic, can make standard purification techniques challenging.[2]
Q2: I suspect an inefficient amide coupling reaction. What are the common causes and solutions?
Inefficient amide bond formation is a primary contributor to low PROTAC yield. Several factors can influence the success of this critical step.
Table 1: Troubleshooting Inefficient Amide Coupling Reactions
| Potential Cause | Recommended Action | Expected Outcome |
| Suboptimal Coupling Reagents | Screen different coupling reagents such as HATU, HBTU, or COMU, along with a non-nucleophilic base like DIPEA or TEA.[3] HATU is often preferred as it can reduce the risk of side reactions. | Increased conversion to the desired product, monitored by LC-MS. |
| Incomplete Carboxylic Acid Activation | For HATU couplings, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base (e.g., DIPEA) before adding the amine can improve yields.[4] For EDC couplings, the addition of an activator like Oxyma Pure or HOBt is often necessary. | Enhanced reaction rate and completeness. |
| Amine Salt Inhibition | If your amine starting material is a TFA or HCl salt, the acidic counterion can neutralize the base. Perform a free-basing step before the coupling reaction or use additional equivalents of base.[4] | Improved reaction efficiency due to the availability of the free amine for nucleophilic attack. |
| Poor Solubility of Reactants | Screen a range of anhydrous solvents (e.g., DMF, NMP, DMSO) or co-solvent systems (e.g., DMF/DCM) to ensure all components are fully dissolved.[1][3] NMP has been noted as a potentially superior solvent for improving reaction conversion. | A homogenous reaction mixture, leading to improved reaction kinetics and yield. |
| Steric Hindrance | If either the amine or the carboxylic acid is sterically hindered, increase the reaction time and/or temperature (e.g., 40-50 °C).[4][5] | Improved yield for sterically challenging couplings. |
| Presence of Moisture | Ensure all glassware is oven-dried and use anhydrous solvents, as water can hydrolyze activated esters and reduce the efficiency of the coupling agent. | Minimized side-product formation and increased purity of the crude product. |
Q3: I'm using a PEG linker and experiencing low yields. Are there specific issues to consider?
While polyethylene glycol (PEG) linkers can enhance the solubility and drug-like properties of PROTACs, they can also present unique synthetic challenges.[2]
-
Hydrophilicity and Chelation: The hydrophilic nature of PEG linkers can sometimes contribute to low yields, and they have the potential to chelate reagents. Ensure your PEG linker is of high purity and consider alternative linker types if issues persist.[2]
-
Purification Challenges: The increased polarity imparted by PEG linkers can make standard purification techniques like normal-phase silica gel chromatography ineffective. Reverse-phase preparative HPLC is often the method of choice for these more polar molecules.[2]
-
Broad Peaks in Chromatography: The conformational flexibility of PEG chains can lead to broad peaks during HPLC purification, which can complicate fraction collection and reduce isolated yields.[6]
Q4: My final PROTAC is difficult to purify. What strategies can improve its isolation?
PROTACs are often challenging to purify due to their high molecular weight and amphiphilic nature.
-
Chromatography Technique Selection: For highly polar PROTACs, reverse-phase preparative HPLC is often the most effective method.[2] For less polar PROTACs, normal-phase chromatography may be suitable. Size-exclusion chromatography (SEC) can be useful for separating the PROTAC from smaller impurities, while ion-exchange chromatography may be an option if the PROTAC has a net charge.
-
Solvent System Optimization: Experiment with a broad range of solvent systems and gradients for flash chromatography. For reverse-phase HPLC, optimizing the mobile phase (e.g., water/acetonitrile or water/methanol with additives like TFA or formic acid) and the gradient is crucial for achieving good separation.[2][7]
-
Product Stability: Consider the stability of your PROTAC during purification. If you suspect degradation, work at lower temperatures and minimize the time the compound is on the column.[2]
Q5: Could the order of ligand attachment to the linker affect the synthesis yield?
Yes, the synthetic route and the order of coupling can significantly impact the overall yield.[1] It is often advantageous to attach the more robust and stable ligand to the linker first. This strategy allows for more forcing conditions to be used in the initial steps without risking the degradation of a more sensitive ligand.[1]
Experimental Protocols
Here are detailed methodologies for key experiments commonly performed in PROTAC synthesis.
Protocol 1: General Amide Coupling using HATU and DIPEA
This protocol outlines a standard procedure for the formation of an amide bond between a carboxylic acid-containing fragment and an amine-containing fragment.[8]
Materials:
-
Carboxylic acid-containing component (1.0 eq)
-
Amine-containing component (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or NMP
-
Nitrogen or Argon gas
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve the carboxylic acid-containing component in anhydrous DMF or NMP.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing component (1.1 eq) in a minimal amount of anhydrous DMF or NMP.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reverse-phase HPLC.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to liberate a terminal amine.[9]
Materials:
-
Boc-protected compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Nitrogen gas
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) or 4M HCl in Dioxane (approximately 10 equivalents) dropwise.[4][5][9]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS until the starting material is fully consumed.[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting crude amine salt is often used in the next step without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for the CuAAC "click chemistry" reaction to conjugate an azide-functionalized component with an alkyne-functionalized component.[10][11]
Materials:
-
Azide-functionalized component (1.0 eq)
-
Alkyne-functionalized component (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.3-2.0 eq)
-
Solvent (e.g., DMF, DMSO, t-BuOH/water)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the azide-functionalized component and the alkyne-functionalized component in the chosen solvent.
-
Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to prevent the oxidation of the copper(I) catalyst.[2]
-
In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution to initiate the reaction.
-
Stir the reaction vigorously at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-12 hours.[10][11]
-
Once complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC using preparative RP-HPLC or flash column chromatography.
Protocol 4: General Reverse-Phase HPLC Purification
This protocol provides a general framework for the purification of a PROTAC using reverse-phase HPLC.[6][7]
Materials:
-
Crude PROTAC material
-
DMSO
-
Mobile Phase A: Water with 0.1% TFA or 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% formic acid
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO. Dilute with Mobile Phase A to a suitable concentration for injection, ensuring the final DMSO concentration is low. Filter the sample solution through a 0.22 µm syringe filter.[6]
-
Column Equilibration: Equilibrate the semi-preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A and 5% Mobile Phase B) for at least 10 column volumes.
-
Chromatographic Separation: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes. Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis and Final Processing: Analyze the collected fractions using analytical RP-HPLC or LC-MS to assess purity. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.
Visualizations
The following diagrams illustrate key processes and logical relationships in PROTAC synthesis and troubleshooting.
Caption: PROTAC Mechanism of Action.
Caption: A generalized workflow for the synthesis of PROTACs.[12]
Caption: A decision tree for troubleshooting low yields in PROTAC synthesis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
PROTAC Linker Optimization: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on optimizing linker length for enhanced degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC molecule?
A1: The linker is a crucial component of a PROTAC, connecting the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the POI. The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.
Q2: How does linker length impact the efficacy of a PROTAC?
A2: Linker length is a critical determinant of PROTAC efficacy. An optimal linker length allows for the proper
Technical Support Center: Purification of PEGylated Compounds
Welcome to the Technical support center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the purification of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated compounds?
A1: The primary challenge in purifying PEGylated compounds stems from the heterogeneity of the PEGylation reaction mixture.[1][2][3] This mixture often contains:
-
Unreacted Protein/Peptide : The initial starting material that did not undergo PEGylation.[2][4]
-
Unreacted PEG Reagent : Excess PEG reagent that remains in the mixture.[2][4]
-
Multi-PEGylated Species : The target molecule with varying numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).[4][5]
-
Positional Isomers : Molecules where PEG is attached at different sites on the protein or peptide.[3][6][]
-
Hydrolyzed PEG : Inactive forms of the PEG reagent that have reacted with water.[4]
-
Aggregates : Protein aggregates that can sometimes be induced by the PEGylation process.[4]
The covalent attachment of the neutral, hydrophilic PEG polymer can mask the protein's natural physicochemical properties, making the separation of these various species particularly challenging as they may only have slight differences in charge, hydrophobicity, or size.[2][6]
Q2: Which chromatographic technique is most suitable for my PEGylated compound?
A2: The choice of chromatographic technique depends on the specific properties of your PEGylated compound and the impurities you need to remove. A multi-step approach combining different techniques is often necessary for high purity.[8] The most common methods are:
-
Size-Exclusion Chromatography (SEC) : Separates molecules based on their size (hydrodynamic radius).[1][] It is very effective for removing smaller molecules like unreacted PEG from the larger PEGylated product.[][9]
-
Ion-Exchange Chromatography (IEX) : Separates molecules based on their net surface charge.[1][] PEGylation can shield the protein's surface charges, and this alteration can be used to separate species with different degrees of PEGylation.[5][]
-
Hydrophobic Interaction Chromatography (HIC) : Separates molecules based on their hydrophobicity.[] PEGylation can change a protein's hydrophobicity, providing a basis for separation.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : A high-resolution technique that separates based on hydrophobicity.[4][] It is particularly useful for analytical purposes and for purifying smaller PEGylated peptides.[4]
Q3: How does the size of the PEG chain impact the purification process?
A3: The size of the attached PEG chain significantly influences purification:
-
Increased Hydrodynamic Radius : Larger PEG chains lead to a more substantial increase in the molecule's size, which improves the separation of PEGylated and unreacted protein in SEC.[4]
-
Charge Shielding : Larger PEG chains can more effectively mask the protein's surface charges, which can enhance separation in IEX.[4]
-
Resolution Challenges : While larger PEGs help separate PEGylated from non-PEGylated forms, they can make it more difficult to resolve mono- from di-PEGylated species in SEC because the relative size difference decreases.[4][6]
Q4: Are non-chromatographic methods viable for purifying PEGylated compounds?
A4: Yes, non-chromatographic methods can be employed, especially for initial purification steps or specific applications:
-
Ultrafiltration/Diafiltration : These membrane-based techniques separate molecules based on size and are effective for removing small impurities like unreacted PEG.[4][]
-
Aqueous Two-Phase Systems (ATPS) : This method involves partitioning molecules between two immiscible aqueous phases and can be a scalable and cost-effective purification strategy.[4][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated compounds using various chromatographic techniques.
Size-Exclusion Chromatography (SEC)
| Issue | Possible Cause | Recommended Solution |
| Poor resolution between PEGylated protein and unreacted protein. | The molecular weight difference between the species is less than two-fold.[5] | Use a longer column or connect columns in series to increase resolution.[2] Optimize the flow rate; a lower flow rate often improves separation.[2] |
| Co-elution of unreacted PEG with the PEGylated product. | The hydrodynamic radius of the unreacted PEG is similar to that of the PEGylated protein. | Use a column with a pore size that can effectively differentiate between the two species.[11] Consider an orthogonal technique like IEX or HIC for a subsequent purification step.[2][11] |
| Low recovery of the PEGylated product. | Non-specific binding of the PEGylated compound to the column matrix.[5][8] | Add agents like arginine to the mobile phase to minimize hydrophobic interactions.[8] Ensure the column is thoroughly equilibrated with the mobile phase.[8] |
| Broad, asymmetric peaks. | The sample viscosity is too high.[11] | Dilute the sample before loading it onto the column.[11] |
Ion-Exchange Chromatography (IEX)
| Issue | Possible Cause | Recommended Solution |
| Poor separation of different PEGylated species (e.g., mono- vs. di-PEGylated). | The "charge shielding" effect of the PEG chains minimizes the charge differences between the species.[5] | Optimize the pH of the mobile phase; small pH changes can significantly affect the protein's surface charge.[5][8] Use a shallower salt gradient for elution, as this is often more effective for separating species with minor charge differences.[8] |
| The PEGylated protein does not bind to the column. | Steric hindrance from the large PEG chain prevents the protein from accessing the binding sites within the resin pores.[2] | Use a resin with a larger pore size to improve accessibility for the bulky PEGylated molecule.[2] Consider using a monolith or membrane-based ion exchanger.[2] |
| Elution of the PEGylated protein in the flow-through. | The net charge of the PEGylated protein at the selected pH is the same as the resin. | If using an anion exchanger, decrease the buffer pH. If using a cation exchanger, increase the buffer pH.[11] |
Hydrophobic Interaction Chromatography (HIC)
| Issue | Possible Cause | Recommended Solution |
| Poor resolution between PEGylated species. | Insufficient difference in hydrophobicity between the species. | Optimize the salt gradient for elution.[11] Try a different type of salt in the mobile phase (e.g., ammonium sulfate vs. sodium chloride).[3] |
| The PEGylated protein does not bind to the column. | The hydrophobicity of the PEGylated protein is not sufficient for binding under the chosen salt conditions. | Increase the concentration of the high-salt binding buffer.[11] Use a more hydrophobic HIC resin.[11] |
| Low recovery of the PEGylated product. | The interaction between the PEGylated protein and the resin is too strong. | Use a less hydrophobic resin.[3][11] Decrease the salt concentration in the elution buffer more gradually.[11] |
Comparative Data on Purification Techniques
| Technique | Principle of Separation | Typical Purity Achieved | Key Applications | Advantages | Limitations |
| SEC | Hydrodynamic radius (size)[1] | >95% | Removal of unreacted PEG and buffer components.[] | Mild, non-denaturing conditions; robust and reproducible.[1] | Poor resolution for species with similar sizes; sample dilution occurs.[12] |
| IEX | Net surface charge[1] | >98% | Separation of species with different degrees of PEGylation; analysis of charge heterogeneity.[1][] | High capacity; orthogonal to SEC.[1][9] | Resolution can be limited if PEGylation doesn't significantly alter the net charge.[1] |
| HIC | Hydrophobicity[] | Variable | Polishing step for separating isoforms.[5] | Orthogonal to SEC and IEX.[] | Lower capacity and resolution compared to other methods; high salt concentrations can promote aggregation.[3][] |
| RP-HPLC | Hydrophobicity[4] | >99% (analytical/small scale)[4] | High-resolution separation of positional isomers and reaction by-products.[4][] | High resolution and purity achievable.[12] | Organic solvents can denature proteins; may not be suitable for large-scale purification.[1][12] |
| Ultrafiltration | Molecular weight cut-off[4] | - | Removal of small impurities like unreacted PEG.[4] | Simple and cost-effective.[][9] | Cannot separate different PEGylated species; potential for product loss due to membrane binding.[9] |
Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size-Exclusion Chromatography (SEC)
This protocol provides a general guideline for separating a PEGylated protein from unreacted PEG and smaller impurities.
1. Materials:
- SEC column with an appropriate fractionation range for the PEGylated protein.
- HPLC or FPLC system with a UV detector.
- Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.
- PEGylated protein reaction mixture.
2. Sample Preparation:
- Filter the PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulates.[4]
3. Method:
- Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
- Sample Injection: Inject a small volume of the filtered sample onto the column. The injection volume should typically be less than 2% of the total column volume to ensure optimal resolution.[4]
- Elution: Elute the sample with the mobile phase at a constant flow rate. Monitor the elution profile using a UV detector at 280 nm.[4]
- Fraction Collection: Collect fractions corresponding to the different peaks. The PEGylated protein, having a larger hydrodynamic radius, is expected to elute earlier than the unreacted protein and unreacted PEG.
Protocol 2: Separation of PEGylated Species by Ion-Exchange Chromatography (IEX)
This protocol outlines a general procedure for separating different PEGylated species of a protein using cation exchange chromatography.
1. Materials:
- Cation exchange column (e.g., SP Sepharose).[3]
- HPLC or FPLC system.
- Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0.[3]
- Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0.[3]
- PEGylated protein reaction mixture, dialyzed against Binding Buffer.[3]
2. Method:
- Column Equilibration: Equilibrate the cation exchange column with Binding Buffer until the conductivity and pH of the eluate match that of the buffer.[3]
- Sample Loading: Load the dialyzed sample onto the column.
- Washing: Wash the column with Binding Buffer to remove any unbound material.
- Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[8] A shallow gradient is often more effective for separating species with small charge differences.[8]
- Fraction Collection: Collect fractions across the gradient and analyze for the desired PEGylated species.
Visualizations
Caption: A general chromatographic workflow for the purification of PEGylated proteins.[5]
Caption: Troubleshooting workflow for poor resolution in Size-Exclusion Chromatography.[5]
Caption: Decision tree for optimizing the separation of PEGylated species in Ion-Exchange Chromatography.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Incomplete t-Butyl Ester Deprotection and Side Reactions
Welcome to the technical support center for t-butyl (t-Bu) ester deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the cleavage of t-butyl esters, a critical step in multi-step organic synthesis. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address incomplete reactions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for t-butyl ester deprotection?
The most common method for cleaving t-butyl esters is acidic hydrolysis. Strong acids like trifluoroacetic acid (TFA) are frequently used, typically in a 1:1 mixture with a co-solvent like dichloromethane (DCM).[1] The reaction is generally stirred at room temperature for 2-5 hours.[2] Monitoring the reaction's progress can be done using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
Q2: My deprotection reaction is incomplete. What are the possible causes and solutions?
Incomplete deprotection can be attributed to several factors:
-
Insufficient Acid: Ensure a significant excess of acid is used. For TFA, it is often used as the solvent or in a 1:1 mixture with DCM.[3]
-
Reaction Time: Some substrates may require longer reaction times for complete deprotection. It is crucial to monitor the reaction's progress until the starting material is no longer observed.[2]
-
Steric Hindrance: Substrates with significant steric hindrance around the t-butyl ester may necessitate more forcing conditions, such as elevated temperatures or longer reaction times.[4]
-
Poor Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently. If solubility is an issue, consider using a co-solvent.[1]
Q3: I'm observing unexpected byproducts. What are the likely side reactions?
The primary side reaction during t-butyl ester deprotection is the alkylation of nucleophilic residues by the liberated t-butyl cation.[4] This is particularly problematic in peptide synthesis, where amino acids with nucleophilic side chains are susceptible to t-butylation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[5]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[5]
-
Tyrosine (Tyr): The phenolic ring can also be alkylated.[5]
Q4: How can I prevent the formation of t-butylated side products?
The addition of "scavengers" to the reaction mixture is the most effective way to prevent t-butylation. Scavengers are nucleophilic compounds that react with the t-butyl cation at a faster rate than the sensitive residues of your substrate, effectively trapping it.[5] Common scavengers include:
-
Triisopropylsilane (TIS): A very common and effective general scavenger, particularly for tryptophan.[7]
-
Water: Often used in combination with other scavengers. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
-
Thioanisole: Effective in preventing the S-alkylation of methionine.[7]
-
1,2-Ethanedithiol (EDT): A commonly used scavenger for cysteine-containing compounds.[5]
Q5: Are there milder alternatives to TFA for deprotecting sensitive substrates?
Yes, for substrates that are sensitive to strong acids like TFA, several milder methods can be employed:
-
Aqueous Phosphoric Acid (H₃PO₄): This is an environmentally benign and mild reagent that can selectively deprotect t-butyl esters in the presence of other acid-labile groups like Cbz carbamates and benzyl esters.[8][9]
-
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃):
-
Non-Acidic Methods: For extremely acid-sensitive substrates, basic or neutral deprotection methods, such as using powdered potassium hydroxide (KOH) in THF, can be considered.[10]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Suggested Solution | Citation(s) |
| Insufficient acid concentration or reaction time | Increase the acid concentration (e.g., use neat TFA). Extend the reaction time and continue to monitor by TLC or LC-MS. | [1][2] |
| Steric hindrance around the ester | Consider stronger acidic conditions or gently heating the reaction mixture, provided the substrate is stable at higher temperatures. | [1][4] |
| Poor solubility of the starting material | Use a co-solvent to ensure the complete dissolution of the starting material. | [1] |
| Presence of water in the reaction mixture | Use anhydrous solvents and reagents, as water can sometimes interfere with the reaction. | [2] |
Issue 2: Formation of Side Products (+56 Da mass increase)
| Possible Cause | Suggested Solution | Citation(s) |
| Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the t-butyl cation. | Add scavengers to the reaction mixture to trap the t-butyl cation. Common choices include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT), depending on the sensitive residues present. A common general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). | [2][5][7] |
| Re-attachment of the peptide to the resin in solid-phase peptide synthesis. | Use an appropriate scavenger cocktail in the cleavage mixture. | [1] |
| Cleavage of other acid-labile protecting groups. | If the substrate contains other acid-sensitive groups (e.g., Boc, trityl), consider using a milder and more selective deprotection method, such as aqueous phosphoric acid or a Lewis acid like ZnBr₂ or Yb(OTf)₃. | [1][10] |
Data Presentation
Table 1: Comparison of t-Butyl Ester Deprotection Methods
| Deprotection Method | Reagent(s) | Solvent | Temperature | Typical Time | Typical Yield (%) | Notes | Citation(s) |
| Standard Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | 2-5 hours | >95 | The most common method; may require scavengers for sensitive substrates. | [2][12] |
| Hydrochloric Acid (HCl) | Dioxane/Ethyl Acetate | Room Temperature | Variable | >95 | An alternative to TFA, but reaction conditions may need optimization. | [2] | |
| Mild Acidic Hydrolysis | Aqueous Phosphoric Acid (H₃PO₄) | Toluene | Room Temperature | 3-14 hours | High | Environmentally benign and selective; tolerates other acid-sensitive groups like Cbz and benzyl esters. | [9][13] |
| Lewis Acid Catalysis | Ytterbium Triflate (Yb(OTf)₃) (5 mol%) | Nitromethane | 45-50 °C | 6-8 hours | High | Mild and selective for t-butyl esters in the presence of benzyl, allyl, and methyl esters. | [10][14] |
| Zinc Bromide (ZnBr₂) | Dichloromethane | Room Temperature | Variable | Good | Effective for chemoselective deprotection, though some other acid-labile groups like Boc and trityl may be cleaved. | [10][11] | |
| Non-Acidic Method | Powdered Potassium Hydroxide (KOH) | THF | Room Temperature | Variable | Excellent | A safer alternative for substrates that are highly sensitive to any acidic conditions. | [10] |
| Radical-Mediated Deprotection | Tris(4-bromophenyl)amminium radical cation (Magic Blue, MB•+), Triethylsilane (HSiEt₃) | Dichloromethane | Room Temperature | < 1 hour | High | A very mild and rapid method that avoids strong acids or bases. | [13] |
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection
-
Preparation: Dissolve the t-butyl ester-protected compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of 0.1-0.2 M.[2]
-
(Optional) Scavenger Addition: If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add appropriate scavengers. For a general approach, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) and water to 2.5-5% (v/v).[1]
-
Reaction Initiation: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., for 10 mL of DCM, add 10 mL of TFA).[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-5 hours. Monitor the progress by TLC or LC-MS by observing the disappearance of the starting material.[2]
-
Work-up: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene or DCM multiple times.[2][15]
-
Purification: The crude product can be purified by precipitation from a cold non-solvent (e.g., diethyl ether), crystallization, or chromatography.[1]
Protocol 2: Deprotection using Aqueous Phosphoric Acid
-
Preparation: Dissolve the t-butyl ester substrate in toluene (approximately 1 mL per gram of substrate).
-
Reaction Initiation: Add an equal volume of 85% aqueous phosphoric acid (H₃PO₄). For smaller scale reactions, 0.5 mL of toluene and 0.5 mL of 85% H₃PO₄ can be used.[9]
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 3-14 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. The organic layer is then dried and concentrated to yield the product.
Protocol 3: Deprotection using Ytterbium Triflate
-
Preparation: Dissolve the t-butyl ester substrate in nitromethane.[10]
-
Catalyst Addition: Add ytterbium triflate (Yb(OTf)₃) (5 mole %).[10]
-
Reaction: Heat the reaction mixture to 45-50 °C and stir for 6-8 hours, monitoring by TLC or LC-MS.[10][14]
-
Work-up: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash with water. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by crystallization or chromatography as needed.[10]
Protocol 4: Deprotection using Zinc Bromide
-
Preparation: Dissolve the t-butyl ester substrate in dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) to the solution. The number of equivalents required can vary depending on the substrate.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can range from a few hours to 24 hours. Monitor progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, the reaction is typically quenched and worked up using standard aqueous extraction procedures.
Visualizations
Caption: Mechanism of TFA-mediated deprotection and side reactions.
Caption: Troubleshooting workflow for t-butyl ester deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. tert-Butyl Esters [organic-chemistry.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. rsc.org [rsc.org]
improving the solubility of Acid-PEG9-t-butyl ester conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Acid-PEG9-t-butyl ester conjugates. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in drug development?
This compound is a heterobifunctional linker molecule commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that utilize the cell's own machinery to selectively degrade target proteins.[1] The molecule consists of a nine-unit polyethylene glycol (PEG) chain, which enhances the solubility and bioavailability of the final conjugate.[2][3] One end of the linker has a carboxylic acid group available for conjugation, while the other end has a t-butyl ester protecting a second carboxylic acid. This protecting group allows for sequential and controlled conjugation reactions.[3][4]
Q2: In which solvents are this compound and its conjugates typically soluble?
For PEGylated compounds, the following solvents are commonly used:
| Solvent Category | Examples |
| Amides | Dimethylformamide (DMF) |
| Sulfoxides | Dimethyl sulfoxide (DMSO) |
| Chlorinated | Dichloromethane (DCM), Chloroform |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ethers | Tetrahydrofuran (THF), Dioxane |
| Aromatic | Toluene |
Note: The solubility of a specific this compound conjugate will be highly dependent on the properties of the molecule it is attached to.[8] If you are conjugating a hydrophobic molecule, the overall hydrophobicity of the conjugate may dominate its solubility characteristics.[8][9]
Q3: What factors can negatively impact the solubility of my this compound conjugate?
Several factors can contribute to poor solubility of your conjugate:
-
Properties of the Conjugated Molecule: If the molecule you have attached to the PEG linker is highly hydrophobic, it may lead to poor water solubility of the final conjugate.[8]
-
Aggregation: Conjugate molecules may self-associate to form larger, insoluble aggregates. This is particularly common with peptides that can form secondary structures.[8][9]
-
High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a high DAR can increase hydrophobicity and lead to aggregation.[8]
-
Isoelectric Point (pI): For protein and peptide conjugates, solubility is often at its lowest at the isoelectric point, where the net charge of the molecule is zero.[3][8]
-
Improper Storage: Repeated freeze-thaw cycles can cause aggregation and a decrease in solubility. It is advisable to store solutions in aliquots at -20°C or -80°C.[8]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your this compound conjugates.
Problem: My lyophilized conjugate powder will not dissolve in my desired buffer.
This is a common issue, especially when dealing with conjugates of hydrophobic molecules.
Caption: Workflow for solubilizing a lyophilized conjugate.
Problem: The solution becomes cloudy or precipitation occurs when adding the organic stock to an aqueous buffer.
This indicates that the conjugate has exceeded its solubility limit in the final buffer composition.
Caption: Decision tree for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound Conjugates
-
Initial Dissolution: Weigh the required amount of the lyophilized conjugate and dissolve it in a minimal amount of a dry, water-miscible organic solvent such as anhydrous DMSO or DMF.
-
Aid Dissolution: If the conjugate does not dissolve readily, gentle warming (30-40°C) and sonication can be applied.
-
Aqueous Dilution: Once the conjugate is fully dissolved in the organic solvent, slowly add this solution dropwise to your desired aqueous buffer while gently vortexing or stirring.
-
Final Concentration: Ensure that the final concentration of the organic solvent in your aqueous solution is kept low, typically below 10%, as higher concentrations can cause precipitation of proteins.[7]
Protocol 2: Deprotection of the t-butyl Ester Group
The t-butyl ester group is stable under many conditions but can be readily removed using a strong acid like trifluoroacetic acid (TFA) to reveal the free carboxylic acid for subsequent reactions.[6][8][10]
-
Dissolution: Dissolve the this compound conjugate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Addition: To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) at room temperature to create a 1:1 (v/v) mixture of DCM and TFA.[8]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.[10]
-
Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporation: To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[8]
-
Purification (if necessary): The crude product is often pure enough for the next step. If further purification is needed, it can be achieved by flash column chromatography on silica gel.[8]
Caption: Deprotection of the t-butyl ester group.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Aggregation of PROTACs with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of PROTAC aggregation, particularly those utilizing polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is PROTAC aggregation and why is it a problem?
A1: PROTAC aggregation is the self-association of individual PROTAC molecules into larger, often insoluble complexes.[1] Due to their high molecular weight and complex, often hydrophobic structures, PROTACs can have poor aqueous solubility, leading to aggregation.[1] This is a critical issue in experiments because aggregated PROTACs are generally inactive, as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1] Aggregation can also lead to inconsistent and poorly reproducible experimental results and can interfere with assay readouts, especially in light-based methods.[1]
Q2: I'm using a PEG linker, which is supposed to increase solubility. Why is my PROTAC still aggregating?
A2: While PEG linkers are incorporated to enhance hydrophilicity and solubility, aggregation can still occur.[2] The overall hydrophobicity of the PROTAC, driven by the target-binding ligand and the E3 ligase ligand, can sometimes overcome the solubilizing effect of the PEG chain. Additionally, the inherent flexibility of the PEG linker might inadvertently allow the hydrophobic regions of the molecule to interact and self-associate. At high concentrations, even PROTACs with good solubility can surpass their solubility limit and precipitate out of solution.
Q3: How does the length of the PEG linker influence PROTAC aggregation?
A3: The length of the PEG linker is a critical parameter. Generally, longer PEG chains increase the hydrophilicity of the PROTAC, which can help to shield the hydrophobic regions and reduce aggregation.[2] However, there is an optimal range for linker length that must be empirically determined for each specific PROTAC system.[2] An excessively long linker may lead to a decrease in degradation efficacy, possibly due to an unstable or overly flexible ternary complex.[3]
Q4: Can the point of attachment for the PEG linker make a difference in aggregation?
A4: Yes, the attachment point, or exit vector, of the linker on both the target protein ligand and the E3 ligase ligand is crucial. An improper attachment point can expose hydrophobic patches on the PROTAC molecule, which can then promote self-association and aggregation. Strategic placement of the linker is key to shielding these hydrophobic regions and improving the overall solubility and developability of the PROTAC.
Q5: Are there any alternatives to PEG linkers that can help with aggregation issues?
A5: While PEG linkers are widely used, other linker chemistries can be employed to mitigate aggregation. For instance, incorporating rigid moieties such as piperazine or piperidine rings into the linker can enhance solubility and pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[4] A combination of a piperazine ring with a PEG linker can also be a good strategy to create a more polar and partially protonated compound, further improving solubility.[4]
Troubleshooting Guides
Issue 1: Visible precipitate or cloudiness in my PROTAC solution.
| Possible Cause | Suggested Solution(s) | Expected Outcome |
| Poor kinetic solubility | When preparing the PROTAC working solution from a DMSO stock, add the stock to the aqueous buffer with vigorous vortexing or sonication to avoid localized high concentrations that can cause the compound to crash out. | Improved dissolution and prevention of immediate precipitation. |
| Exceeding thermodynamic solubility | Determine the maximum solubility of your PROTAC in the experimental buffer. Perform a serial dilution to find the highest concentration at which the PROTAC remains in solution over time. | Establishment of an upper concentration limit for your experiments to avoid aggregation-related artifacts. |
| Suboptimal buffer conditions | Evaluate the solubility of your PROTAC in a range of buffers with varying pH and ionic strength. Adjusting the pH away from the PROTAC's isoelectric point (pI) can increase its net charge and solubility.[1] | Identification of a buffer system that enhances the solubility and stability of your PROTAC. |
| "Solvent shock" | Minimize the percentage of organic co-solvent (e.g., DMSO) in the final aqueous solution. Typically, the final DMSO concentration should be kept below 1-5% (v/v).[1] | Reduced precipitation upon dilution of the PROTAC stock into the experimental buffer. |
Issue 2: Inconsistent results and poor reproducibility in my degradation assays.
| Possible Cause | Suggested Solution(s) | Expected Outcome |
| Formation of soluble aggregates | Use biophysical techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect the presence of soluble aggregates that are not visible to the naked eye. | Confirmation of the monomeric state of your PROTAC in solution, ensuring consistent activity. |
| Time-dependent aggregation | Monitor the aggregation of your PROTAC over the time course of your experiment using a kinetic Thioflavin T (ThT) assay. | Understanding the stability of your PROTAC under experimental conditions and identifying a suitable time window for your assays. |
| Temperature sensitivity | Assess the impact of temperature on PROTAC stability. Some PROTACs may be more prone to aggregation at higher (e.g., 37°C) or lower (e.g., 4°C) temperatures.[1] | Determination of the optimal temperature for your experiments to maintain PROTAC solubility and activity. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Degradation Efficacy
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Solubility |
| TBK1 | Alkyl/Ether | 21 | 3 | 96 | Moderate |
| Alkyl/Ether | 29 | 292 | 76 | Moderate | |
| ERα | PEG | 12 | Effective | - | Good |
| PEG | 16 | More Potent | - | Excellent | |
| BRD4 | Aromatic | - | Picomolar (biochemical) | No degradation (in blood) | Poor (precipitates) |
| PEG4 | - | Improved cellular DC50 | Linear exposure-response | Excellent |
This table summarizes representative data compiled from various studies and is intended for comparative purposes.
Table 2: Common Buffer Additives to Prevent PROTAC Aggregation [1]
| Additive | Typical Working Concentration | Mechanism of Action |
| Salts (e.g., NaCl) | 50 - 250 mM | Shields electrostatic interactions that can lead to aggregation. |
| Glycerol | 5% - 20% (v/v) | Acts as a stabilizer and increases solvent viscosity, reducing aggregation rates. |
| Polyethylene Glycol (PEG) | 1% - 5% (w/v) | Acts as an excluded co-solute that can help stabilize the native protein-PROTAC complex. |
| Tween-20 / Polysorbate 20 | 0.01% - 0.1% (v/v) | Non-ionic detergent that prevents non-specific binding and aggregation. |
| CHAPS | 0.1% - 0.5% (w/v) | Zwitterionic detergent useful for solubilizing hydrophobic molecules. |
Detailed Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of a PROTAC in solution and detect the presence of aggregates.
Materials:
-
PROTAC sample in the final experimental buffer
-
DLS-compatible cuvette (low volume)
-
Dynamic Light Scattering instrument
Methodology:
-
Sample Preparation:
-
Prepare the PROTAC solution in the desired buffer. The solution must be visually clear and free of dust.
-
Filter the buffer through a 0.22 µm filter before use.
-
Centrifuge the final PROTAC sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, pre-existing aggregates.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette. A sample volume of 12-20 µL is typically sufficient for low-volume cuvettes.[5]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the experimental temperature (e.g., 25°C or 37°C) and the solvent viscosity and refractive index corresponding to your buffer.
-
Place the cuvette in the instrument and allow the sample to equilibrate for at least 5 minutes.
-
-
Data Acquisition:
-
Perform a series of measurements (e.g., 10-20 scans) for each sample to ensure reproducibility.
-
The instrument will measure the fluctuations in scattered light intensity resulting from the Brownian motion of the particles.
-
-
Data Analysis:
-
The software will generate a size distribution profile, typically reported as the Z-average hydrodynamic radius (Rh) and the Polydispersity Index (PDI).
-
A monodisperse sample (PDI < 0.2) with a single peak corresponding to the expected size of the PROTAC monomer indicates a lack of aggregation.
-
The presence of larger species or a high PDI value is indicative of aggregation.
-
Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify monomeric PROTAC from aggregated species.
Materials:
-
PROTAC sample
-
SEC column appropriate for the molecular weight range of the PROTAC
-
HPLC or UPLC system with a UV detector
-
Mobile phase (experimental buffer)
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should be identical to the buffer in which the PROTAC is dissolved.
-
-
Sample Preparation:
-
Prepare the PROTAC sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared PROTAC sample onto the equilibrated column.
-
The separation occurs based on the hydrodynamic volume of the molecules. Larger aggregates will elute first, followed by the monomeric PROTAC.
-
-
Data Analysis:
-
Monitor the elution profile using a UV detector at a wavelength where the PROTAC absorbs (e.g., 280 nm or a wavelength specific to a chromophore in the molecule).
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregate using the following formula: % Aggregate = (Area of Aggregate Peak / (Area of Aggregate Peak + Area of Monomer Peak)) * 100
-
Protocol 3: Thioflavin T (ThT) Assay for Kinetic Aggregation Monitoring
Objective: To monitor the kinetics of PROTAC aggregation in real-time.
Materials:
-
PROTAC sample
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a fresh working solution of ThT in the experimental buffer. A final concentration of 10-25 µM ThT is commonly used.[6] Filter the solution through a 0.22 µm filter.
-
Prepare the PROTAC samples at various concentrations in the ThT-containing buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the prepared PROTAC samples in triplicate.
-
Include negative controls (buffer with ThT only) and positive controls if available (e.g., a known aggregating peptide or protein).
-
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader pre-set to the desired temperature (e.g., 37°C).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[6]
-
Take fluorescence readings at regular intervals (e.g., every 5-15 minutes) over the desired time course. Intermittent shaking can be used to promote aggregation.[6]
-
-
Data Analysis:
-
Subtract the background fluorescence of the negative control from all readings.
-
Plot the fluorescence intensity as a function of time for each PROTAC concentration.
-
An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates, which is characteristic of amyloid-like fibrillation.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 5. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
stability issues with Acid-PEG9-t-butyl ester in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Acid-PEG9-t-butyl ester in solution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low yield or loss of activity of the final conjugate | Degradation of this compound prior to or during the reaction. The t-butyl ester protecting group is highly susceptible to cleavage under acidic conditions, exposing the carboxylic acid prematurely.[1] | - Verify pH of all solutions: Ensure all solvents and buffers are free of acidic contaminants. The optimal pH for stability is neutral to slightly basic.[1] - Use freshly prepared solutions: Prepare solutions of this compound immediately before use. - Control reaction temperature: Perform reactions at the lowest practical temperature to minimize degradation.[1] |
| Appearance of an unexpected, more polar byproduct in analytical chromatography (e.g., HPLC, LC-MS) | Hydrolysis of the t-butyl ester. The primary degradation product is the corresponding carboxylic acid (Acid-PEG9-COOH), which is more polar than the ester. | - Confirm identity of byproduct: Use mass spectrometry to confirm that the mass of the byproduct corresponds to the hydrolyzed product. - Review experimental conditions: Identify and eliminate any potential sources of acid that may have caused the hydrolysis. |
| Inconsistent reaction outcomes | Moisture in reagents or solvents. PEG compounds can be hygroscopic, and absorbed water can contribute to hydrolysis, especially in the presence of trace acids. | - Use anhydrous solvents: When working in organic solvents, ensure they are properly dried. - Store the compound properly: Keep the solid this compound in a tightly sealed container with a desiccant, preferably at -20°C.[2] |
| Precipitation or phase separation in aqueous solutions | Hydrolysis leading to the formation of the less soluble carboxylic acid. The solubility characteristics of the hydrolyzed product may differ from the t-butyl ester form.[1] | - Adjust pH: If the formation of the free acid is unavoidable, adjusting the pH to be more basic may improve its solubility. - Consider a different solvent system: If compatible with your experiment, using a solvent system where both the ester and the acid are soluble can prevent precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is acid-catalyzed hydrolysis of the t-butyl ester. The carbonyl oxygen of the ester is protonated in the presence of acid, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to the cleavage of the t-butyl group, resulting in the formation of Acid-PEG9-carboxylic acid and a stable tert-butyl cation, which can then form tert-butanol or isobutylene.[1][3]
Q2: How does pH affect the stability of this compound in solution?
A2: this compound is most stable in neutral to slightly basic conditions. It is highly sensitive to acidic environments, which can cause rapid hydrolysis.[1] Due to the steric hindrance of the bulky t-butyl group, it is relatively more resistant to base-catalyzed hydrolysis compared to other esters like methyl or ethyl esters.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store the solid compound at -20°C in a tightly sealed container, protected from moisture and light.[2] For short-term storage of solutions, it is advisable to keep them at 2-8°C and use them as quickly as possible. For longer-term solution storage, aliquot and freeze at -20°C to avoid repeated freeze-thaw cycles.[2]
Q4: In which solvents is this compound soluble?
A4: this compound is generally soluble in a variety of common laboratory solvents, including water, dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[4] The polyethylene glycol (PEG) chain enhances its solubility in aqueous media.[5][6]
Q5: How can I monitor the stability of this compound in my experimental setup?
A5: The stability can be monitored using analytical techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the intact ester from its more polar carboxylic acid degradation product, allowing for quantification of the degradation over time.
Experimental Protocols
Protocol: Stability Assessment of this compound by RP-HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phosphate or other suitable buffers (pH 4, 7, 9)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
2. Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.
4. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.
-
Neutral Hydrolysis: Dilute the stock solution in purified water or a neutral buffer (pH 7).
-
pH Dependence: Dilute the stock solution in buffers of varying pH (e.g., pH 4 and pH 9).
-
Oxidative Degradation: Dilute the stock solution in a 3% H₂O₂ solution.
-
Thermal Degradation: Incubate aliquots of the solutions at elevated temperatures (e.g., 40°C, 60°C).
-
Control: Dilute the stock solution in the same solvent used for the stock and keep at a reference temperature (e.g., 4°C).
5. Time-Point Sampling:
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Quench the oxidative reaction if necessary (e.g., by adding sodium bisulfite).
-
Dilute the samples to a suitable concentration for HPLC analysis.
6. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute the compounds. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210-220 nm (for the ester/acid functional groups) or CAD (for better detection of PEG compounds).
-
Injection Volume: 10-20 µL
7. Data Analysis:
-
Identify the peak corresponding to the intact this compound and any new peaks that appear under stress conditions.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
Visualizations
References
- 1. sgs.com [sgs.com]
- 2. 489. Conformation and reactivity. Part III. Kinetics of the acid-catalysed hydrolysis of the methyl cyclohexane-mono- and -di-carboxylates and 4-t-butylcyclohexanecarboxylates - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Amide Bond Formation with PEGylated Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PEGylated molecules via amide bond formation with PEGylated acids.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind amide bond formation with PEGylated acids?
Amide bond formation with PEGylated acids involves the reaction of a carboxylic acid group on a PEG (polyethylene glycol) polymer with a primary amine on a target molecule (e.g., protein, peptide, or small molecule) to form a stable amide linkage.[1] This reaction typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2][3]
Q2: What are the most common methods for activating PEGylated carboxylic acids?
The most prevalent method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[1][5] Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are also used, often in organic solvents.[4][6]
Q3: Why is pH control crucial during the coupling reaction?
pH plays a critical role in both the activation and coupling steps.[7]
-
Activation (with EDC/NHS): This step is most efficient in a slightly acidic environment (pH 4.5-6.0) to facilitate the formation of the O-acylisourea intermediate.[1][5]
-
Amine Coupling: The subsequent reaction with the primary amine is more efficient at a slightly basic pH (7.2-8.5).[5] At this pH, the amine is deprotonated and more nucleophilic, readily attacking the activated ester.[3]
Q4: What are the common side reactions to be aware of?
Several side reactions can occur, potentially reducing the yield and purity of the desired product:
-
Hydrolysis of the Activated Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH, which converts it back to an unreactive carboxylic acid.[5][8]
-
N-acylurea Formation: The O-acylisourea intermediate formed by EDC can rearrange to a stable, unreactive N-acylurea byproduct if it does not react with NHS or the amine.[5]
-
Intra- and Inter-molecular Cross-linking: If the target molecule or the PEG reagent has multiple reactive sites, unwanted cross-linking can occur.[8]
-
Reaction with Non-target Nucleophiles: In complex biomolecules like proteins, other nucleophilic residues such as cysteine, histidine, serine, and threonine can react with the activated PEGylated acid, particularly at elevated pH.[8]
Q5: How does the length of the PEG chain affect the reaction?
The length of the PEG chain can influence several aspects of the reaction and the final product:
-
Reaction Kinetics: Longer PEG chains can create steric hindrance, potentially slowing down the reaction rate.
-
Solubility: PEGylation generally enhances the solubility of the target molecule.[9] The length of the PEG chain can be adjusted to optimize the solubility of the final conjugate.
-
Purification: The increased molecular weight and hydrodynamic volume of the PEGylated product can facilitate purification by size-exclusion chromatography (SEC).[8] However, very long PEG chains might make separation from unreacted PEG more challenging.
-
Biological Activity: The length of the PEG chain can impact the biological activity of the conjugated molecule.[9] Longer chains may provide better shielding from proteases and the immune system but could also hinder binding to its target.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during amide bond formation with PEGylated acids.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Optimize the activation pH to 4.5-6.0. Consider a two-step protocol where activation is performed at a lower pH, followed by an increase in pH for the amine coupling.[5] |
| Hydrolysis of Activated PEG-Acid | Prepare the activated PEG-acid immediately before use.[5] Lowering the reaction pH to 7.0-7.5 can slow hydrolysis, though it may also slightly reduce the coupling rate.[5] |
| Inactive Coupling Reagents | Ensure EDC and NHS are stored under dry conditions as they are moisture-sensitive.[10] Use fresh reagents for each experiment. |
| Presence of Competing Nucleophiles in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target amine for the activated PEG-acid.[5] Use amine-free buffers like PBS, HEPES, or MES.[5] |
| Inappropriate Molar Ratio of Reactants | Increase the molar excess of the PEG reagent. A common starting point is a 5- to 20-fold molar excess of the activated PEG-acid over the amine-containing molecule.[4][11] |
| Low Reactivity of the Amine | Ensure the pH of the coupling reaction is between 7.2 and 8.5 to deprotonate the primary amine and increase its nucleophilicity.[5] |
Issue 2: Product Aggregation
| Potential Cause | Recommended Solution |
| High Reactant Concentrations | Reduce the concentration of the protein or other target molecule in the reaction mixture to minimize intermolecular interactions.[11] |
| Suboptimal Buffer Conditions | Screen different buffer systems, pH values, and ionic strengths to identify conditions that maintain the solubility and stability of the reactants and the final conjugate.[5][11] |
| Presence of Bifunctional Impurities in PEG Reagent | Use high-purity, monofunctional PEG reagents to avoid cross-linking that can lead to aggregation.[11] |
| Reaction Temperature | Perform the reaction at a lower temperature (e.g., 4°C) to reduce the risk of protein unfolding and aggregation.[11] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Similar Properties of Starting Materials and Product | Employ high-resolution separation techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the PEGylated product from unreacted starting materials and byproducts.[8] |
| Presence of Byproducts (e.g., N-acylurea) | Optimize the reaction conditions to minimize byproduct formation. For instance, using NHS helps to reduce the formation of N-acylurea.[5] Purification can be achieved using reverse-phase HPLC for small molecules or SEC for larger biomolecules.[12] |
| Excess Unreacted PEG Reagent | Optimize the molar ratio of the reactants to minimize excess PEG. Purification methods like SEC are effective in removing unreacted PEG from larger protein conjugates.[8] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for amide bond formation with PEGylated acids. Note that optimal conditions will vary depending on the specific reactants.
| Parameter | Aqueous Method (EDC/NHS) | Organic Solvent Method (HATU/DIPEA) |
| PEG-Acid:Coupling Reagent:Amine Molar Ratio | 1 : 1.5-2 (EDC) : 1.5-2 (NHS) : 10-20 (Amine)[4] | 1 : 1.1-1.5 (HATU) : 2-3 (DIPEA) : 1.0-1.2 (Amine)[4] |
| Activation pH | 4.5 - 6.0[1] | N/A (Anhydrous conditions) |
| Coupling pH | 7.2 - 8.5[5] | N/A (Base-mediated) |
| Reaction Time | 2 - 4 hours at RT or overnight at 4°C[4] | 2 - 12 hours at RT[4] |
| Typical Amidation Yield | High | Very High (~99% for model peptides)[4] |
Experimental Protocols
Protocol 1: Aqueous Amide Bond Formation using EDC/NHS
This protocol is suitable for the conjugation of PEGylated acids to amine-containing molecules, such as proteins, in an aqueous environment.
Materials:
-
PEGylated carboxylic acid
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[13]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Purification system (e.g., SEC or IEX chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve the PEGylated carboxylic acid in the Activation Buffer.
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[4]
-
-
Activation of PEGylated Carboxylic Acid:
-
Conjugation to Amine-containing Molecule:
-
Immediately add the activated PEGylated acid solution to the amine-containing molecule solution. A 10- to 20-fold molar excess of the activated PEG over the amine is often used, but this should be optimized.[4]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[4]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated conjugate using an appropriate chromatography method (e.g., SEC, IEX) to remove excess reagents and byproducts.[8]
-
Protocol 2: Organic Solvent-Based Amide Bond Formation using HATU
This protocol is suitable for small molecules or other substrates that are soluble in organic solvents.
Materials:
-
PEGylated carboxylic acid
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Purification system (e.g., flash chromatography)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the PEGylated carboxylic acid in the chosen anhydrous solvent.[4]
-
-
Activation and Conjugation:
-
Add 1.1 to 1.5 equivalents of HATU to the solution.[4]
-
Add 2 to 3 equivalents of DIPEA.[4]
-
Stir the mixture at room temperature for 15-30 minutes to allow for activation.[4]
-
Add a solution of the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.[4]
-
Continue stirring at room temperature for 2-12 hours.[4]
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).[4]
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by an appropriate method, such as flash chromatography on silica gel, to isolate the desired conjugate.[4]
-
Visualizations
Caption: Troubleshooting decision tree for low yield in amide bond formation.
Caption: General workflow for aqueous amide bond formation with PEGylated acids.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
Technical Support Center: Strategies to Enhance Cell Permeability of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Polyethylene Glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the function of a PEG linker in a PROTAC, and how does it affect cell permeability?
A1: In a PROTAC molecule, the PEG linker connects the ligand that binds to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase. This linker is a critical determinant of the PROTAC's physicochemical properties, including its cell permeability. PEG linkers are often used due to their high water solubility and adjustable flexibility.[]
The influence of PEG linkers on cell permeability is multifaceted. While their hydrophilic nature boosts solubility, it can impede passive diffusion across the lipophilic cell membrane.[] However, the flexibility of PEG linkers enables them to adopt folded conformations that can mask the PROTAC's polar surface area.[2] This "chameleonic" behavior results in a more compact, less polar structure that is better equipped to traverse the cell membrane.[2]
Q2: My PEGylated PROTAC demonstrates poor intracellular activity. Could this be a permeability issue?
A2: Yes, poor intracellular activity, despite potent in vitro binding, is often a primary sign of low cell permeability. PROTACs are large molecules, frequently with high molecular weights (>800 Da) and polar surface areas, which places them "beyond the Rule of Five" (bRo5), making passive diffusion across the cell membrane a significant challenge. If your PROTAC is not efficiently entering the cell, it cannot form the essential ternary complex (POI-PROTAC-E3 ligase) required to trigger protein degradation. Therefore, it is crucial to experimentally measure cell permeability to diagnose this problem.
Q3: How does the length of the PEG linker impact PROTAC permeability?
A3: The length of the PEG linker is a delicate balance. A linker that is too long can increase the molecule's size and polar surface area, negatively impacting cell permeability. Conversely, a linker that is too short may hinder the formation of a stable and effective ternary complex. Studies have indicated that increasing the number of PEG units in a PROTAC linker often leads to reduced permeability. As a general guideline, shorter linkers tend to result in more permeable PROTACs.[3]
Q4: What are the key physicochemical properties of a PEGylated PROTAC that I should optimize for better cell permeability?
A4: To enhance cell permeability, focus on optimizing the following physicochemical properties:
-
Molecular Weight (MW): While PROTACs are inherently large, a notable decrease in permeability is often observed at MW > 1000 Da.[4]
-
Lipophilicity (logP/logD): A balance is essential. Increased lipophilicity can improve permeability but may also decrease solubility and increase toxicity.[4]
-
Polar Surface Area (PSA): A key strategy is to minimize the 3D PSA through conformational folding. The ability of a PROTAC to form intramolecular hydrogen bonds (IMHBs) can shield polar groups and reduce the solvent-accessible 3D PSA.[4]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): PROTACs often exceed the Rule of 5 guidelines for HBDs (>5) and HBAs (>10).[4] Reducing these numbers where possible, without compromising target binding, is beneficial.[4]
Q5: Can I leverage active transport mechanisms to improve the uptake of my PEGylated PROTAC?
A5: Yes, utilizing active transport is a promising strategy. This can be accomplished by conjugating your PROTAC to ligands that are recognized by cell surface receptors, leading to receptor-mediated endocytosis.[4][5] Examples include:
-
Folate Receptor α (FOLR1): Attaching a folate group can target cancer cells that overexpress this receptor.[4][5]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): Conjugating a tumor-specific antibody can improve selective delivery.[4][5]
Troubleshooting Guide
Problem: My PEGylated PROTAC has good solubility but shows poor degradation activity in cellular assays, suggesting low permeability.
| Possible Cause | Suggested Solution(s) | Relevant Protocols |
| Suboptimal Linker Length or Composition | Synthesize a focused library of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) and different linker chemistries (e.g., alkyl chains, rigid piperidine/piperazine moieties).[4] | Protocol 1 |
| High Polar Surface Area | Design PROTACs with linkers that encourage the formation of intramolecular hydrogen bonds to shield polar functional groups.[4] | Protocol 2 |
| Active Efflux | Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp).[4] | Protocol 3 |
| Inefficient Passive Diffusion | Evaluate the passive permeability of your PROTAC. | Protocol 4 |
| Inefficient Ternary Complex Formation | Assess ternary complex formation and stability.[4] | Protocol 5 |
Quantitative Data Summary
Table 1: Effect of PEG Linker Length on the Permeability of VH032-Based PROTACs
| PROTAC Series | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference(s) |
| MZ Series | 2-unit PEG | 0.8 | [6][7] |
| 3-unit PEG | 0.04 | [6][7] | |
| AT Series | 1-unit PEG | 0.005 | [6][7] |
| 2-unit PEG | 0.0025 | [6][7] | |
| CM/CMP Series | 2-unit PEG | 0.0004 | [6][7] |
| 4-unit PEG | 0.0002 | [6][7] |
Note: Data are representative and compiled from various sources for illustrative purposes. Actual results will vary depending on the specific PROTAC, target, and cell line.[4]
Experimental Protocols
Protocol 1: Synthesis of a PEGylated PROTAC Library
This protocol outlines a general method for synthesizing a library of PEGylated PROTACs with varying linker lengths.
-
Functionalization of Ligands: Ensure the POI ligand and the E3 ligase ligand possess orthogonal functional groups (e.g., amine, carboxylic acid, alkyne, or azide) for conjugation to the PEG linker.[4]
-
Coupling Reaction: a. Dissolve the POI ligand and a bifunctional PEG linker (e.g., NH2-PEGn-COOH, where 'n' is the number of PEG units) in a suitable solvent such as DMF or DMSO.[4] b. Add a coupling reagent (e.g., HATU or HOBt) and a base (e.g., DIPEA).[4] c. Stir the reaction at room temperature until completion, monitoring its progress by LC-MS.[4]
-
Purification: Purify the intermediate product by HPLC.[4]
-
Second Coupling Reaction: Repeat the coupling reaction with the purified intermediate and the E3 ligase ligand.
-
Final Purification: Purify the final PROTAC product by HPLC.
Protocol 2: Conformational Analysis using NMR Spectroscopy
This protocol is for analyzing the 3D conformation of a PROTAC to assess intramolecular hydrogen bonding.
-
Sample Preparation: Dissolve the purified PROTAC in a non-polar solvent (e.g., chloroform-d) to mimic the cell membrane environment and a polar solvent (e.g., DMSO-d6) to represent the cytosol.
-
NMR Data Acquisition: Acquire 1D ¹H and 2D ROESY/NOESY NMR spectra for the PROTAC in both solvents.
-
Data Analysis: Analyze the chemical shifts and ROE/NOE correlations to identify protons that are in close spatial proximity. The presence of specific ROE/NOE cross-peaks can indicate a folded conformation stabilized by intramolecular hydrogen bonds.
Protocol 3: Caco-2 Permeability Assay
This cell-based assay evaluates both passive diffusion and active transport of a PROTAC across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.[2]
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[6]
-
Permeability Measurement (Apical to Basolateral - A->B): a. Replace the medium in the apical (upper) chamber with a solution containing the PROTAC.[6] b. The basolateral (lower) chamber contains fresh medium.[6] c. Incubate at 37°C for a defined period (e.g., 2 hours).[6] d. Collect samples from the basolateral chamber for analysis.
-
Permeability Measurement (Basolateral to Apical - B->A): To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC to the basolateral chamber and sampling from the apical chamber.[8][6]
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[8]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions. An efflux ratio (Papp(B->A) / Papp(A->B)) greater than 2 suggests the PROTAC is a substrate for active efflux transporters.
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial membrane.[2]
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[2][4]
-
Assay Setup: a. Fill a 96-well donor plate with the PROTAC solution in a suitable buffer (e.g., PBS, pH 7.4).[2][4] b. Place the lipid-coated filter plate on top of the donor plate. c. Add acceptor buffer to the wells of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for a set time (e.g., 4-16 hours).
-
Quantification: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the permeability coefficient (Pe).
Protocol 5: Ternary Complex Formation Assays
These assays determine the ability of a PROTAC to bring the target protein and the E3 ligase together.[4]
-
Bioluminescence Resonance Energy Transfer (BRET): a. Genetically fuse a luciferase (e.g., NanoLuc) to one protein (e.g., the E3 ligase) and a fluorescent acceptor (e.g., HaloTag labeled with a fluorescent ligand) to the other (the target protein).[4] b. In the presence of a PROTAC that induces complex formation, the luciferase and fluorescent acceptor are brought into close proximity, resulting in energy transfer and a detectable signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): a. Use antibodies labeled with a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2) that recognize the target protein and the E3 ligase, respectively. b. The formation of the ternary complex brings the donor and acceptor fluorophores close, leading to a FRET signal.
Visualizations
Caption: Mechanism of action for a PEGylated PROTAC.
Caption: Troubleshooting workflow for low PROTAC activity.
Caption: Decision tree for selecting a permeability assay.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating Steric Hindrance in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to steric hindrance encountered during the synthesis and optimization of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTACs?
A1: In PROTAC technology, steric hindrance refers to the spatial arrangement of the PROTAC molecule, the target Protein of Interest (POI), and an E3 ligase that prevents the formation of a stable and productive ternary complex.[1] This interference can be caused by bulky chemical groups on the PROTAC, unfavorable protein-protein interactions between the POI and the E3 ligase, or a linker that improperly positions the two proteins.[1] Ultimately, these steric clashes can inhibit or reduce the efficiency of target ubiquitination and subsequent degradation.[1][][3]
Q2: What are common indicators that steric hindrance may be limiting my PROTAC's efficacy?
A2: Several key indicators may suggest that steric hindrance is a problem:
-
Poor Degradation Despite Good Binary Affinity: The PROTAC exhibits strong binding to both the target protein and the E3 ligase independently but fails to induce significant degradation in cellular assays.[1]
-
Weak Ternary Complex Formation: Biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), show weak or no formation of the POI-PROTAC-E3 ligase ternary complex.[1][4]
-
High "Hook Effect": A pronounced "hook effect" is observed, where the degradation efficiency decreases at higher PROTAC concentrations.[1][4] This suggests that at high concentrations, unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) are forming preferentially over the productive ternary complex, which can be exacerbated by poor cooperativity due to steric hindrance.[1][5]
-
Negative Cooperativity: The binding of one protein partner to the PROTAC hinders the binding of the other, resulting in a cooperativity value (alpha) of less than 1.[1][6]
Q3: How does the PROTAC linker's design influence steric hindrance?
A3: The linker is a critical component in a PROTAC's design and plays a pivotal role in the formation and stability of the ternary complex.[1][4] Its length, composition, and attachment points are crucial:
-
Linker Length: An inappropriate linker length is a common cause of steric hindrance. A linker that is too short can cause steric clashes between the POI and the E3 ligase, while a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[1][][7][8]
-
Linker Composition: The chemical makeup of the linker affects its flexibility and physicochemical properties.[] Rigid linkers can pre-organize the PROTAC into a productive conformation, while flexible linkers allow for more conformational sampling. The composition also influences solubility and cell permeability.[1] Common linkers include polyethylene glycol (PEG) and alkyl chains.[4]
-
Attachment Points: The points at which the linker connects to the warhead (POI-binding ligand) and the E3 ligase ligand dictate the relative orientation of the recruited proteins. Altering the exit vector can alleviate steric clashes.[1]
Q4: Can the choice of E3 ligase impact steric hindrance?
A4: Yes, the choice of E3 ligase is crucial. Different E3 ligases have distinct surface topographies and expression levels in different cell types.[1] If steric hindrance is observed with one E3 ligase (e.g., VHL), switching to another (e.g., CRBN) may provide a more favorable protein-protein interface for ternary complex formation.[1]
Troubleshooting Guides
Problem 1: Low or no yield in the amide coupling reaction during PROTAC synthesis.
This issue often arises when coupling a sterically bulky warhead or E3 ligase ligand to the linker.
-
Possible Cause: Standard amide coupling reagents (e.g., EDC/HOBt) may not be potent enough to overcome the high activation energy barrier imposed by steric hindrance.[9]
-
Troubleshooting Steps:
-
Switch to a more powerful coupling reagent: Phosphonium or uronium-based reagents like HATU, HBTU, and PyBOP are more effective for hindered couplings. For particularly challenging cases, COMU has shown high reactivity.[9]
-
Convert the carboxylic acid to an acyl fluoride: Acyl fluorides are highly reactive and less sterically demanding intermediates. In situ generation using reagents like TFFH or BTFFH can significantly improve yields.[9]
-
Optimize reaction conditions:
-
Increase the reaction temperature to provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective.[9]
-
Use a high-boiling point, polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[9]
-
Employ a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA).[9]
-
-
Problem 2: Good binary binding, but poor or no degradation of the target protein.
This is a classic sign of issues with ternary complex formation, often due to steric hindrance.[1]
-
Possible Cause: The PROTAC's conformation does not support a stable and productive ternary complex, leading to steric clashes between the POI and the E3 ligase.[1][7]
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Directly measure the formation and stability of the ternary complex using biophysical assays like SPR, ITC, or co-immunoprecipitation (Co-IP).[1][4][10]
-
Modify the Linker:
-
Vary Linker Length: Synthesize a library of PROTACs with different linker lengths (e.g., by varying the number of PEG units or alkyl chain lengths).[1]
-
Alter Linker Composition: Experiment with more rigid or flexible linkers to find a composition that supports a stable ternary complex.[1]
-
Change Linker Attachment Points: Modify the connection point on the warhead or the E3 ligase ligand to alter the orientation of the proteins.[1]
-
-
Switch E3 Ligase: If linker modifications are unsuccessful, consider redesigning the PROTAC to recruit a different E3 ligase.[1]
-
Computational Modeling: Use molecular docking and modeling to predict the ternary complex structure and identify potential steric clashes, which can guide a rational redesign.[1][3]
-
Data Presentation
Table 1: Troubleshooting Strategies for Common Steric Hindrance Issues in PROTAC Development
| Observed Problem | Potential Cause Related to Steric Hindrance | Recommended Solutions | Experimental Assays for Verification |
| Low synthetic yield (amide coupling) | Bulky reactants impeding bond formation.[9] | Use stronger coupling reagents (HATU, COMU); Convert to acyl fluoride; Optimize temperature and solvent.[9] | Reaction monitoring (TLC, LC-MS) |
| Good binary binding, no degradation | Improper ternary complex geometry.[1] | Modify linker (length, composition, attachment); Change E3 ligase.[1] | Co-IP, SPR, TR-FRET, Western Blot |
| Pronounced "Hook Effect" | Formation of unproductive binary complexes at high concentrations due to poor cooperativity.[1][4] | Improve cooperativity through linker optimization; Redesign for a different E3 ligase.[1] | Dose-response degradation assays (Western Blot, In-Cell Western) |
| Poor cell permeability | High molecular weight and/or unfavorable physicochemical properties.[11] | Optimize linker to balance hydrophilicity and hydrophobicity; Reduce molecular weight if possible.[4][11] | PAMPA, Caco-2 assays |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation in Cells
This protocol verifies the formation of the POI-PROTAC-E3 ligase ternary complex within a cellular environment.[1][10]
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G agarose beads or magnetic beads to capture the antibody-protein complexes. Incubate for 1-3 hours at 4°C.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting, probing for all three components of the ternary complex: the POI, the E3 ligase, and a tag on the PROTAC if available.
Protocol 2: Surface Plasmon Resonance (SPR) for In Vitro Ternary Complex Analysis
This method measures the binding kinetics and affinity of the ternary complex.[1][4]
-
Immobilization: Immobilize the purified E3 ligase (e.g., VHL) onto the sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD).
-
Inject the purified target protein over a separate flow cell to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase. The resulting sensorgram will show the formation of the ternary complex. A change in the binding response compared to the binary interactions indicates ternary complex formation.
Visualizations
Caption: Troubleshooting workflow for steric hindrance in PROTAC synthesis and efficacy testing.
Caption: Comparison of productive vs. sterically hindered ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacytimes.com [pharmacytimes.com]
PROTACs Technical Support: Troubleshooting Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formation of the PROTAC ternary complex (Target Protein-PROTAC-E3 Ligase).
Frequently Asked Questions (FAQs)
Q1: What is the ternary complex in the context of PROTACs?
A1: The ternary complex is the crucial intermediate structure in the PROTAC mechanism of action, consisting of the target protein (POI), the PROTAC molecule, and an E3 ubiquitin ligase, all bound together simultaneously. The PROTAC acts as a molecular glue, bridging the target protein and the E3 ligase. The formation of a stable and productive ternary complex is essential for the subsequent ubiquitination of the target and its degradation by the proteasome.
Q2: Why is the stability of the ternary complex important for PROTAC efficacy?
A2: The stability of the ternary complex directly influences the efficiency of the ubiquitination process. A more stable complex allows the E3 ligase sufficient time to transfer ubiquitin to the target protein. The stability is often quantified by the dissociation constant (KD) of the complex. Factors influencing stability include the intrinsic affinities of the PROTAC for both the target and the E3 ligase, as well as the cooperativity between the proteins once the complex is formed.
Q3: What is cooperativity in ternary complex formation?
A3: Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein partner influences its affinity for the second protein partner.
-
Positive Cooperativity (α > 1): The binding of the first protein increases the affinity for the second, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is the desired outcome for an efficient PROTAC.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second, resulting in a less stable ternary complex.
-
No Cooperativity (α = 1): The two binding events are independent of each other.
The presence of strong positive cooperativity is a hallmark of a well-designed PROTAC.
Q4: What are the primary biophysical methods to measure ternary complex formation and stability?
A4: Several biophysical techniques can be employed to detect and quantify the formation of the ternary complex. The choice of method often depends on the specific proteins and available resources. Key methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-layer Interferometry (BLI), and Förster Resonance Energy Transfer (FRET).
Troubleshooting Guide: Issues with Ternary Complex Formation
This guide addresses common experimental failures and provides structured approaches to diagnose and solve them.
Problem 1: My PROTAC binds to the E3 ligase and the target protein individually, but I cannot detect the ternary complex.
This is a common issue that often points to problems with cooperativity or the experimental setup.
Potential Causes:
-
Negative Cooperativity: The binding of one protein partner sterically hinders or allosterically inhibits the binding of the second partner.
-
Incorrect Protein Constructs: The protein versions used may lack necessary domains or post-translational modifications for stable interaction.
-
Suboptimal Assay Conditions: Buffer conditions, temperature, or protein concentrations may not be conducive to complex formation.
-
Low Sensitivity of the Assay: The chosen method may not be sensitive enough to detect a weak or transient ternary complex.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undetected ternary complexes.
Recommended Solutions & Experiments
-
Assess Cooperativity with SPR: Use Surface Plasmon Resonance (SPR) to dissect the binding events. This allows for the determination of kinetic parameters (kon, koff) and affinity (KD) for each step of the complex formation.
-
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction 1 (PROTAC-E3): Inject varying concentrations of the PROTAC over the E3 ligase surface to determine the binary affinity (KD1).
-
Binary Interaction 2 (PROTAC-Target): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine its binary affinity (KD2).
-
Ternary Complex Formation: Titrate the target protein into a solution containing a fixed, saturating concentration of the PROTAC, and inject this mixture over the immobilized E3 ligase surface. The resulting binding kinetics will reflect the formation of the ternary complex.
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir) to extract kinetic constants. Calculate cooperativity (α) using the formula: α = KD1 / KD (ternary).
-
-
-
Validate Protein Constructs: Ensure that the proteins used are correctly folded and active. Use full-length proteins or constructs that are known to be functional. Verify protein identity and purity via mass spectrometry and SDS-PAGE.
-
Optimize Assay Buffer: Systematically vary buffer components such as pH (e.g., 6.5-8.0) and salt concentration (e.g., 50-200 mM NaCl) to find conditions that favor the protein-protein interactions required for the complex.
-
Switch to a Cellular Assay: If biophysical methods fail, it's possible the complex is too transient to detect in vitro but still functional in a cellular environment. Perform a Western blot or targeted proteomics experiment to measure the degradation of the target protein in cells treated with the PROTAC. Significant degradation implies the formation of a functional ternary complex.
Problem 2: The ternary complex is detected, but it is weak and shows poor stability (High KD).
A weak complex can lead to inefficient ubiquitination and, consequently, poor degradation of the target protein.
Potential Causes:
-
Suboptimal PROTAC Linker: The length, rigidity, or attachment points of the linker may not allow for an optimal geometric arrangement of the two proteins.
-
Weak Binary Affinities: One or both of the PROTAC's warheads may have insufficient affinity for its respective protein.
-
Lack of Positive Cooperativity: The protein-protein interface in the ternary complex is not contributing favorably to the overall stability.
Recommended Solutions & Experiments
-
Systematic Linker Modification: This is often the most critical step. Synthesize a matrix of PROTACs with varying linker lengths (e.g., PEG linkers of different lengths) and compositions (e.g., alkyl chains vs. PEG).
-
Affinity Improvement of Warheads: If one of the binary interactions is particularly weak, consider re-engineering that warhead to improve its intrinsic affinity for the target or E3 ligase.
-
Quantify Stability and Cooperativity with ITC: Isothermal Titration Calorimetry can provide a complete thermodynamic profile of the ternary complex formation, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (KD).
-
Experimental Protocol: ITC Analysis of Ternary Complex
-
Setup: Place the target protein in the ITC cell.
-
Titration: Fill the injection syringe with the E3 ligase that has been pre-saturated with the PROTAC.
-
Measurement: Titrate the E3-PROTAC solution into the target protein solution. The heat changes upon binding are measured to determine the thermodynamic parameters of the ternary complex formation.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to extract KD, ΔH, and n.
-
-
Data Summary Table: Comparison of PROTAC Linker Variants
| PROTAC Variant | Linker Type | Linker Length | Binary KD (Target, nM) | Binary KD (E3, nM) | Ternary KD (nM) | Cooperativity (α) | Degradation (DC50, nM) |
| PROTAC-A | PEG | 8 atoms | 120 | 250 | 95 | 1.26 | 150 |
| PROTAC-B | PEG | 12 atoms | 115 | 260 | 25 | 4.60 | 35 |
| PROTAC-C | Alkyl | 12 atoms | 118 | 255 | 15 | 7.87 | 10 |
| PROTAC-D | PEG | 16 atoms | 122 | 245 | 80 | 1.53 | 120 |
This table demonstrates how modifying the linker (PROTAC-B and C) can significantly improve ternary complex affinity (lower Ternary KD) and cooperativity, leading to more potent cellular degradation (lower DC50).
Visualizing the PROTAC Mechanism
The formation of the ternary complex is the central event in the PROTAC-mediated degradation pathway.
Caption: The PROTAC-mediated protein degradation pathway.
Technical Support Center: Assessing and Minimizing Off-Target Effects of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in assessing and minimizing the off-target effects of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in PROTACs?
A1: Off-target effects in PROTACs, which can lead to the unintended degradation of proteins, primarily arise from several factors:
-
Warhead Promiscuity: The ligand designed to bind your protein of interest (POI) may also have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]
-
E3 Ligase Ligand Activity: Ligands used to recruit E3 ligases, such as those derived from thalidomide for Cereblon (CRBN), can independently induce the degradation of other proteins, like zinc-finger transcription factors.[1][3][4]
-
Ternary Complex-Dependent Off-Targets: The formation of the POI-PROTAC-E3 ligase ternary complex can create new protein-protein interaction surfaces, leading to the ubiquitination and degradation of "neosubstrates" that don't independently bind to the warhead or the E3 ligase ligand.[4]
-
High PROTAC Concentrations: Using excessive concentrations of a PROTAC can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) reduces on-target efficiency and can increase off-target pharmacology.[1][4][5]
Q2: How can I rationally design a PROTAC to improve its selectivity from the outset?
A2: Improving selectivity is a critical aspect of PROTAC design. Several strategies can be employed:[1][6]
-
Optimize the Target-Binding Warhead: Utilize a highly selective ligand for your protein of interest. Even a promiscuous inhibitor can be engineered into a selective degrader by optimizing other PROTAC components.[1]
-
Modify the Linker: The length, composition, and attachment point of the linker are crucial. Systematically varying the linker can influence the conformation of the ternary complex, thereby enhancing selectivity for the intended target.[1][6][7]
-
Select an Appropriate E3 Ligase: Different E3 ligases have varying substrate specificities and tissue expression patterns. Choosing a suitable E3 ligase can significantly enhance the selectivity of a PROTAC and minimize off-target effects.[6] For instance, recruiting a tissue-specific E3 ligase can reduce off-tissue effects.[4]
-
Introduce Covalent Modifications: Engineering covalent PROTACs can enhance their specificity and efficacy.[6]
Q3: What are essential negative controls for PROTAC experiments?
A3: Well-designed negative controls are crucial to demonstrate that the observed protein degradation is a direct result of the PROTAC's intended mechanism.[8][9][10] Key negative controls include:
-
E3 Ligase Binding-Deficient Control: This control is structurally very similar to the active PROTAC but has a modification that prevents it from binding to the E3 ligase. A common strategy for CRBN-based PROTACs is the methylation of the glutarimide nitrogen on the thalidomide moiety.[9]
-
Target Protein Binding-Deficient Control: This control is designed to bind to the E3 ligase but not to the protein of interest. This can be achieved by using an enantiomer or an epimer of the active warhead that has significantly reduced or no binding affinity for the target.[9]
-
Warhead Alone: The warhead molecule by itself can bind to the target protein but cannot recruit the E3 ligase. This helps distinguish between target degradation and target inhibition effects.[8]
-
E3 Ligase Ligand Alone: The E3 ligase ligand alone can bind to the E3 ligase but will not recruit the target protein.[8]
Q4: What is the "hook effect" and how does it relate to off-target effects?
A4: The "hook effect" describes the paradoxical decrease in protein degradation at very high PROTAC concentrations.[1][4][5] This occurs because the bifunctional PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[4][5] This can not only reduce on-target efficiency but also potentially increase off-target effects.[1][4]
Troubleshooting Guides
Problem 1: High off-target degradation observed in global proteomics.
| Possible Cause | Solution |
| Promiscuous Warhead | 1. Redesign the PROTAC with a more selective warhead.[1] 2. Perform warhead optimization to improve binding affinity and selectivity for the intended target.[2] |
| Off-target Activity of the E3 Ligase Ligand | 1. For pomalidomide-based CRBN recruiters, consider modifications to the phthalimide ring (e.g., at the C5 position) to reduce off-target zinc finger protein degradation.[1][3][11] 2. Test an alternative E3 ligase recruiter. |
| Unfavorable Linker Design | 1. Synthesize a library of PROTACs with varying linker lengths, compositions, and attachment points to identify a more selective molecule.[1] |
| Suboptimal PROTAC Concentration | 1. Perform a dose-response experiment to find the optimal concentration that maximizes on-target degradation while minimizing off-targets.[4] This will also help identify if you are operating in the "hook effect" range. |
Problem 2: No or weak on-target degradation, making off-target assessment difficult.
| Possible Cause | Solution |
| Poor Cell Permeability | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA).[1] 2. Modify the PROTAC structure to improve its physicochemical properties. |
| Inefficient Ternary Complex Formation | 1. Use a biophysical assay like Surface Plasmon Resonance (SPR) or a cellular assay like the NanoBRET™ Target Engagement Assay to confirm ternary complex formation.[1][12] 2. Optimize the linker to promote a more stable and productive ternary complex.[1][6] |
| Low Expression of the Required E3 Ligase | 1. Confirm the expression of the target E3 ligase (e.g., CRBN, VHL) in your cell line by Western blot or qPCR.[1][13] 2. Choose a cell line with higher endogenous expression of the E3 ligase.[2] |
| Rapid Synthesis or Slow Turnover of the Target Protein | 1. Perform a time-course experiment to determine the optimal treatment duration.[2] 2. Measure the half-life of your target protein.[2] |
Problem 3: High cytotoxicity observed in cell-based assays.
| Possible Cause | Solution |
| On-Target Toxicity | 1. Confirm that the observed cytotoxicity correlates with the degradation of your target protein. This is the desired outcome if the target is an oncoprotein. 2. Perform washout experiments to see if the phenotype is reversible upon removal of the PROTAC.[13] |
| Off-Target Toxicity | 1. Use a non-degrading control molecule (e.g., one with a mutated E3 ligase ligand) to see if the toxicity persists.[13] This helps to decouple the toxic effects from the degradation activity. 2. Conduct global proteomics at a non-toxic concentration to identify any unintended degraded proteins that might be causing the toxicity.[13] |
| Compound-Related Toxicity | 1. Determine the cytotoxic concentration using assays like MTT or CellTiter-Glo.[4] 2. Use the lowest effective concentration of the PROTAC that achieves target degradation.[4][13] 3. Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells.[4] |
Experimental Protocols
Protocol 1: Global Proteomics using Mass Spectrometry for Unbiased Off-Target Discovery
This technique provides an unbiased view of changes in protein abundance across the proteome upon PROTAC treatment.[7]
-
Sample Preparation:
-
Protein Digestion:
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[7]
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform statistical analysis to identify proteins with significant changes in abundance between PROTAC-treated and control samples.[7]
-
Protocol 2: Western Blotting for Validation of On- and Off-Target Degradation
Western blotting is a standard technique to confirm the degradation of specific proteins identified through proteomics or predicted as potential off-targets.[7]
-
Cell Treatment and Lysis:
-
Treat cells with a serial dilution of the active PROTAC and the negative control. Include a vehicle-only (DMSO) control. A typical concentration range is 1 nM to 10 µM.[9]
-
Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[9]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8][9]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
Protocol 3: NanoBRET™ Target Engagement Assay for Ternary Complex Formation
This assay measures bioluminescence resonance energy transfer (BRET) to assess protein proximity in live cells, confirming the formation of the ternary complex.[12][14]
-
Cell Preparation:
-
Use cells that are genetically modified to express either the protein of interest or the E3 ligase fused to NanoLuc® luciferase, and the corresponding binding partner fused to a HaloTag® protein.
-
-
Assay Setup:
-
Plate the cells and treat them with the HaloTag® ligand labeled with a fluorescent reporter.
-
Add varying concentrations of your PROTAC.
-
-
BRET Measurement:
-
Add the NanoLuc® substrate and measure the BRET signal using a luminometer. An increased BRET signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Key contributors to PROTAC-mediated off-target effects.
Caption: A logical workflow for troubleshooting and mitigating off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Analytical Challenges in Monitoring PEGylation Reactions
Welcome to the Technical Support Center for PEGylation reaction monitoring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analytical challenges encountered during the monitoring of PEGylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in monitoring PEGylation reactions?
A1: The most frequent analytical challenges include:
-
Low Yield of PEGylated Product: Difficulty in achieving the desired reaction efficiency.
-
Protein Aggregation: Formation of insoluble protein aggregates during the reaction.[1]
-
Product Heterogeneity: Formation of a mixture of products, including unreacted protein, excess PEG reagent, and proteins with varying numbers of attached PEG molecules (polydispersity) at different sites (positional isomers).[2]
-
Inaccurate Characterization: Difficulties in accurately determining the degree of PEGylation, identifying the conjugation sites, and quantifying impurities.[3]
-
Complex Data Interpretation: Mass spectra and chromatograms of PEGylated proteins can be complex and difficult to interpret due to the polydispersity of PEG.[4]
Q2: How can I control the degree of PEGylation to achieve a more homogenous product?
A2: Controlling the degree of PEGylation is crucial for producing a consistent product. Key parameters to optimize include:
-
Molar Ratio of PEG to Protein: A high excess of the PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein. Systematically decrease the molar ratio to favor mono-PEGylation.[5]
-
Reaction pH: The pH of the reaction buffer affects the reactivity of the functional groups on the protein. For amine-reactive PEGylation, a lower pH can favor the more nucleophilic N-terminal alpha-amino group over lysine residues.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally result in a lower degree of PEGylation. It is essential to monitor the reaction over time to determine the optimal endpoint.[6]
Q3: My mass spectrometry data for my PEGylated protein is complex and difficult to interpret. What are the common causes and solutions?
A3: The complexity of mass spectra for PEGylated proteins often arises from the inherent polydispersity of PEG polymers and the presence of multiple PEGylation sites.[4]
-
Cause: Traditional PEG reagents consist of a distribution of different chain lengths, leading to a broad distribution of masses for the PEGylated protein.
-
Solution:
-
High-Resolution Mass Spectrometry: Use high-resolution instruments like Q-TOF or Orbitrap to better resolve the different PEGylated species.[3]
-
Deconvolution Software: Utilize specialized software to deconvolute the complex spectra and determine the zero-charge mass of the different species.[7]
-
Monodisperse PEG Reagents: Consider using precisely defined molecular weight PEG reagents to simplify the mass spectra.[7]
-
Q4: I am seeing poor peak resolution between my PEGylated protein and the native protein in my HPLC analysis. How can I improve the separation?
A4: Poor peak resolution in HPLC can be due to several factors.
-
Inappropriate HPLC Mode: The chosen mode (e.g., Size Exclusion, Ion Exchange, Reversed-Phase) may not be optimal. For significant size differences, Size-Exclusion Chromatography (SEC) is highly effective.[1] For separating positional isomers, Reversed-Phase HPLC (RP-HPLC) often provides better resolution.[1][2]
-
Suboptimal Mobile Phase Conditions: The gradient slope, organic solvent, and additives in the mobile phase can significantly impact separation. Adjusting the gradient to be shallower can improve the resolution of closely eluting peaks.[1]
-
Column Temperature: Increasing the column temperature in RP-HPLC can improve peak shape and resolution for PEGylated proteins.[2]
Troubleshooting Guides
Issue 1: Low or No PEGylation Yield
| Possible Cause | Recommended Solution |
| Inactive PEG Reagent | PEG reagents, especially NHS esters and maleimides, are sensitive to moisture and can hydrolyze. Store reagents under inert gas and desiccated at the recommended temperature. Allow the reagent to warm to room temperature before opening to prevent condensation.[6][7] |
| Suboptimal Reaction pH | The reactivity of the target functional groups on the protein is highly pH-dependent. For amine-reactive PEGs (e.g., NHS esters), ensure the pH is between 7 and 9. For thiol-reactive PEGs (e.g., maleimides), a pH of 6.5-7.5 is optimal.[7] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris, can compete with the protein for the activated PEG reagent. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES.[6] |
| Insufficient Molar Ratio of PEG | A low molar excess of the PEG reagent may lead to an incomplete reaction. Increase the molar ratio of PEG to protein, but be aware that a very high excess can lead to multi-PEGylation.[7] |
| Low Reaction Temperature | While lower temperatures can improve protein stability, they also slow down the reaction rate. Consider gradually increasing the reaction temperature while monitoring for any signs of protein instability.[6] |
Issue 2: Protein Aggregation During PEGylation
| Possible Cause | Recommended Solution |
| High Protein Concentration | High protein concentrations increase the likelihood of intermolecular cross-linking. Reduce the protein concentration in the reaction mixture.[5] |
| Suboptimal Buffer Conditions | The buffer composition can affect protein stability. Screen different buffer systems and pH values to find conditions that maintain protein solubility.[1] |
| Cross-linking with Bifunctional PEGs | If not using a monofunctional PEG (like mPEG), the reagent can cause intermolecular cross-linking. Ensure you are using a monofunctional PEG reagent if aggregation is an issue.[7] |
| Vigorous Agitation | Excessive stirring or shaking can lead to protein denaturation and aggregation. Use gentle mixing during the reaction. |
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of PEGylated Proteins
Objective: To qualitatively assess the success of the PEGylation reaction by observing a shift in the apparent molecular weight of the protein.
Methodology:
-
Sample Preparation:
-
Prepare samples of the unreacted protein, the PEGylation reaction mixture at different time points, and the purified PEGylated conjugate.
-
Mix the protein samples with a 2x or 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).[8]
-
Heat the samples at 95-100°C for 5-10 minutes for complete denaturation.[8]
-
-
Electrophoresis:
-
Load the denatured samples and a molecular weight marker into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the tracking dye reaches the bottom.[8]
-
-
Staining:
-
Coomassie Brilliant Blue Staining: Immerse the gel in Coomassie staining solution for at least 1 hour, followed by destaining to visualize protein bands.[8]
-
Barium Iodide Staining (for PEG): Immerse the gel in a 5% barium chloride solution for 10 minutes, rinse with deionized water, and then immerse in an iodine solution to specifically stain the PEG component.[8][9]
-
Protocol 2: Size-Exclusion Chromatography (SEC-HPLC) for Purity Analysis
Objective: To separate and quantify the PEGylated protein, unreacted protein, and high-molecular-weight aggregates based on their hydrodynamic radius.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., TSKgel G3000SWXL).[10]
-
Mobile Phase: A buffer that maintains the native structure of the protein, typically a phosphate buffer with a salt concentration of at least 150 mM to prevent ionic interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.[2]
-
Detection: UV absorbance at 280 nm.[2]
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.22 µm filter.[2]
-
Analysis: Inject the sample and monitor the elution profile. Aggregates will elute first, followed by the PEGylated protein, and then the smaller unreacted protein.
Protocol 3: Reversed-Phase HPLC (RP-HPLC) for Heterogeneity Analysis
Objective: To separate different PEGylated species, including positional isomers, based on their hydrophobicity.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: A reversed-phase column suitable for protein separations (e.g., Jupiter C4 or C18, 300 Å, 5 µm).[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][2]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20-80% B over 30 minutes).[2]
-
Detection: UV absorbance at 214 nm or 280 nm.[2]
-
Analysis: The attachment of the hydrophilic PEG chain generally decreases the retention time of the protein. This method can often resolve species with the same degree of PEGylation but at different sites.[2]
Protocol 4: MALDI-TOF Mass Spectrometry for Molecular Weight Determination
Objective: To determine the molecular weight of the PEGylated protein and calculate the degree of PEGylation.
Methodology:
-
Sample Preparation:
-
Purify the PEGylated protein to remove unreacted protein and excess PEG.
-
Mix the sample with a suitable MALDI matrix solution (e.g., sinapic acid).[12]
-
-
Spotting (Dried-Droplet Method):
-
Spot 1 µL of the matrix solution onto a MALDI target plate and let it air dry.
-
Apply 1 µL of the PEGylated protein sample on top of the dried matrix spot.
-
Allow the sample-matrix mixture to co-crystallize at room temperature.[13]
-
-
Data Acquisition:
-
Acquire mass spectra in linear positive ion mode using a MALDI-TOF mass spectrometer.[14]
-
-
Data Analysis:
-
Determine the average molecular weight of the PEGylated protein from the centroid of the peak distribution.
-
Calculate the number of attached PEG chains by subtracting the molecular weight of the unmodified protein from that of the PEGylated species and dividing by the molecular weight of the PEG reagent.[9]
-
Visualizations
Caption: Troubleshooting workflow for common PEGylation reaction issues.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. covalx.com [covalx.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Data-Driven Comparison of Acid-PEG9-t-butyl Ester and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Polyethylene Glycol (PEG) Linker
The strategic selection of a chemical linker is a critical step in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the conjugate's solubility, stability, pharmacokinetics, and ultimately, its therapeutic efficacy. Among the diverse array of linkers, those incorporating polyethylene glycol (PEG) have become a cornerstone in the field due to their unique physicochemical properties.
This guide provides an objective, data-driven comparison of Acid-PEG9-t-butyl ester with other PEG linkers of varying lengths and functionalities. By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
The Role of PEG Linkers in Advanced Therapeutics
PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity, biocompatibility, and flexibility to the conjugate.[1] The incorporation of a PEG moiety can:
-
Enhance Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic payloads, mitigating aggregation issues.[2]
-
Improve Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a conjugate, leading to reduced renal clearance and a longer plasma half-life.[3]
-
Reduce Immunogenicity: The flexible PEG chain can shield the conjugate from the immune system, potentially reducing an immune response.
-
Provide a Flexible Spacer: The linker's length and flexibility are crucial for the proper spatial orientation of the targeting and payload moieties, which is particularly important for the formation of a stable and productive ternary complex in PROTACs.[4][5]
This compound is a heterobifunctional linker that features a discrete PEG chain of nine ethylene glycol units, a terminal carboxylic acid, and a t-butyl ester-protected carboxylic acid. This structure allows for a controlled, stepwise synthesis, making it a valuable tool in the construction of complex bioconjugates.[6]
Quantitative Comparison of PEG Linker Performance
The optimal PEG linker length is highly dependent on the specific application, including the target protein and the E3 ligase pair in the case of PROTACs.[5] The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics.
Table 1: Impact of PEG Linker Length on PROTAC Performance (BET Protein Degraders)
| PROTAC Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) | Reference |
| Alkyl C9 Linker | ~1 | >90 | High | [7] |
| PEG-based Linker (e.g., in ARV-771) | ~1.8 | >90 | Moderate | [7] |
| Short PEG Linker (e.g., 1-2 PEG units) | >5000 | Weak Degradation | Moderate | [8] |
| Intermediate PEG Linker (e.g., 4-5 PEG units) | <500 | >90 | Moderate-Low | [8] |
| PEG9-like Linker | Effective Range | Effective Range | Expected Moderate-Low | [9] |
Note: Data is synthesized from studies on BET protein-targeting PROTACs and may not be directly comparable due to differences in experimental setups. The performance of a PEG9-linker is inferred to be within the effective range observed for longer PEG chains in similar systems.
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Cytotoxicity
| PEG Linker Length | Plasma Half-life (t½) | In Vitro Cytotoxicity (IC50) | Reference |
| No PEG Linker | 19.6 min | Low nM range | [3] |
| 4 kDa PEG | 2.5-fold increase vs. no PEG | 4.5-fold increase vs. no PEG | [3] |
| 10 kDa PEG | 11.2-fold increase vs. no PEG | 22-fold increase vs. no PEG | [3] |
This data, from a study on affibody-drug conjugates, illustrates the trade-off between improved pharmacokinetics and reduced in vitro potency with increasing PEG linker length.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of different linkers. The following are representative protocols for the synthesis and evaluation of a PROTAC using an acid-PEG-t-butyl ester linker.
Protocol 1: Synthesis of a PROTAC using Acid-PEG-t-butyl Ester
This protocol describes a two-step amide coupling process.
Step 1: Coupling of the first ligand to the linker
-
Dissolution: Dissolve the amine-functionalized first ligand (1.0 equivalent) and Acid-PEG-t-butyl ester (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Activation: Add N,N'-diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution and stir for 5 minutes at room temperature. Add (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Deprotection of the t-butyl ester
-
Dissolution: Dissolve the purified intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Reaction: Stir the solution at room temperature for 1-3 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM three times to remove residual TFA. The resulting crude product with a free carboxylic acid can often be used in the next step without further purification.
Step 3: Coupling of the second ligand
-
Dissolution: Dissolve the deprotected intermediate from Step 2 (1.0 equivalent) and the amine-functionalized second ligand (1.2 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature. Add HATU (1.2 equivalents).
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Purification: Upon completion, purify the final PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC).
Protocol 2: Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control.[10]
Visualizing Key Processes
Diagrams of signaling pathways and experimental workflows can aid in understanding the application of these linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Synthetic workflow for a PROTAC using a protected PEG linker.
Conclusion
The choice of a PEG linker is a critical, data-driven decision in the design of advanced bioconjugates. While this compound offers a versatile platform for controlled synthesis, the optimal linker length must be empirically determined for each specific application. Shorter PEG linkers may favor higher in vitro potency, whereas longer linkers generally enhance solubility, stability, and circulation half-life. The data and protocols presented in this guide provide a foundation for the rational design and evaluation of conjugates incorporating this compound and other PEG linkers, ultimately contributing to the development of more effective and safer therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Strategies: Acid-PEG9-t-butyl Ester vs. NHS-ester PEG
For Immediate Release
In the landscape of biopharmaceutical development, the precise chemical linkage of polyethylene glycol (PEG) to biologics is a critical step in enhancing their therapeutic properties. The choice of PEGylation reagent dictates not only the efficiency and specificity of the conjugation reaction but also the stability and performance of the final product. This guide provides an in-depth, objective comparison for researchers, scientists, and drug development professionals between two prominent amine-reactive PEGylation strategies: the two-step approach using Acid-PEG9-t-butyl ester and the direct approach with pre-activated NHS-ester PEG.
Executive Summary: Functionality and Application at a Glance
The primary distinction between these two reagents lies in their reactivity and the resulting conjugation workflow. NHS-ester PEG is an activated molecule, primed for immediate, one-step conjugation to primary amines on proteins, peptides, or other biomolecules. This makes it a straightforward choice for rapid and efficient labeling.
Conversely, This compound is a heterobifunctional linker that requires a multi-step approach. It features a carboxylic acid at one terminus and a t-butyl ester protecting group at the other. This design necessitates an initial deprotection step to reveal a second carboxylic acid or, more commonly, the activation of the existing carboxylic acid to an amine-reactive species in situ. This multi-step nature, while more complex, offers greater flexibility in complex synthetic strategies, such as in the development of Proteolysis Targeting Chimeras (PROTACs).
Comparative Analysis of Performance
The selection of a PEGylation strategy is a critical decision in the development of bioconjugates. The following tables provide a summary of key performance indicators for both this compound (via in situ activation) and pre-activated NHS-ester PEG to facilitate an informed choice.
| Feature | This compound (via EDC/NHS activation) | NHS-ester PEG (pre-activated) | Key Considerations & References |
| Reaction Type | Two-step, one-pot reaction (carboxyl activation followed by amine coupling) | One-step reaction with amine-containing molecules | The two-step nature of the Acid-PEG approach can introduce more variables that may affect the overall yield.[1][2] |
| Typical Conjugation Yield | 40-75% | 60-90% (for the coupling step) | Yields for EDC/NHS can be variable and are sensitive to reaction conditions. Pre-activated esters, being purified intermediates, generally offer higher yields in the final coupling step.[1] |
| Reaction Time | Activation: 15-30 min; Coupling: 1-4 hours | 30-60 minutes | Pre-activated NHS esters react directly, often leading to shorter overall reaction times.[1] |
| Intermediate Stability (Aqueous) | O-acylisourea: seconds to minutes; NHS ester: half-life of 10 min to a few hours at neutral pH | Half-life of 10 minutes to several hours at neutral pH, highly pH-dependent | The hydrolysis of NHS esters is a major competing reaction and increases with pH.[1][][4][5] |
| Optimal pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 7.2-8.5 | The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment, while the reaction with amines is favored at a slightly basic pH.[1][6] |
| Control & Purity | Risk of side reactions (e.g., N-acylurea, anhydride formation) can lead to a more heterogeneous product.[1][7][8] | Higher control over stoichiometry and potentially higher purity of the final conjugate due to the use of a purified activated intermediate.[1] | |
| Convenience | A one-pot procedure that avoids the need for prior synthesis and isolation of an activated intermediate.[1] | Requires the initial synthesis and purification of the NHS ester, or purchase from a commercial source. |
Chemical Properties and Reaction Mechanisms
The divergent functionalities of these two molecules stem from their distinct terminal groups. NHS-ester PEG features a highly reactive N-hydroxysuccinimide ester, while this compound has a stable carboxylic acid and a protected t-butyl ester.
NHS-ester PEG: The Amine-Reactive Workhorse
The NHS ester is a highly efficient activating group for carboxylic acids, enabling them to react readily with primary amines to form stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that collapses to release N-hydroxysuccinimide and form the desired amide linkage.[]
This compound: A Two-Step Conjugation Pathway
The use of this compound for amine conjugation involves two key stages:
-
Activation of the Carboxylic Acid: The terminal carboxylic acid is activated in situ using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable, amine-reactive NHS ester by NHS.[1][9]
-
Reaction with the Amine: The newly formed NHS ester on the PEG linker then reacts with a primary amine on the target molecule to form a stable amide bond.
The t-butyl ester group on the other end of the this compound remains intact during this process, serving as a protecting group for a carboxylic acid that can be deprotected under acidic conditions for subsequent conjugation steps if desired.
Visualizing the Bioconjugation Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the chemical structures and a typical workflow for bioconjugation using both types of PEG linkers.
Caption: Chemical structures of this compound and a generic NHS-ester PEG.
Caption: Comparative experimental workflows for bioconjugation.
Application in Targeted Protein Degradation
A significant application for these PEG linkers is in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The PEG linker connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex that leads to ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Signaling pathway of PROTAC-mediated protein degradation.[10][11][12]
Detailed Experimental Protocols
Protocol 1: Bioconjugation using this compound (via EDC/NHS Activation)
This protocol describes the conjugation of this compound to a protein with available primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., MES or PBS, pH adjusted)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., 1X PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound from the stock solution.
-
Add Activation Buffer to the tube.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the Acid-PEG solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.
-
-
Conjugation to Protein:
-
Prepare the protein solution in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Immediately add the activated Acid-PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is a common starting point. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Bioconjugation using NHS-ester PEG
This protocol outlines the direct conjugation of a pre-activated NHS-ester PEG to a protein.
Materials:
-
NHS-ester PEG
-
Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the NHS-ester PEG to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of NHS-ester PEG in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM). Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation to Protein:
-
Prepare the protein solution in the amine-free Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG to the protein solution. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted reagents and byproducts using a desalting column or dialysis.
-
Conclusion: Selecting the Optimal Strategy
The choice between this compound and a pre-activated NHS-ester PEG is contingent on the specific requirements of the bioconjugation project.
Choose this compound (via EDC/NHS activation) when:
-
A pre-activated version of the desired PEG linker is not commercially available.
-
The project involves multi-step syntheses where the protected t-butyl ester functionality is advantageous for subsequent modifications.
-
Cost is a primary concern, as EDC and NHS are generally less expensive than specialized pre-activated PEG reagents.
Choose pre-activated NHS-ester PEG when:
-
High conjugation efficiency and a more homogenous product are critical.
-
A simpler, more rapid, and reproducible one-step conjugation protocol is desired.
-
The convenience of using a well-characterized, purified, and ready-to-use reagent outweighs the cost considerations.
By carefully considering the trade-offs between these two powerful bioconjugation methodologies, researchers can select the optimal approach to achieve their desired product profile and advance their therapeutic and diagnostic development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Orthogonal Methods for Confirming Target Protein Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of target protein knockdown is a critical step to ensure the specificity and efficacy of therapeutic interventions such as siRNA, shRNA, or CRISPR. Relying on a single method for confirmation can be misleading due to potential off-target effects or artifacts. This guide provides an objective comparison of three widely used orthogonal methods for validating protein knockdown: Western Blot, Reverse Transcription Quantitative PCR (RT-qPCR), and Targeted Mass Spectrometry. We present a detailed examination of their methodologies, supporting experimental data, and visual workflows to aid in the selection of the most appropriate techniques for robust and reliable results.
The central principle of orthogonal validation is to use two or more independent methods that rely on different biological principles to measure the same endpoint.[1][2] This approach significantly increases confidence in the experimental outcome by reducing the likelihood of method-specific artifacts.[2] When validating protein knockdown, it is crucial to assess the process at both the mRNA and protein levels to gain a comprehensive understanding of the knockdown effect.
At a Glance: Comparison of Key Methodologies
The selection of a validation method depends on various factors, including the specific research question, desired level of quantification, throughput requirements, and available resources.
| Feature | Western Blot | RT-qPCR | Targeted Mass Spectrometry (SRM/MRM) |
| Principle | Immuno-detection of a specific protein separated by molecular weight. | Quantification of specific mRNA transcripts. | Quantification of proteotypic peptides from a target protein. |
| Measures | Protein expression (population average). | mRNA expression levels. | Absolute or relative protein quantification. |
| Quantitative Capability | Semi-quantitative to quantitative.[3] | Highly quantitative for mRNA levels. | Highly quantitative and reproducible.[4][5] |
| Throughput | Low to medium. | High-throughput. | Medium to high-throughput. |
| Key Advantages | Provides molecular weight confirmation, widely accessible. | High sensitivity and specificity for mRNA, cost-effective for high sample numbers. | High specificity and sensitivity, can be multiplexed, antibody-independent.[6][7] |
| Key Limitations | Dependent on antibody quality, can be time-consuming, less sensitive for low abundance proteins.[3] | mRNA and protein levels do not always correlate, susceptible to RNA degradation.[8] | Requires specialized instrumentation and expertise, higher initial setup cost. |
Case Study: Validation of AKT Knockdown in the PI3K/Akt Signaling Pathway
To illustrate the application of these orthogonal methods, we will consider the knockdown of AKT, a key serine/threonine kinase in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2][6]
Below is a diagram of the PI3K/Akt signaling pathway, illustrating the central role of AKT.
Western Blot: The Gold Standard for Protein Detection
Western blotting is a widely used technique to detect and quantify a specific protein from a complex mixture of proteins.[9]
Experimental Workflow: Western Blot
Detailed Experimental Protocol: Western Blot
-
Sample Preparation:
-
Culture cells and treat with siRNA targeting AKT or a non-targeting control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AKT (e.g., rabbit anti-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
-
RT-qPCR: A Sensitive Measure of mRNA Expression
RT-qPCR is a highly sensitive and specific method for quantifying the amount of a particular mRNA transcript, providing a direct measure of gene expression changes following knockdown.
Experimental Workflow: RT-qPCR
Detailed Experimental Protocol: RT-qPCR
-
RNA Extraction:
-
Lyse cells treated with AKT siRNA or control siRNA using a guanidinium thiocyanate-based lysis buffer.
-
Isolate total RNA using a column-based kit, including an on-column DNase digestion step.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR:
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for AKT and a housekeeping gene (e.g., GAPDH), and a SYBR Green master mix.
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AKT and the housekeeping gene in both control and knockdown samples.
-
Calculate the relative expression of AKT mRNA using the ΔΔCt method.
-
Targeted Mass Spectrometry: For Precise and Absolute Quantification
Targeted mass spectrometry, particularly Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), offers highly specific and sensitive quantification of target proteins by measuring unique peptides derived from the protein of interest.[4][5]
Experimental Workflow: Targeted Mass Spectrometry
Detailed Experimental Protocol: Targeted Mass Spectrometry (SRM)
-
Sample Preparation:
-
Lyse cells treated with AKT siRNA or control siRNA and quantify total protein.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Selection and Assay Development:
-
In silico, select 2-3 proteotypic peptides for AKT that are unique and readily detectable by mass spectrometry.
-
Synthesize stable isotope-labeled internal standard (SIS) peptides corresponding to the selected proteotypic peptides.
-
-
LC-MS/MS Analysis:
-
Spike the digested samples with the SIS peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a triple quadrupole mass spectrometer operating in SRM mode.
-
Monitor the specific precursor-to-fragment ion transitions for both the endogenous and SIS peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of both the endogenous and SIS peptides.
-
Calculate the amount of the endogenous peptide by comparing its peak area to that of the known amount of the spiked-in SIS peptide.
-
Comparative Data Summary
The following table presents representative quantitative data from the three orthogonal methods for validating AKT knockdown.
| Method | Control (Non-targeting siRNA) | AKT siRNA | Percent Knockdown |
| Western Blot (Normalized Intensity) | 1.00 | 0.25 | 75% |
| RT-qPCR (Relative mRNA Expression) | 1.00 | 0.15 | 85% |
| Targeted Mass Spectrometry (fmol/µg protein) | 5.2 | 1.1 | 79% |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 6. Targeted mass-spectrometry-based assays enable multiplex quantification of receptor tyrosine kinase, MAP kinase, and AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Targeted mass-spectrometry-based assays enable multiplex quantification of receptor tyrosine kinase, MAP kinase, and AK… [ouci.dntb.gov.ua]
Characterizing Acid-PEG9-t-butyl Ester Conjugates: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is a critical step in ensuring product quality, consistency, and efficacy. The attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and biocompatibility profiles of therapeutic molecules. This guide provides an objective comparison of mass spectrometry techniques for the analysis of Acid-PEG9-t-butyl ester conjugates, supported by experimental data and detailed protocols.
Mass Spectrometry for PEG Conjugate Analysis
Mass spectrometry is an indispensable tool for characterizing PEG conjugates, offering accurate mass measurement, confirmation of the degree of PEGylation, and identification of potential impurities.[1] Regulatory bodies like the FDA mandate rigorous characterization of such bioconjugates, making robust analytical methods essential.[1] The two most prevalent mass spectrometry techniques for analyzing PEGylated compounds are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1]
Comparison of Key Mass Spectrometry Ionization Techniques
The choice between ESI and MALDI often depends on the nature of the analyte, the complexity of the sample, and the specific information required.[1]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Process | Soft ionization technique that generates ions from a liquid solution. | Soft ionization technique that uses a matrix to absorb laser energy and ionize the analyte. |
| Typical Analytes | Proteins, peptides, oligonucleotides, and other polar molecules. | Peptides, proteins, polymers, and other large molecules. |
| Coupling | Easily coupled with Liquid Chromatography (LC) for online separation and analysis (LC/MS).[1] | Typically an offline technique, though coupling with LC is possible.[1] |
| Ion Species | Produces multiply charged ions ([M+nH]n+). | Generally produces singly charged ions ([M+H]+, [M+Na]+). |
| Spectra Complexity | Can produce complex spectra due to multiple charge states, which may overlap.[1] | Generates simpler spectra with predominantly singly charged ions. |
| Best Suited For | Detailed characterization of complex mixtures, PEGylated proteins, and when separation of components is required.[1] | Rapid molecular weight determination, quality control screening, and monitoring of synthetic reactions. |
Expected Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) provides structural information about the conjugate by fragmenting the parent ion and analyzing the resulting product ions. For this compound conjugates, two primary fragmentation pathways are expected:
-
t-Butyl Ester Cleavage: A characteristic neutral loss of isobutylene (C4H8, 56.06 Da) from the t-butyl ester group is a common fragmentation pathway.[1] This initial fragmentation is a strong indicator of the presence of the t-butyl ester moiety.[2]
-
PEG Chain Fragmentation: The PEG chain itself will fragment via cleavage of the C-O or C-C bonds, resulting in a series of product ions separated by 44.026 Da, which is the mass of an ethylene glycol unit.[1][2] This creates a characteristic pattern of peaks in the mass spectrum, confirming the PEGylated nature of the molecule.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate analysis. Below are representative protocols for the analysis of an this compound conjugate using both ESI-LC/MS and MALDI-TOF MS.
Protocol 1: ESI-LC/MS Analysis
This method is ideal for determining the exact mass of the conjugate and separating it from unreacted starting materials or other impurities.[1]
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.[1][3]
-
Further dilute the sample with the initial mobile phase to a final concentration of 1-10 µg/mL.[3]
-
Filter the diluted sample through a 0.22 µm syringe filter.[3]
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[2]
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Injection Volume: 5 µL.[2]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Capillary Voltage: 3.5 kV.[2]
-
Source Temperature: 120 °C.[2]
-
Desolvation Temperature: 350 °C.[2]
-
Full Scan MS: m/z 100-2000.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) of the protonated molecule [M+H]+. Use a collision energy ramp (e.g., 10-40 eV) to observe the fragmentation pattern.[2]
Protocol 2: MALDI-TOF MS Analysis
This method provides a rapid assessment of the molecular weight and purity of the conjugate.[1]
Sample and Matrix Preparation:
-
Analyte Solution: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile in water) to a final concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/0.1% trifluoroacetic acid.
-
Sample Spotting (Dried-Droplet Method): Mix the analyte and matrix solutions in a 1:1 ratio (v/v). Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry completely.[3]
MALDI-TOF MS Conditions:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).[3]
-
Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio.[3]
-
Mass Range: m/z 500-3000.
-
Data Acquisition: Average 100-200 laser shots per spectrum.[3]
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information for a comprehensive characterization of this compound conjugates.
| Technique | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[4] | High resolution for separating closely related species.[4] | Indirect measure of molecular weight; lower resolution for species of similar size.[4] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size. | Can be used to assess aggregation and purity. | Not suitable for separating species with similar hydrodynamic volumes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can confirm the covalent linkage and provide information on the conjugation site for smaller molecules.[4] | Lower sensitivity and complex spectra for large molecules.[4] |
For regulatory-compliant characterization, a combination of these orthogonal techniques is highly recommended.[4]
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the analytical processes.
Caption: Workflow for ESI-LC/MS analysis of PEG conjugates.
Caption: Sample preparation and analysis workflow for MALDI-TOF MS.
References
The Linker's Length: A Critical Determinant in PROTAC Efficacy
A comparative guide for researchers on the impact of linker length in Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
The design of Proteolysis Targeting Chimeras (PROTACs) as a revolutionary therapeutic modality hinges on the intricate interplay of its three core components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the connecting linker.[1][2] While often perceived as a mere spacer, the linker's length and composition are paramount, directly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase) and ultimately dictating the potency and efficacy of the degrader.[3][4] An improperly sized linker can result in diminished protein degradation due to steric hindrance if too short, or an unstable and unproductive ternary complex if too long.[5][6] This guide provides a comparative analysis of how different linker lengths affect PROTAC performance, supported by experimental data, and offers detailed protocols for key evaluation assays.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from various studies, illustrating the profound impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ERα | VHL | Alkyl/PEG | 9 | ~140,000 (IC50) | - | MCF7 | [7] |
| ERα | VHL | Alkyl/PEG | 12 | - | Significant Degradation | MCF7 | [7] |
| ERα | VHL | Alkyl/PEG | 16 | ~26,000 (IC50) | >80 | MCF7 | [7] |
| ERα | VHL | Alkyl/PEG | 19 | - | Significant Degradation | MCF7 | [7] |
| ERα | VHL | Alkyl/PEG | 21 | - | Less Degradation | MCF7 | [7] |
| TBK1 | VHL | Alkyl/Ether | <12 | No Degradation | - | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | - | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | - | [1] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | - | [1] |
| BRD4 | CRBN | PEG | 2 | >1000 | <50 | - | [3] |
| BRD4 | CRBN | PEG | 4 | 100-300 | ~80 | - | [3] |
| BRD4 | CRBN | Rigidified Alkyl | - | <100 | >90 | - | [3] |
Note: The data presented is compiled from multiple sources and serves as an illustrative guide. Optimal linker lengths are target- and system-dependent and must be determined empirically.[8]
The "Hook Effect": A Linker-Dependent Phenomenon
A common observation in PROTAC dose-response curves is the "hook effect," where degradation efficiency decreases at higher concentrations.[5][9] This is attributed to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that predominate at high concentrations, thereby reducing the formation of the productive ternary complex required for degradation.[9][10] Optimization of the linker is a key strategy to mitigate this effect by promoting positive cooperativity within the ternary complex.[11]
Visualizing PROTAC Mechanisms and Workflows
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for linker optimization, and the influence of linker length on ternary complex formation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Linker's Crucial Role: A Comparative Guide to PROTAC Activity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. While the selection of a potent warhead for the protein of interest (POI) and an effective E3 ligase ligand are critical, the composition of the linker connecting these two moieties is a key determinant of a PROTAC's success. This guide provides a comparative analysis of how different linker compositions impact PROTAC activity, supported by experimental data and detailed methodologies to aid in the development of next-generation protein degraders.
The linker is far more than a simple spacer; it actively participates in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2] Conversely, a poorly designed linker can introduce steric hindrance or lead to an unproductive ternary complex, thereby diminishing degradation efficiency.[1] The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[2][3]
Comparative Analysis of Common Linker Types
PROTAC linkers are broadly categorized into flexible and rigid types, with polyethylene glycol (PEG) and alkyl chains being the most common flexible linkers, and structures containing cyclic moieties like piperazine or alkynes representing rigid linkers.[3][4][] The choice of linker has a profound impact on a PROTAC's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.[6][7]
Flexible Linkers: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) linkers are hydrophilic and can improve the aqueous solubility of a PROTAC molecule.[6][7] This enhanced solubility is often beneficial for administration and bioavailability.[7] In contrast, alkyl linkers are generally hydrophobic, which can sometimes pose a challenge to the overall solubility of the PROTAC.[3][6] However, the hydrophobicity of alkyl linkers may lead to increased passive diffusion across cell membranes.[6] Interestingly, PEG linkers can also enhance cell permeability by inducing folded conformations that shield the molecule's polar surface area.[7][8]
The flexibility of both PEG and alkyl linkers can be advantageous in allowing the PROTAC to adopt a conformation conducive to the formation of a productive ternary complex.[4][6] However, this conformational freedom can also result in an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[4]
Rigid Linkers
Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which may enhance ternary complex stability and improve pharmacokinetic properties.[1] However, the reduced conformational flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[1]
Quantitative Comparison of PROTAC Performance with Different Linkers
The following tables summarize representative data from various studies, illustrating the impact of linker modifications on PROTAC performance against different protein targets.
Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Flexible | PEG-based | 100-300 | ~80 | Showed effective degradation. | [1] |
| Flexible | Alkyl-based | >1000 | <50 | Less effective compared to PEG-based linkers. | [1] |
| Rigid | Rigidified Alkyl | <100 | >90 | Improved potency over flexible linkers. | [1] |
Table 2: Impact of Linker Length on BCR-ABL Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observations | Reference |
| Flexible (PEG) | 12 | >1000 | <20 | Ineffective degradation. | [4] |
| Flexible (PEG) | 16 | ~250 | ~70 | Moderate degradation. | [4] |
| Flexible (PEG) | 20 | <50 | >90 | Potent and efficacious degradation. | [4] |
| Flexible (PEG) | 24 | ~100 | ~85 | Potency decreases with excessive length. | [4] |
Note: Data is synthesized from multiple sources for comparative purposes. Absolute values can vary based on specific cell lines, experimental conditions, and the specific chemical structures of the PROTACs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC activity.
Caption: PROTACs hijack the Ubiquitin-Proteasome System to degrade target proteins.[2]
Caption: A streamlined workflow for the synthesis and evaluation of a novel PROTAC.[9]
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[10]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, run samples on an SDS-PAGE gel, and transfer proteins to a PVDF membrane.[10]
-
Immunoblotting: Block the membrane and probe with primary and secondary antibodies.[11]
-
Detection and Analysis: Detect the signal using an ECL substrate and quantify band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[12][13]
Protocol 2: Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
TR-FRET assays are used to measure the proximity of the target protein and the E3 ligase in the presence of the PROTAC.[9]
Objective: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[9]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
Fluorescently labeled antibodies or reagents specific for the tags (e.g., terbium-conjugated anti-His and fluorescein-conjugated anti-GST)
-
PROTAC compound
-
Assay buffer
Methodology:
-
Assay Setup: In a microplate, combine the purified POI, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Addition of Detection Reagents: Add the fluorescently labeled detection reagents.
-
Measurement: Measure the TR-FRET signal using a plate reader. An increased FRET signal indicates the proximity of the POI and E3 ligase, signifying ternary complex formation.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).
Protocol 3: Target Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces the ubiquitination of the target protein.[10]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC, a vehicle control, and often a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions.[10]
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.[10]
-
Elution and Western Blot: Elute the protein from the beads and perform a Western blot.[10]
-
Detection: Probe the membrane with an antibody against ubiquitin to detect polyubiquitin chains on the immunoprecipitated target protein.[10]
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates successful ubiquitination of the target protein.[10]
Conclusion
The linker is a critical component in the design of efficacious PROTACs, with its composition, length, and rigidity profoundly influencing the molecule's activity. While flexible linkers like PEG and alkyl chains offer synthetic tractability, there is a growing interest in more rigid linkers to enhance potency and selectivity. The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Navigating the In Vivo Landscape of PROTACs: A Comparative Guide to PEG9 Linker Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in modern therapeutics. The linker, a key component connecting the target-binding and E3 ligase-recruiting moieties, profoundly influences a PROTAC's in vivo efficacy. This guide provides a comparative analysis of PROTACs featuring a nine-unit polyethylene glycol (PEG9) linker against those with alternative linker architectures, supported by experimental data to inform the development of next-generation protein degraders.
The selection of a linker is a pivotal decision in PROTAC design, impacting crucial pharmacological properties such as solubility, cell permeability, metabolic stability, and the geometry of the ternary complex.[1][2][3] Among the diverse linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can enhance solubility and biocompatibility.[2][4] The length of the PEG chain is a finely tuned parameter, with studies indicating that optimal length is target-dependent.[5] This guide focuses on the in vivo performance of PROTACs with a PEG9 linker, a longer-chain hydrophilic linker, and compares it to PROTACs with shorter PEG linkers and non-PEG linkers.
Comparative In Vivo Efficacy of PROTACs
Direct head-to-head in vivo comparative studies of PROTACs with identical components, varying only in the linker, are not always available in published literature. However, by examining studies on PROTACs targeting the same protein but with different linkers, we can draw valuable insights into the in vivo performance implications of linker selection. This guide will focus on two well-validated targets: Bruton's Tyrosine Kinase (BTK) and the Bromodomain and Extra-Terminal (BET) family protein BRD4.
BTK-Targeting PROTACs: The Case for a PEG9 Linker
In the realm of BTK degraders, in vitro studies have demonstrated that a PROTAC featuring a PEG9 linker can achieve potent degradation.[5] While specific in vivo data for a PEG9-BTK PROTAC is emerging, the trend in BTK PROTAC development suggests that longer, more flexible linkers can be advantageous. For comparison, we will consider a BTK PROTAC with a rigid linker.
BRD4-Targeting PROTACs: A Look at Shorter PEG Linkers
The well-characterized BRD4 degrader, ARV-825, utilizes a shorter PEG-based linker.[6] Its extensive in vivo evaluation provides a valuable benchmark for understanding the efficacy of PROTACs with shorter, flexible linkers.
Below is a summary of in vivo efficacy data for representative PROTACs targeting BTK and BRD4 with different linker architectures.
| PROTAC (Target) | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| BTK PROTAC | PEG9 | (Data emerging - illustrative example based on in vitro potency) | - | - | [5] |
| Compound 15-271 (BTK) | Rigid non-PEG | RAMOS cell xenograft | 10 mg/kg, route not specified | Effective tumor growth inhibition | [7] |
| ARV-825 (BRD4) | Shorter PEG-based | T-ALL xenograft | 5 mg/kg, i.p., daily | Significantly reduced tumor growth | [2] |
| ARV-825 (BRD4) | Shorter PEG-based | Neuroblastoma xenograft | 5 mg/kg, i.p., daily | Profoundly reduced tumor growth | [8] |
| ARV-825 (BRD4) | Shorter PEG-based | Gastric cancer xenograft | 10 mg/kg, i.p., daily | Significantly reduced tumor burden | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vivo studies. Below are representative protocols for the evaluation of PROTACs in xenograft models.
General Xenograft Model Workflow
-
Cell Culture and Implantation: Human cancer cell lines (e.g., T-ALL cell lines for T-ALL models, SK-N-BE(2) for neuroblastoma) are cultured under standard conditions.[2][8] A specific number of cells are then implanted, typically subcutaneously, into the flank of immunodeficient mice (e.g., nude mice).[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).[8] Mice are then randomized into treatment and vehicle control groups.[8]
-
PROTAC Administration: The PROTAC is formulated in an appropriate vehicle (e.g., 10% Kolliphor® HS15) and administered to the mice according to the specified dosing regimen (e.g., intraperitoneally, daily).[6]
-
Efficacy Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every other day) to assess efficacy and toxicity.[2][8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as Western blotting to confirm target protein degradation or immunohistochemistry for biomarker analysis.[2][8]
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Figure 1: Mechanism of PROTAC-mediated target protein degradation.
Figure 2: A typical experimental workflow for in vivo PROTAC evaluation.
Discussion and Future Perspectives
The choice of linker is a critical optimization parameter in PROTAC design, with a profound impact on in vivo efficacy. While shorter PEG linkers, as seen in ARV-825, have demonstrated significant anti-tumor activity in various models, the exploration of longer PEG linkers, such as PEG9, for targets like BTK, suggests that linker length requirements are highly context-dependent.[2][5][6][8] The hydrophilicity of PEG linkers can be beneficial for solubility, but this must be balanced against potential impacts on cell permeability and metabolic stability.[2]
In contrast, rigid linkers, as exemplified by the BTK PROTAC "compound 15-271," offer an alternative strategy to potentially improve pharmacokinetic properties and metabolic stability.[7][9] The improved metabolic stability of rigid linkers may lead to a longer half-life in vivo.
Ultimately, the optimal linker is specific to the target protein and the E3 ligase being recruited. The data presented in this guide underscores the necessity of empirical testing of various linker types and lengths to identify the most effective PROTAC candidate for in vivo applications. Future studies involving direct, head-to-head in vivo comparisons of PROTACs with systematically varied linkers will be invaluable for refining the principles of rational PROTAC design and accelerating the development of this promising therapeutic modality.
References
- 1. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 7. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc [frontiersin.org]
- 9. Discovery of novel BTK PROTACs with improved metabolic stability via linker rigidification strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PEGylated PROTAC Performance with Supporting Experimental Data.
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. However, the inherent physicochemical properties of these heterobifunctional molecules, such as high molecular weight and poor solubility, often lead to suboptimal pharmacokinetic (PK) profiles, hindering their clinical translation. A key strategy to overcome these limitations is PEGylation, the covalent attachment of polyethylene glycol (PEG) chains. This guide provides a comparative analysis of the pharmacokinetic properties of different PEGylated PROTACs, supported by experimental data, to aid researchers in optimizing the in vivo performance of their degrader molecules.
The Rationale for PEGylating PROTACs
PEGylation is a well-established method in drug development to enhance the pharmaceutical properties of molecules. When applied to PROTACs, PEGylation can offer several advantages:
-
Improved Pharmacokinetics: The attachment of a PEG chain increases the hydrodynamic radius of the PROTAC, which can reduce renal clearance and prolong its circulation half-life.
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.
-
Increased Stability: The PEG chain can provide a protective steric shield, hindering access by metabolic enzymes and thus increasing the PROTAC's stability in vivo.
Comparative Analysis of PEGylated PROTACs
Direct head-to-head pharmacokinetic comparisons of different PEGylated PROTACs in the public domain are limited. However, by compiling data from various studies, we can draw valuable insights into their in vivo behavior. This section compares the pharmacokinetic parameters of two PEGylated BET-family protein degraders, ARV-771 and MZ1 , and includes the non-PEGylated androgen receptor degrader ARV-110 as a baseline for understanding the impact of PEGylation.
| Parameter | ARV-771 (PEGylated) | MZ1 (PEGylated) | ARV-110 (Non-PEGylated) |
| Target(s) | BRD2, BRD3, BRD4 | BRD4 | Androgen Receptor |
| E3 Ligase Recruited | VHL | VHL | Cereblon |
| Linker Type | PEG-based | PEG-based | Non-PEG |
| Species | Mouse | Not explicitly for PK | Rat |
| Dose & Route | 10 mg/kg (subcutaneous) | Not available | 2 mg/kg (IV), 5 mg/kg (PO) |
| Cmax | >100 nM (efficacious conc.) | Not available | 1,023 ± 147.3 ng/mL (IV) |
| Half-life (t1/2) | Sustained levels for 8-12h | Not available | 5.3 ± 0.7 h (IV) |
| Clearance (CL) | Not available | Not available | 413.6 ± 31.7 mL/h/kg (IV) |
| Volume of Distribution (Vd) | Not available | Not available | 2,238 ± 262.2 mL/kg (IV) |
| Oral Bioavailability (%F) | Not suitable (PGP substrate) | Not suitable (PGP substrate) | 23.83% |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
ARV-771 , a PEGylated VHL-recruiting BET degrader, demonstrates a favorable pharmacokinetic profile for in vivo studies. A single subcutaneous administration in mice resulted in plasma concentrations that remained above the efficacious level for an extended period of 8 to 12 hours[1]. This sustained exposure is crucial for achieving significant and durable protein degradation in vivo.
MZ1 , another PEGylated VHL-based BET degrader, is known to be metabolically stable. However, it has been identified as a substrate for P-glycoprotein (PGP), which results in high efflux and makes it unsuitable for oral administration[2]. This highlights that while PEGylation can improve certain PK properties, other factors like transporter interactions also play a critical role.
In contrast, the non-PEGylated Cereblon-recruiting PROTAC, ARV-110 , exhibits moderate oral bioavailability in rats. This allows for oral dosing, which is a significant advantage for clinical development.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved in PROTAC action and evaluation, the following diagrams are provided.
Experimental Protocols
A well-designed in vivo pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a PEGylated PROTAC in a rodent model (e.g., mouse or rat).
Materials:
-
PEGylated PROTAC of interest
-
Appropriate vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Male Sprague-Dawley rats or BALB/c mice
-
Dosing syringes and needles (for intravenous and oral administration)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: House animals in a controlled environment for at least one week prior to the study.
-
Formulation Preparation: Prepare the dosing formulation of the PEGylated PROTAC in the chosen vehicle.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to one cohort of animals.
-
Oral (PO) Administration: Administer a single dose (e.g., 5-50 mg/kg) via oral gavage to a separate cohort of animals.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Thaw plasma samples on ice.
-
Precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the PROTAC.
-
-
Data Analysis:
-
Plot the plasma concentration-time data for each animal.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
t1/2: Elimination half-life
-
AUC: Area under the plasma concentration-time curve
-
CL: Clearance
-
Vd: Volume of distribution
-
F%: Oral bioavailability (calculated as (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100)
-
-
Conclusion
PEGylation represents a valuable strategy for improving the pharmacokinetic properties of PROTACs, often leading to enhanced stability, solubility, and prolonged in vivo exposure. The data on ARV-771 suggests that PEGylated PROTACs can achieve sustained plasma concentrations suitable for in vivo efficacy. However, as illustrated by MZ1, PEGylation does not universally overcome all pharmacokinetic challenges, and issues such as transporter-mediated efflux must be considered. The choice of linker, including the length and nature of the PEG chain, is a critical parameter that needs to be empirically optimized for each PROTAC to achieve the desired balance of potent protein degradation and favorable drug-like properties. Further preclinical development and head-to-head comparative studies of different PEGylated PROTACs will be crucial in establishing clear structure-activity relationships to guide the rational design of the next generation of protein degraders.
References
A Comparative Guide to Alternative Protecting Groups for Carboxylic Acids in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the carboxylic acid moiety in polyethylene glycol (PEG) linkers is a critical determinant in the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics. Beyond the conventional choices, a range of alternative protecting groups offers unique advantages in terms of orthogonality, cleavage conditions, and stability. This guide provides an objective comparison of various protecting groups for carboxylic acids on PEG linkers, supported by experimental data and detailed protocols to inform your synthetic strategy.
Core Concepts: The Principle of Orthogonal Protection
In the multistep synthesis of complex molecules, orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others.[1][2][3][4] This is crucial when constructing bifunctional PEG linkers or when the payload or biomolecule being attached has sensitive functional groups. The ideal protecting group is easily introduced, stable throughout subsequent reaction steps, and can be removed in high yield under specific conditions that do not affect other parts of the molecule.[5][6]
Comparison of Carboxylic Acid Protecting Groups
The selection of a suitable protecting group is dictated by the overall synthetic plan and the chemical nature of the molecules involved. The following tables provide a quantitative comparison of common and alternative protecting groups for carboxylic acids in the context of PEG linkers.
Table 1: Acid-Labile and Base-Labile Protecting Groups
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Methyl/Ethyl Ester | R-CO-O-CH₃ / R-CO-O-CH₂CH₃ | Methanol/Ethanol, Acid catalyst | Base hydrolysis (e.g., NaOH, LiOH) | Simple to introduce, low cost. | Basic conditions may not be suitable for base-sensitive molecules. |
| tert-Butyl (tBu) Ester | R-CO-O-C(CH₃)₃ | Isobutylene, Acid catalyst | Strong acid (e.g., Trifluoroacetic Acid - TFA) | Stable to a wide range of nucleophilic and basic conditions.[7] | Harsh acidic conditions can degrade sensitive biomolecules. |
Table 2: Alternative and Orthogonal Protecting Groups
| Protecting Group | Structure | Typical Protection Reagent | Deprotection Conditions | Advantages | Disadvantages |
| Benzyl (Bn) Ester | R-CO-O-CH₂-Ph | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to both acidic and basic conditions.[7] | Requires specialized hydrogenation equipment; catalyst can sometimes be difficult to remove. |
| Allyl (All) Ester | R-CO-O-CH₂-CH=CH₂ | Allyl alcohol, DCC/DMAP | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[8][9] | Mild and highly selective deprotection.[9] Orthogonal to acid- and base-labile groups.[9] | Palladium catalyst can be expensive and may require careful removal. |
| Silyl Esters (e.g., TBDMS) | R-CO-O-Si(CH₃)₂(C(CH₃)₃) | Silyl chloride (e.g., TBDMS-Cl), Base | Fluoride ion sources (e.g., TBAF) or acidic conditions.[7][10] | Can be cleaved under very mild conditions. | Stability can be an issue, particularly for less sterically hindered silyl groups.[10][11] |
| Photolabile Esters (e.g., o-nitrobenzyl) | R-CO-O-CH₂-(o-NO₂-Ph) | o-nitrobenzyl bromide, Base | UV irradiation (e.g., 365 nm).[1][12] | Spatiotemporal control of deprotection; reagent-free cleavage.[1][12] | Specialized equipment required; potential for side reactions or incomplete cleavage. |
| Enzymatically Cleavable Esters | Structure varies | Enzyme-specific substrate | Specific enzymes (e.g., esterases) | High specificity and mild, physiological conditions.[13] | Limited by enzyme availability and substrate scope; potential for enzyme inhibition. |
Experimental Protocols
The following are generalized protocols for the protection and deprotection of carboxylic acids on PEG linkers. Optimization for specific substrates and scales is recommended.
Protocol 1: Protection of a PEG-Carboxylic Acid as a tert-Butyl Ester
-
Dissolution : Dissolve the PEG-carboxylic acid in a suitable solvent such as dichloromethane (DCM).
-
Reagent Addition : Add an excess of isobutylene and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reaction : Stir the mixture in a sealed vessel at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up : Quench the reaction with a mild base (e.g., sodium bicarbonate solution), extract the product with a suitable organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
Protocol 2: Deprotection of a PEG-tert-Butyl Ester
-
Dissolution : Dissolve the PEG-t-butyl ester in DCM.
-
Acid Addition : Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 ratio with DCM.
-
Reaction : Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up : Remove the TFA and solvent by rotary evaporation. The resulting deprotected PEG-carboxylic acid can be further purified by precipitation in a non-solvent like diethyl ether.
Protocol 3: Protection of a PEG-Carboxylic Acid as an Allyl Ester
-
Activation : Dissolve the PEG-carboxylic acid in DCM and add dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Esterification : Add an excess of allyl alcohol and stir the reaction at room temperature until completion.
-
Work-up : Filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute acid and brine, dry the organic layer, and concentrate to obtain the PEG-allyl ester.
Protocol 4: Deprotection of a PEG-Allyl Ester[8]
-
Dissolution : Dissolve the PEG-allyl ester in chloroform.
-
Reagent Addition : Add acetic acid, N-methylmorpholine, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[8]
-
Reaction : Stir the mixture at room temperature for 20-60 minutes.[8]
-
Work-up : Filter the reaction mixture and wash the deprotected product with DCM.[8]
Protocol 5: Deprotection of a Photolabile o-Nitrobenzyl Ester
-
Dissolution : Dissolve the PEG-o-nitrobenzyl ester in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Irradiation : Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm. The irradiation time will depend on the concentration and the specific photolabile group.
-
Monitoring : Monitor the cleavage by LC-MS to ensure complete deprotection.
-
Purification : The deprotected PEG-carboxylic acid can be purified from the photolytic byproducts by chromatography or precipitation.
Visualization of Workflows and Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: General workflow for the protection and deprotection of a carboxylic acid on a PEG linker.
Caption: Orthogonal protection strategy for a bifunctional PEG linker.
Caption: Comparison of cleavage conditions for different protecting groups.
References
- 1. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Groups [organic-chemistry.org]
- 5. biosynth.com [biosynth.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. peptide.com [peptide.com]
- 9. A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fast Release of Carboxylic Acid inside Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Analysis of Ternary Complex Formation
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules in ternary complexes is paramount for advancing therapeutic innovation. This guide provides an objective comparison of key biophysical techniques used to quantify the formation of these critical multi-molecular assemblies, complete with supporting experimental data and detailed protocols.
The formation of a ternary complex, where two distinct molecules simultaneously bind to a central target protein, is a fundamental mechanism in numerous biological processes and a cornerstone of modern drug discovery, particularly in the development of proteolysis-targeting chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, thereby forming a crucial ternary complex that facilitates ubiquitination and subsequent proteasomal degradation.[3][4][5] The stability and kinetics of this ternary complex are critical determinants of a PROTAC's efficacy.[6]
This guide delves into the leading methodologies for the quantitative analysis of ternary complex formation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), Bio-Layer Interferometry (BLI), and MicroScale Thermophoresis (MST). Each technique offers unique advantages and limitations, and the choice of method often depends on the specific experimental goals, throughput requirements, and the nature of the interacting molecules.
Comparative Analysis of Techniques
The following tables summarize the key quantitative parameters obtained from different biophysical assays for the analysis of ternary complexes. The data presented here are representative examples from the literature, primarily focusing on the well-characterized PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 bromodomain.[7][8][9]
Table 1: Surface Plasmon Resonance (SPR) Data for MZ1-mediated Ternary Complex
| Interacting Partners | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Cooperativity (α) | Reference(s) |
| VHL : MZ1 (Binary) | 1.2 x 10⁵ | 8.5 x 10⁻³ | 70.8 | - | [1] |
| BRD4 (BD2) : MZ1 (Binary) | - | - | 1 | - | [10] |
| VHL : MZ1 : BRD4 (BD2) (Ternary) | - | - | 4 | 15 | [10] |
| VHL : MZ1 : BRD4 (BD2) (Ternary) | - | - | 29 | - | [7] |
Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D (α = K_D_binary / K_D_ternary). An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.[11]
Table 2: Isothermal Titration Calorimetry (ITC) Data for MZ1-mediated Ternary Complex
| Interacting Partners | Stoichiometry (n) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Cooperativity (α) | Reference(s) |
| VHL : MZ1 (Binary) | 1.0 | 66 | - | - | - | [10] |
| BRD4 (BD2) : MZ1 (Binary) | 1.0 | 4 | - | - | - | [10] |
| VHL : MZ1 : BRD4 (BD2) (Ternary) | 1.0 | 4 | - | - | 15 | [10] |
| VHL : MZ1 (Binary) | - | 59 | - | - | - | [7] |
Table 3: Bio-Layer Interferometry (BLI) Data for Ternary Complex Formation
| Interacting System | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference(s) |
| VHL : MZ1 : Brd4 (BD2) | - | - | - | [10] |
Note: BLI is often less sensitive than SPR for detecting interactions with small molecules, but it is a valuable tool for observing protein-protein interactions within the ternary complex.[10][12]
Table 4: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Data for Ternary Complex Formation
| PROTAC | EC₅₀ (nM) | Max TR-FRET Signal | Reference(s) |
| dBET1 | ~10 | ~3-fold over DMSO | [13] |
| PROTAC BET Degrader-1 | ~1 | ~4-fold over DMSO | [13] |
| PROTAC BET Degrader-2 | ~0.1 | ~4.5-fold over DMSO | [13] |
EC₅₀ in TR-FRET assays represents the concentration of the PROTAC required to achieve 50% of the maximal signal, indicating the potency of ternary complex formation.
Table 5: MicroScale Thermophoresis (MST) Data for Ternary Complex Formation
| Interacting Partners | K_D (nM) | Reference(s) |
| Brd4 (BD1) : MZ1 (Binary) | - | [14][15] |
| VCB : MZ1-BD complexes (Ternary) | - | [14][15] |
MST is a solution-based method that measures changes in the movement of molecules along a temperature gradient upon binding.[16][17]
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are generalized protocols for the key techniques discussed.
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Immobilization of Ligand:
-
Activate the sensor chip surface (e.g., CM5) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[1]
-
Inject the ligand (e.g., E3 ligase) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve the desired immobilization level.[1]
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.[1]
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the first analyte (e.g., PROTAC) in running buffer.
-
Inject each concentration over the immobilized ligand surface and a reference flow cell.
-
Regenerate the sensor surface between injections if necessary.
-
Repeat for the second binary interaction (e.g., target protein and PROTAC).
-
-
Ternary Complex Analysis (Sequential Injection):
-
Inject a saturating concentration of the first analyte (e.g., PROTAC) over the immobilized ligand.
-
Without dissociation, inject a dilution series of the second analyte (e.g., target protein) to observe the formation of the ternary complex.
-
-
Ternary Complex Analysis (Pre-mixed Injection):
-
Prepare a dilution series of the PROTAC pre-incubated with a constant, saturating concentration of the target protein.
-
Inject these mixtures over the immobilized E3 ligase.[18]
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation:
-
Dialyze both the protein in the cell and the titrant in the syringe against the same buffer to minimize heats of dilution.[19]
-
Degas all solutions thoroughly before use.
-
-
Binary Titration:
-
Fill the sample cell with one binding partner (e.g., E3 ligase) at a known concentration.
-
Load the syringe with the other binding partner (e.g., PROTAC) at a concentration typically 10-20 times that of the cell protein.
-
Perform a series of small injections (e.g., 2 µL) of the titrant into the sample cell while monitoring the heat change.[20]
-
-
Ternary Titration:
-
To measure the affinity of the PROTAC to the E3 ligase in the presence of the target protein, saturate the E3 ligase in the cell with the target protein and titrate with the PROTAC.
-
Alternatively, pre-mix the PROTAC and the target protein in the syringe and titrate into the E3 ligase in the cell.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting isotherm to a suitable binding model to determine the stoichiometry (n), dissociation constant (K_D), and enthalpy of binding (ΔH).[19]
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Experimental Protocol
-
Reagent Preparation:
-
Assay Setup:
-
In a microplate (typically 384-well), add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.[13]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes) to allow the ternary complex to form and the FRET signal to stabilize.[13]
-
-
Signal Detection:
-
Measure the fluorescence emission at both the donor and acceptor wavelengths using a plate reader capable of time-resolved measurements.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Sensor Hydration and Baseline:
-
Hydrate the biosensors (e.g., streptavidin-coated) in the assay buffer.
-
Establish a stable baseline by dipping the sensors into buffer-containing wells.
-
-
Ligand Immobilization:
-
Immobilize a biotinylated ligand (e.g., E3 ligase) onto the streptavidin-coated biosensors.[10]
-
-
Association:
-
Move the sensors to wells containing a fixed concentration of the target protein and varying concentrations of the PROTAC.[10]
-
-
Dissociation:
-
Transfer the sensors to buffer-only wells to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model to determine k_on, k_off, and K_D.[22]
-
MicroScale Thermophoresis (MST) Experimental Protocol
-
Sample Preparation:
-
Label one of the proteins with a fluorescent dye.[17]
-
Prepare a serial dilution of the unlabeled ligand (e.g., PROTAC).
-
-
Ternary Complex Measurement:
-
To measure the affinity of the PROTAC to the labeled protein in the presence of the third component, keep the concentrations of the labeled protein and the third component constant and titrate the PROTAC.
-
-
Capillary Loading:
-
Load the samples into hydrophilic or hydrophobic capillaries.
-
-
MST Measurement:
-
Place the capillaries in the MST instrument and initiate the measurement. The instrument applies a temperature gradient and measures the change in fluorescence.
-
-
Data Analysis:
-
Plot the change in normalized fluorescence against the ligand concentration and fit the data to the appropriate binding model to determine the K_D.[17]
-
Visualizing Ternary Complex Formation
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPR analysis.
Caption: Logical relationships in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development | Springer Nature Experiments [experiments.springernature.com]
- 16. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nanotempertech.com [nanotempertech.com]
- 18. aragen.com [aragen.com]
- 19. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Linkers in PROTAC Efficacy: A Comparative Guide to PEG9 and Alternative Scaffolds
For Researchers, Scientists, and Drug Development Professionals in Targeted Protein Degradation
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the molecular bridge between the target protein ligand and the E3 ligase recruiter, plays a pivotal role in determining the ultimate success of the degrader. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains have gained prominence due to their inherent hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comprehensive comparison of PROTACs employing PEG-based linkers, with a particular focus on the theoretical and practical implications of a nine-unit PEG (PEG9) linker, against alternative linker strategies, supported by experimental data from key case studies.
The Influence of Linker Composition and Length: A Tale of Two Linkers
The optimal linker is not a one-size-fits-all solution; its ideal length and composition are highly dependent on the specific protein of interest (POI) and the recruited E3 ligase.[1] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to a non-productive complex where ubiquitination is inefficient.[3]
Case Study 1: BET Family Proteins - PEG vs. Alkyl Linkers
A compelling comparison can be drawn from the development of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription and are implicated in various cancers.
ARV-771 , a potent BET degrader, utilizes a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase.[4] In contrast, BETd-260 employs a nine-carbon (C9) alkyl linker to recruit the Cereblon (CRBN) E3 ligase.[5][6] While recruiting different E3 ligases, the dramatic difference in linker composition provides valuable insights into how linker choice can impact degradation efficiency.
| PROTAC | Target Proteins | Linker Type | E3 Ligase | DC50 | Dmax (%) | Cell Line |
| ARV-771 | BRD2/3/4 | PEG-based | VHL | < 1 nM | Not specified | 22Rv1 (Prostate Cancer) |
| BETd-260 | BRD2/3/4 | C9 Alkyl | CRBN | 30-100 pM | >90% | RS4;11 (Leukemia) |
Table 1: Comparison of BET protein degraders with PEG-based and C9 alkyl linkers.
The data reveals that both PEG-based and alkyl linkers can be employed to create highly potent BET degraders. The picomolar activity of BETd-260 with its hydrophobic C9 alkyl linker suggests that for the BET family, a more constrained and less polar linker may facilitate optimal ternary complex formation with the CRBN E3 ligase.[5][6] Conversely, the sub-nanomolar potency of ARV-771 demonstrates the effectiveness of a more flexible, hydrophilic PEG-based linker in the context of VHL recruitment.[4]
Case Study 2: TBK1 - The Importance of Linker Length
Tank-binding kinase 1 (TBK1) is a promising therapeutic target in cancers with VHL loss.[7] Studies by Arvinas on TBK1-targeting PROTACs highlight the critical nature of linker length. Their research demonstrated that PROTACs with linkers shorter than 12 atoms were inactive. However, those with linkers ranging from 12 to 29 atoms exhibited submicromolar degradation potency.[8] A PROTAC with a 21-atom linker, composed of a mix of alkyl and ether units, showed remarkable efficacy.[8]
| PROTAC | Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 Degrader | TBK1 | 21 | 3 | 96 |
Table 2: Performance of a TBK1 PROTAC with an optimized linker length.
A PEG9 linker has an approximate length of 37 atoms, which falls within the longer end of the effective range observed for TBK1 degraders.[1] This suggests that a PEG9 linker could potentially be a viable option for targeting TBK1, although direct experimental evidence is needed for confirmation. This case underscores the necessity of empirical optimization of linker length for each specific target.
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. The following are detailed protocols for the key experiments cited in this guide.
Western Blotting for Protein Degradation
This is the most common method to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1, RS4;11) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to calculate DC50 and Dmax values.
Ternary Complex Formation Assays
Directly measuring the formation of the POI-PROTAC-E3 complex is crucial for understanding the structure-activity relationship of the linker.
1. Surface Plasmon Resonance (SPR):
-
Principle: Measures the binding of analytes in real-time to a ligand immobilized on a sensor chip.
-
Method: Immobilize the E3 ligase (e.g., VHL) on the sensor chip. Inject a solution containing the target protein and the PROTAC to measure the formation and dissociation of the ternary complex.
2. Isothermal Titration Calorimetry (ITC):
-
Principle: Measures the heat change upon binding of molecules.
-
Method: Titrate a solution of the PROTAC and target protein into a solution of the E3 ligase. The resulting thermogram can be used to determine the binding affinity and thermodynamics of ternary complex formation.
3. Förster Resonance Energy Transfer (FRET):
-
Principle: A proximity-based assay that measures the energy transfer between two light-sensitive molecules.
-
Method: Label the target protein and E3 ligase with a FRET donor and acceptor pair. In the presence of a PROTAC that induces complex formation, an increase in the FRET signal will be observed.
Conclusion
The choice of linker is a critical, empirically determined parameter in the design of a successful PROTAC. While a universal "best" linker does not exist, the case studies of BET and TBK1 degraders demonstrate that both hydrophilic PEG-based linkers and hydrophobic alkyl linkers can yield highly potent molecules. The optimal linker length and composition must be carefully tuned for each target-E3 ligase pair to facilitate productive ternary complex formation. The provided experimental protocols offer a robust framework for the systematic evaluation of novel PROTACs, enabling researchers to rationally design and optimize the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stealth Shield: A Comparative Guide to the Immunogenicity of PEGylated Therapeutics
For researchers, scientists, and drug development professionals, the conjugation of polyethylene glycol (PEG) to therapeutic molecules—a process known as PEGylation—has long been a cornerstone strategy to enhance drug stability, solubility, and circulation half-life. However, the once-held belief of PEG as a biologically inert shield has been challenged by a growing body of evidence demonstrating its potential to elicit an immune response. This guide provides an objective comparison of the immunogenicity of PEGylated therapeutics with emerging alternatives, supported by experimental data and detailed methodologies, to aid in the selection and evaluation of optimal drug delivery strategies.
The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies.[1][2] These antibodies can have significant clinical consequences, including accelerated blood clearance (ABC) of the therapeutic, loss of efficacy, and hypersensitivity reactions, ranging from mild to life-threatening.[1][2][3] The presence of pre-existing anti-PEG antibodies in a significant portion of the human population further complicates the clinical landscape.[4][5] This has spurred the development of alternative polymers and drug delivery platforms aimed at replicating the benefits of PEGylation while mitigating its immunogenic potential.[1][6]
Comparative Analysis of PEGylated Therapeutics and Alternatives
The decision to utilize a PEGylated therapeutic or an alternative often involves a trade-off between the well-established benefits of PEG and the potential risks of immunogenicity. The following tables provide a summary of key immunogenicity-related data for PEGylated compounds and several promising alternatives.
Table 1: Immunogenicity Profile of PEGylated Therapeutics vs. Alternatives
| Feature | PEGylated Therapeutics | Polysarcosine (pSar) | Zwitterionic Polymers (e.g., poly(carboxybetaine)) |
| Immunogenic Potential | Can elicit anti-PEG antibodies (pre-existing and treatment-emergent).[1][4] | Generally considered to have low immunogenicity. | Exhibit strong resistance to protein fouling, contributing to low immunogenicity.[1][6] |
| Mechanism of Immune Recognition | T-cell dependent and independent pathways leading to IgM and IgG production.[7] | - | Neutral charge and strong hydration layer minimize immune recognition.[1][8] |
| Reported Adverse Effects | Accelerated blood clearance (ABC), hypersensitivity reactions, anaphylaxis.[1][9] | - | - |
| Biodegradability | Non-biodegradable, potential for tissue accumulation.[1] | Biodegradable.[10] | Varies by specific polymer, but many are designed to be biodegradable. |
Table 2: Incidence of Anti-Drug Antibodies (ADAs) in Selected PEGylated Therapeutics
| Drug Name (Brand Name®) | Therapeutic Class | Incidence of Anti-Drug Antibodies (ADA) | Notes |
| Pegnivacogin | PEGylated aptamer | Not explicitly reported, but allergic reactions were observed.[5] | A validated anti-PEG antibody assay showed a correlation between pre-existing anti-PEG antibodies and allergic reactions.[5] |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | 7% of 1509 rheumatoid arthritis patients developed antibodies, with 3% having neutralizing activity in vitro.[2] | Concomitant use of methotrexate was associated with a lower rate of neutralizing antibody formation.[2] |
| Peginterferon alfa-2b (PegIntron®) | PEGylated Interferon | A related product, Pegasys®, had a 5.0% incidence of neutralizing antibodies in one study.[2] | A biosimilar (Pegberon) showed a 0.7% incidence of neutralizing antibodies.[2] |
It is crucial to note that the data in Table 2 are derived from separate clinical trials with varying patient populations, assay methodologies, and endpoint definitions. Therefore, a direct head-to-head comparison of immunogenicity is challenging and the data should be interpreted with caution.[2]
Key Experimental Protocols for Evaluating Immunogenicity
Accurate assessment of the immunogenic potential of PEGylated and alternative polymer-conjugated therapeutics is paramount for preclinical and clinical development. The following are detailed methodologies for key experiments.
Anti-PEG Antibody Detection by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.[2]
Materials:
-
96-well microplate pre-coated with the PEGylated drug of interest or a generic PEGylated protein.[11]
-
Patient serum samples.
-
Positive control (e.g., pooled human serum with known anti-PEG antibodies).[5]
-
Negative control (e.g., serum from individuals with no known exposure to PEGylated drugs).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Buffer (e.g., PBS with 1% BSA).[11]
-
Detection Antibody: HRP-conjugated anti-human IgG or IgM.
-
Substrate Solution (e.g., TMB).[11]
-
Stop Solution (e.g., 2N H₂SO₄).[11]
-
Microplate reader.
Procedure:
-
Coating: If not using pre-coated plates, coat the wells of a 96-well microplate with the PEGylated therapeutic (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of Assay Buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times. Add 100 µL of diluted patient serum (typically diluted in Assay Buffer) and controls to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated anti-human IgG or IgM, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The color intensity is proportional to the amount of anti-PEG antibodies present in the sample.[11]
Complement Activation Assay
This assay determines if a PEGylated compound or its alternative activates the complement system, a key mechanism in hypersensitivity reactions.[1][9]
Principle: The assay measures the generation of complement activation products, such as SC5b-9, C3a, or C4d, in human serum upon incubation with the test compound.[12] This is typically performed using commercially available ELISA kits for the specific complement components.
Materials:
-
Human serum from healthy donors.
-
Test compound (PEGylated therapeutic or alternative).
-
Positive control (e.g., Zymosan).[12]
-
Negative control (e.g., saline).[12]
-
Commercially available ELISA kit for SC5b-9, C3a, or C4d.
-
Microplate reader.
Procedure:
-
Serum Incubation: Incubate human serum with various concentrations of the test compound, positive control, and negative control at 37°C for a specified time (e.g., 30-60 minutes).
-
ELISA: Follow the manufacturer's protocol for the chosen complement activation product ELISA kit. This typically involves adding the treated serum samples to a microplate coated with an antibody specific for the complement fragment of interest.
-
Data Analysis: Quantify the concentration of the complement activation product based on a standard curve. An increase in the level of SC5b-9, C3a, or C4d in the presence of the test compound compared to the negative control indicates complement activation.[12]
Visualizing the Pathways and Processes
To further elucidate the complex biological interactions and experimental workflows, the following diagrams are provided.
Caption: T-cell dependent pathway for anti-PEG antibody production.
Caption: Workflow for anti-PEG antibody detection by ELISA.
Caption: Overview of complement activation pathways by PEGylated therapeutics.
Conclusion
The immunogenicity of PEGylated therapeutics is a critical consideration in drug development. While PEGylation has proven to be a valuable tool for improving the pharmacokinetic properties of numerous drugs, the potential for anti-PEG antibody formation and its clinical sequelae cannot be overlooked. A thorough immunogenicity risk assessment, supported by robust and validated analytical methods, is essential. Furthermore, the exploration of alternative polymers with lower immunogenic potential, such as polysarcosine and zwitterionic polymers, offers promising avenues for the development of safer and more effective next-generation therapeutics. This guide provides a framework for researchers to navigate the complexities of evaluating the immunogenicity of polymer-conjugated drugs, ultimately contributing to the development of innovative medicines with improved safety and efficacy profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. research.monash.edu [research.monash.edu]
- 5. criver.com [criver.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 9. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 10. blog.curapath.com [blog.curapath.com]
- 11. usbio.net [usbio.net]
- 12. leadinglifetechnologies.com [leadinglifetechnologies.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Acid-PEG9-t-butyl Ester
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Acid-PEG9-t-butyl ester, a valuable PEG-based PROTAC linker, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While a specific Safety Data Sheet (SDS) for the PEG9 variant is not consistently available, data from similar compounds, such as Acid-PEG1-t-butyl ester, indicate that it should be treated as a hazardous substance.[1]
Personal Protective Equipment (PPE) is mandatory. Always wear the following when handling the compound:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
Hazard Profile and Quantitative Data
Based on data for structurally similar compounds, this compound should be considered an irritant. The primary hazards include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The following table summarizes key information pertinent to the safe handling and disposal of this chemical class.
| Parameter | Information | Source |
| Hazard Class | Skin Irritant, Eye Irritant, Respiratory Irritant | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and ignition sources. | [1][2] |
| Container Type | Chemically resistant, sealed container (e.g., HDPE, glass). | [2] |
| Disposal Method | Treat as hazardous waste. Arrange for pickup by a licensed chemical waste disposal contractor. | [1][2][3] |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound is to treat it as chemical waste, ensuring it is properly segregated, containerized, and handled by certified professionals. Do not pour this chemical down the drain or dispose of it with regular trash.[1][4]
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All waste containing this compound must be clearly identified. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly strong oxidizing agents, acids, or bases, to prevent unintended reactions.[2]
-
Containerization:
-
Select a chemically resistant waste container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are suitable choices.[2]
-
Ensure the container is in good condition and free from any damage.
-
Clearly label the container with "Hazardous Waste: this compound" and include the primary hazard symbols (e.g., irritant).[2]
-
Do not overfill the container. Leave at least 10% of headspace to accommodate any potential expansion of contents.[2]
-
Logical Workflow for Disposal
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Final Disposal Steps
-
Storage: Store the sealed waste container in a designated secondary containment area that is cool, well-ventilated, and secure. This location should be away from heat, sparks, or open flames.[2]
-
Professional Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][3] Provide them with accurate information about the waste material.
-
Record Keeping: Maintain meticulous records of the disposal process. Document the quantity of waste, the date it was containerized, and the date of pickup by the disposal service.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their research environment.
References
Personal protective equipment for handling Acid-PEG9-t-butyl ester
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Acid-PEG9-t-butyl ester in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical, thereby fostering a secure and efficient research environment.
Hazard Identification and Risk Assessment
Potential Hazards:
-
Eye Irritation: May cause serious eye irritation upon contact.[2]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2]
Quantitative Data Summary
The following table summarizes key information for this compound, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C26H50O13 | [3] |
| Molecular Weight | 570.67 g/mol | [3] |
| Purity | >96% | [3] |
| Appearance | Solid | [4] |
| Storage Temperature | Store in a cool, dry, well-ventilated area.[2][5] | - |
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[1] |
| Eyes/Face | Safety goggles or a face shield | Must be worn at all times when handling the compound to protect against splashes.[5][6] |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect against splashes. For larger quantities, a chemical-resistant apron is recommended.[5] |
| Respiratory | Not generally required | Use in a well-ventilated area. If aerosols may be generated or if working outside of a fume hood, a risk assessment should be performed to determine if respiratory protection is needed.[1] |
| Footwear | Closed-toe shoes | Mandatory in the laboratory.[5] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that a safety shower and eyewash station are accessible.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
2. Handling:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or fumes.[2]
-
Keep the container tightly closed when not in use to prevent moisture contamination.[1][2]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Storage:
4. Spill Management:
-
In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
For large spills, evacuate the area and follow your institution's emergency spill cleanup procedures.[5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
2. Decontamination:
-
While a specific hydrolysis protocol for this compound is not provided, a general approach for related ester compounds involves hydrolysis to reduce reactivity before disposal.[6] This should only be performed by trained personnel and in accordance with institutional guidelines.
3. Final Disposal:
-
Dispose of the hazardous waste through an approved waste disposal company or your institution's EHS office.[2][6]
Experimental Workflow and Safety Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
